molecular formula C9H11NO3 B021298 3-Methoxyacetaminophen CAS No. 3251-55-6

3-Methoxyacetaminophen

カタログ番号: B021298
CAS番号: 3251-55-6
分子量: 181.19 g/mol
InChIキー: KIZWIAQUWRXFNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methoxyacetaminophen, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(4-hydroxy-3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZWIAQUWRXFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186236
Record name 3-Methoxyacetaminophen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3251-55-6
Record name 3-Methoxyacetaminophen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3251-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxyacetaminophen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxyacetaminophen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXYACETAMINOPHEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GPW365VZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Metabolic Formation of 3-Methoxyacetaminophen from Acetaminophen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetaminophen (APAP), a cornerstone analgesic and antipyretic, is primarily metabolized via glucuronidation and sulfation. However, minor metabolic pathways contribute to its overall disposition and can have significant toxicological implications. This technical guide provides an in-depth examination of a minor but important pathway: the formation of 3-methoxyacetaminophen (3-MA). This biotransformation is a sequential, two-step enzymatic process involving initial hydroxylation by Cytochrome P450 enzymes to a catechol intermediate, followed by O-methylation via Catechol-O-methyltransferase (COMT). Understanding this pathway is crucial for a comprehensive toxicological profile of acetaminophen and for developing safer analgesics. This document details the enzymatic reactions, presents key quantitative kinetic data, outlines relevant experimental protocols, and provides visual diagrams of the metabolic cascade and experimental workflows.

The Metabolic Pathway: From Acetaminophen to this compound

The conversion of acetaminophen to this compound is not a direct reaction but a two-step metabolic route primarily occurring in the liver.

Step 1: Aromatic Hydroxylation The initial and rate-limiting step is the hydroxylation of the acetaminophen molecule at the 3-position of the phenolic ring, yielding the catechol intermediate, 3-hydroxyacetaminophen. This oxidation reaction is catalyzed by a subset of Cytochrome P450 (CYP) enzymes. Studies using baculovirus-expressed human P450s have demonstrated that while multiple P450s can oxidize acetaminophen, CYP2A6 is the enzyme that selectively and most efficiently produces 3-hydroxyacetaminophen.[1] Other isoforms, such as CYP2E1, preferentially catalyze the formation of the toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[1]

Step 2: O-Methylation The newly formed 3-hydroxyacetaminophen, being a catechol, becomes a substrate for the enzyme Catechol-O-methyltransferase (COMT). COMT is a phase II metabolic enzyme that transfers a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring. This reaction produces the final, more stable metabolite, this compound, and S-adenosyl-L-homocysteine (SAH). This methylation step effectively terminates the potential redox cycling of the catechol intermediate.

Quantitative Enzyme Kinetics

The efficiency and capacity of each enzymatic step can be described by Michaelis-Menten kinetics. The following table summarizes the available quantitative data for the key enzymes involved in the formation of this compound from human-derived or expressed enzyme systems.

Reaction StepEnzymeSubstrateApparent KmApparent VmaxSource
Hydroxylation Human CYP2A6Acetaminophen2.2 mM14.2 nmol/min/nmol P450[1]
Human CYP2E1Acetaminophen4.0 mM2.5 nmol/min/nmol P450[1]
O-Methylation Human COMT3-HydroxyacetaminophenData not availableData not available

Experimental Protocols

The elucidation of this pathway relies on precise in vitro experimental systems. Below are detailed methodologies for assessing each step of the reaction.

Protocol: Acetaminophen 3-Hydroxylation in Human Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) for the formation of 3-hydroxyacetaminophen from acetaminophen using a human hepatic enzyme source.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), an NADPH-regenerating system (e.g., 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂), and human liver microsomes (0.2-0.5 mg/mL protein).

  • Substrate Addition: Add acetaminophen from a stock solution to achieve a range of final concentrations (e.g., 0.1 mM to 10 mM) to characterize the full kinetic profile.

  • Incubation: Pre-warm the reaction mixtures at 37°C for 5 minutes. Initiate the reaction by adding the microsomal protein. Incubate for a predetermined time (e.g., 20-30 minutes) in a shaking water bath at 37°C. The incubation time should be within the linear range of product formation.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an appropriate internal standard (e.g., a structural analog like N-propionyl-3-hydroxy-4-aminophenol).

  • Sample Processing: Vortex the terminated reactions and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection and quantification of 3-hydroxyacetaminophen.

  • Data Analysis: Plot the rate of 3-hydroxyacetaminophen formation (e.g., pmol/min/mg protein) against the acetaminophen concentration. Use non-linear regression analysis with the Michaelis-Menten equation to calculate the Km and Vmax values.

Protocol: 3-Hydroxyacetaminophen O-Methylation in Human Liver Cytosol

Objective: To measure the COMT-catalyzed formation of this compound from its catechol precursor.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.4), 1.2 mM MgCl₂, 1 mM dithiothreitol (to prevent oxidation of the catechol), and human liver cytosol (0.25-0.5 mg/mL protein) as the source of COMT.

  • Cofactor and Substrate Addition: Add the methyl donor, S-adenosyl-L-methionine (SAM), to a final concentration of 250 µM. Add 3-hydroxyacetaminophen to achieve various final concentrations (e.g., 1 µM to 100 µM).

  • Incubation: Pre-warm the mixtures at 37°C for 5 minutes. Initiate the reaction by adding the liver cytosol. Incubate for 15-30 minutes at 37°C.

  • Reaction Termination: Terminate the reaction with an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

  • Sample Processing: Vortex and centrifuge the samples as described in the previous protocol.

  • LC-MS/MS Analysis: Analyze the supernatant using an LC-MS/MS method validated for the quantification of this compound.

  • Data Analysis: Determine the rate of this compound formation. If a full kinetic profile is performed, calculate Km and Vmax as described above.

Mandatory Visualizations

Diagrams of Pathways and Workflows

G cluster_pathway Metabolic Pathway cluster_enzymes Enzymes & Cofactors APAP Acetaminophen H_APAP 3-Hydroxyacetaminophen (Catechol Intermediate) APAP->H_APAP Hydroxylation M_APAP This compound H_APAP->M_APAP O-Methylation CYP2A6 CYP2A6 CYP2A6->APAP COMT COMT COMT->H_APAP SAH SAH COMT->SAH SAM SAM SAM->COMT

Caption: Formation pathway of this compound from acetaminophen.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Buffer, Cofactors (NADPH/SAM), & Enzyme Source (Microsomes/Cytosol) B Add Substrate (Acetaminophen or 3-Hydroxyacetaminophen) A->B C Incubate at 37°C (15-30 min) B->C D Terminate Reaction (Ice-cold Acetonitrile) C->D E Centrifuge to Pellet Protein D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate Kinetic Parameters (Km, Vmax) F->G

Caption: Experimental workflow for in vitro kinetic analysis of metabolites.

References

The Unexplored Metabolite: A Technical Guide to 3-Methoxyacetaminophen and its Bioactive Counterpart, AM404

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the discovery and initial characterization of 3-Methoxyacetaminophen, a lesser-known metabolite of the widely used analgesic, acetaminophen. Due to the limited publicly available data on this compound, this document extends its scope to provide a comprehensive overview of the extensively studied and clinically significant acetaminophen metabolite, N-(4-hydroxyphenyl)-arachidonamide (AM404). This guide will also briefly touch upon another metabolite, 3-Hydroxyacetaminophen.

This compound: An Enigmatic Metabolite

This compound, also known as N-(4-hydroxy-3-methoxyphenyl)-acetamide or 4-Acetylamino-2-methoxy-phenol, is recognized as a metabolite of acetaminophen.[1][2] Despite its identification, detailed information regarding its discovery, specific biological activities, and pharmacological profile is scarce in peer-reviewed literature.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below.

PropertyValueReference
CAS Number 3251-55-6[1][2]
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1][2]
IUPAC Name N-(4-hydroxy-3-methoxyphenyl)acetamide[3]
Synthesis of this compound

Starting Material: 2-Methoxy-4-nitrophenol

Procedure:

  • Reduction of the Nitro Group: 2-Methoxy-4-nitrophenol is reduced to 4-amino-2-methoxyphenol. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like methanol under a hydrogen atmosphere.[4]

  • Acetylation of the Amine: The resulting 4-amino-2-methoxyphenol is then acetylated to yield this compound. This is typically achieved by reacting the amine with acetic anhydride.[4]

Note: This is a generalized protocol based on known chemical transformations. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized.

AM404: The Bioactive Metabolite of Acetaminophen

In contrast to the limited data on this compound, a wealth of information exists for AM404, a key bioactive metabolite of acetaminophen that is central to its analgesic mechanism.[5]

Discovery and Formation

AM404 is formed in the central nervous system (CNS) through a two-step process. First, acetaminophen is deacetylated in the liver to p-aminophenol.[5][6] This intermediate then crosses the blood-brain barrier and is conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) to form AM404.[5][6]

Acetaminophen_Metabolism_to_AM404 cluster_liver Liver cluster_brain Brain Acetaminophen Acetaminophen p_Aminophenol p-Aminophenol Acetaminophen->p_Aminophenol Deacetylation (in Liver) FAAH FAAH (in Brain) p_Aminophenol->FAAH AM404 AM404 (N-arachidonoylphenolamine) Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->FAAH FAAH->AM404

Caption: Metabolic pathway of acetaminophen to AM404.

Pharmacological Activity of AM404

AM404 exhibits a multi-target pharmacological profile, contributing to the analgesic effects of acetaminophen through various mechanisms.

TargetActivityValueSpecies/SystemReference
Anandamide Reuptake Inhibition (IC₅₀)~5 µmol/LRat Neural Tissue[7][8]
TRPV1 Receptor Activation (EC₅₀)>1 µMhTRPV1 expressing HEK 293 cells[9]
CB1 Receptor Weak Agonist/Indirect Activator--[10]
CB2 Receptor Weak Agonist--[10]
COX-1/COX-2 InhibitionHigh nanomolar to low micromolar rangeIn vitro[11]
Naᵥ1.7 Channels Inhibition (IC₅₀)21.9 ± 2.7 nM (-80 mV)hNaᵥ1.7 in HEK293T cells[12]
Naᵥ1.8 Channels Inhibition (IC₅₀)--[12]
C6 Glioma Cell Proliferation Inhibition (IC₅₀)4.9 µMC6 glioma cells[13]
Signaling Pathways of AM404

The analgesic effects of AM404 are mediated through its interaction with several key signaling pathways, primarily within the central nervous system.

AM404_Signaling_Pathways cluster_indirect Indirect Activation cluster_direct Direct Activation/Inhibition AM404 AM404 Anandamide_Uptake Anandamide Reuptake Transporter AM404->Anandamide_Uptake Inhibits TRPV1_Receptor TRPV1 Receptor AM404->TRPV1_Receptor Activates NaV_Channels Naᵥ1.7 / Naᵥ1.8 Channels AM404->NaV_Channels Inhibits Anandamide Anandamide Levels (Increased) Anandamide_Uptake->Anandamide Leads to CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates Analgesia_CB1 Analgesia CB1_Receptor->Analgesia_CB1 Analgesia_Direct Analgesia TRPV1_Receptor->Analgesia_Direct NaV_Channels->Analgesia_Direct Experimental_Workflow_AM404_Analysis start Start: Biological Sample (CSF/Plasma) prep Sample Preparation (Dilution/Precipitation) start->prep centrifuge Centrifugation prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data Data Acquisition and Quantification lc_ms->data end End: AM404 Concentration data->end

References

A Comprehensive Analysis of the Pharmacological Profile of 3-Methoxyacetaminophen

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Methoxyacetaminophen, also known by its code name AMAP, is a primary metabolite of the widely used analgesic and antipyretic drug, acetaminophen (paracetamol). It is formed through the action of the enzyme catechol-O-methyltransferase (COMT) on the reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), or more commonly from the catechol metabolite, 3-hydroxyacetaminophen. While acetaminophen's therapeutic effects and toxicity have been extensively studied, the intrinsic pharmacological activities of its metabolites, such as this compound, are less well-characterized. This document provides a detailed technical overview of the current scientific understanding of this compound's pharmacological and toxicological properties, intended for researchers and professionals in the field of drug development.

Pharmacokinetics and Metabolism

This compound is a significant metabolite in the disposition of acetaminophen. Following the administration of acetaminophen, a portion is oxidized by cytochrome P450 enzymes to the highly reactive NAPQI. While most NAPQI is detoxified by conjugation with glutathione (GSH), a fraction can be converted to 3-hydroxyacetaminophen, which is then O-methylated by COMT to form this compound.

The formation of this compound can be influenced by factors affecting COMT activity, including genetic polymorphisms and the co-administration of COMT inhibitors. For instance, studies have shown that co-administration of entacapone, a COMT inhibitor, can significantly decrease the formation of this compound from acetaminophen.

Acetaminophen Acetaminophen NAPQI NAPQI (N-acetyl-p-benzoquinone imine) Acetaminophen->NAPQI CYP450 GSH_Conjugate GSH Conjugate NAPQI->GSH_Conjugate GSH three_Hydroxyacetaminophen 3-Hydroxyacetaminophen NAPQI->three_Hydroxyacetaminophen Reduction three_Methoxyacetaminophen This compound three_Hydroxyacetaminophen->three_Methoxyacetaminophen COMT

Caption: Metabolic pathway of acetaminophen to this compound.

Pharmacological and Toxicological Profile

Current research indicates that this compound is largely devoid of the analgesic properties characteristic of its parent compound, acetaminophen. The primary focus of research has instead been on its potential role in acetaminophen-induced hepatotoxicity.

Hepatotoxicity: Studies have explored the toxic potential of this compound in hepatic systems. It has been demonstrated that this compound can induce dose-dependent toxicity in isolated rat hepatocytes. This toxicity is associated with the depletion of intracellular glutathione (GSH) and ATP, as well as the loss of membrane integrity. The covalent binding of this compound or its reactive metabolites to cellular macromolecules is believed to be a key mechanism underlying its toxicity.

Nephrotoxicity: In addition to hepatotoxicity, the potential for nephrotoxicity has also been investigated. Studies using isolated rat renal cells have shown that this compound can cause cellular damage, suggesting it may contribute to the renal toxicity occasionally observed after acetaminophen overdose.

Quantitative Toxicological Data

CompoundCell TypeEndpointValue (mM)
This compoundIsolated Rat HepatocytesLC50 (Lethal Concentration, 50%)~2.5
This compoundIsolated Rat Renal CellsCellular Damage>1

Table 1: Summary of in vitro toxicological data for this compound.

Experimental Protocols

Assessment of Hepatotoxicity in Isolated Rat Hepatocytes:

  • Hepatocyte Isolation: Hepatocytes are isolated from adult male Sprague-Dawley rats by a two-step collagenase perfusion technique.

  • Cell Culture: Isolated hepatocytes are suspended in Krebs-Henseleit buffer (pH 7.4) supplemented with 12.5 mM HEPES and maintained at 37°C.

  • Exposure: Cell suspensions are incubated with varying concentrations of this compound (e.g., 0-5 mM) for a specified duration (e.g., 2 hours).

  • Viability Assessment: Cell viability is determined by measuring the leakage of lactate dehydrogenase (LDH) into the medium or by using the trypan blue exclusion assay.

  • Biochemical Assays: Intracellular levels of GSH and ATP are quantified using established spectrophotometric or HPLC-based methods at the end of the incubation period.

cluster_protocol Hepatotoxicity Experimental Workflow Start Isolate Rat Hepatocytes Culture Incubate with This compound Start->Culture Assess_Viability Assess Cell Viability (LDH, Trypan Blue) Culture->Assess_Viability Biochem_Assays Quantify GSH and ATP Levels Culture->Biochem_Assays Analyze Analyze Data Assess_Viability->Analyze Biochem_Assays->Analyze

Caption: Workflow for assessing the in vitro hepatotoxicity of this compound.

Mechanism of Action

The toxic effects of this compound are thought to be mediated through the formation of a reactive intermediate, likely a quinone methide, following metabolic activation. This intermediate can deplete cellular nucleophiles, such as GSH, and covalently bind to proteins, leading to cellular dysfunction and death.

three_Methoxyacetaminophen This compound Reactive_Intermediate Reactive Intermediate (Quinone Methide) three_Methoxyacetaminophen->Reactive_Intermediate Metabolic Activation GSH_Depletion GSH Depletion Reactive_Intermediate->GSH_Depletion Protein_Binding Covalent Protein Binding Reactive_Intermediate->Protein_Binding Cellular_Dysfunction Cellular Dysfunction GSH_Depletion->Cellular_Dysfunction Protein_Binding->Cellular_Dysfunction Cell_Death Cell Death Cellular_Dysfunction->Cell_Death

Caption: Proposed signaling pathway for this compound-induced toxicity.

Conclusion and Future Directions

This compound, a metabolite of acetaminophen, lacks the analgesic properties of its parent compound. The available evidence primarily points to its role as a potential contributor to acetaminophen-induced hepato- and nephrotoxicity, likely through metabolic activation to a reactive intermediate that depletes cellular defenses and damages macromolecules.

Further research is warranted to fully elucidate the toxicological significance of this compound, particularly in the context of acetaminophen overdose and in individuals with altered COMT activity. A more comprehensive understanding of its metabolic pathways and mechanisms of toxicity will be crucial for developing strategies to mitigate the adverse effects associated with acetaminophen use.

In Vitro Generation of 3-Methoxyacetaminophen: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for scientists and drug development professionals on the synthesis and characterization of 3-Methoxyacetaminophen for research purposes.

This technical guide provides a comprehensive overview of the in vitro methodologies for generating this compound, a metabolite of the widely used analgesic, acetaminophen. This document outlines both enzymatic and chemical synthesis routes, presents relevant quantitative data in structured tables, and offers detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

This compound is a metabolite of acetaminophen (paracetamol) formed through a two-step metabolic process in the liver. Initially, acetaminophen is oxidized by cytochrome P450 (CYP) enzymes to a catechol intermediate, 3-hydroxyacetaminophen. This intermediate is subsequently methylated by catechol-O-methyltransferase (COMT) to yield this compound.[1][2] While a minor metabolite, its study is crucial for a complete understanding of acetaminophen's metabolic profile and potential toxicological implications, as it has been reported to be as hepatotoxic as acetaminophen itself.[1] This guide details reliable methods for producing this metabolite in a laboratory setting for further research.

Enzymatic Synthesis of this compound

The in vitro enzymatic synthesis of this compound mimics the metabolic pathway in the liver, utilizing liver microsomes or recombinant enzymes. This approach is particularly useful for studying metabolic pathways and enzyme kinetics.

Signaling Pathway of Acetaminophen Metabolism

The metabolic conversion of acetaminophen to this compound involves two key enzymatic steps. The initial hydroxylation is catalyzed by cytochrome P450 enzymes, primarily CYP2E1, CYP1A2, and CYP3A4, to form 3-hydroxyacetaminophen.[3][4] This catechol intermediate is then methylated by catechol-O-methyltransferase (COMT), using S-adenosyl methionine (SAM) as a methyl donor, to produce this compound.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Acetaminophen Acetaminophen CYP450 CYP450 (CYP2E1, 1A2, 3A4) Acetaminophen->CYP450 Hydroxyacetaminophen 3-Hydroxyacetaminophen COMT COMT Hydroxyacetaminophen->COMT Methoxyacetaminophen This compound CYP450->Hydroxyacetaminophen COMT->Methoxyacetaminophen SAH SAH COMT->SAH SAM SAM SAM->COMT

Caption: Metabolic pathway of acetaminophen to this compound.
Experimental Workflow for Enzymatic Synthesis

The in vitro enzymatic synthesis can be performed using either liver microsomes, which contain a mixture of CYP enzymes, or with purified recombinant enzymes for more specific studies. The general workflow involves incubation of the substrate with the enzyme source in the presence of necessary cofactors, followed by extraction and analysis of the product.

start Start prep_microsomes Prepare Liver Microsomes or Recombinant Enzymes start->prep_microsomes incubation Incubation: Acetaminophen, Enzymes, Cofactors (NADPH, SAM) prep_microsomes->incubation extraction Product Extraction (e.g., Ethyl Acetate) incubation->extraction analysis Analysis (e.g., LC-MS/MS) extraction->analysis end End analysis->end

Caption: Workflow for the enzymatic synthesis of this compound.
Quantitative Data for Enzymatic Reactions

The following tables summarize key quantitative data for the enzymatic reactions involved in the formation of this compound.

EnzymeSubstrateApparent K_m (mM)Apparent V_max (nmol/min/nmol P450)Source OrganismReference
Human CYP2E1Acetaminophen4.02.5Human[5]
Human CYP2A6Acetaminophen2.214.2Human[5]
Human CYP3A4Acetaminophen0.13Not specifiedHuman[6]
EnzymeSubstrateActivity Range (pmol/mg protein/min)Source TissueReference
Human COMT2-Hydroxyestradiol48 - 197Human Placenta[7]
Human COMT4-Hydroxyestradiol35 - 125Human Placenta[7]
Experimental Protocols

This protocol is adapted from established methods for the isolation of liver microsomes.[8]

  • Homogenization:

    • Euthanize a mouse and perfuse the liver with cold phosphate-buffered saline (PBS) to remove blood.

    • Excise the liver, weigh it, and mince it in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).

    • Homogenize the tissue using a Dounce homogenizer on ice.

  • Centrifugation:

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria.

    • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Washing and Storage:

    • Discard the supernatant and resuspend the microsomal pellet in a washing buffer (e.g., 0.15 M KCl).

    • Repeat the high-speed centrifugation.

    • Resuspend the final microsomal pellet in a storage buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 20% glycerol).

    • Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

    • Store the microsomes at -80°C in small aliquots.

This protocol can be adapted for both liver microsomes and recombinant enzymes.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Phosphate buffer (e.g., 100 mM, pH 7.4)

      • Liver microsomes (e.g., 0.5 mg/mL protein) or recombinant CYP and COMT enzymes

      • Acetaminophen (substrate, e.g., 1 mM)

      • NADPH (cofactor for CYP enzymes, e.g., 1 mM)

      • S-adenosyl methionine (SAM) (cofactor for COMT, e.g., 1 mM)

      • MgCl₂ (e.g., 5 mM)

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or by placing the tubes on ice.

    • Add an organic solvent (e.g., ethyl acetate) to extract the metabolites.

    • Vortex vigorously and centrifuge to separate the phases.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS).

    • Analyze the sample using a validated analytical method, such as LC-MS/MS, to identify and quantify this compound.[9]

Chemical Synthesis of this compound

Chemical synthesis provides a reliable method for producing larger quantities of this compound for use as a reference standard or for further in vitro and in vivo studies.

Chemical Synthesis Workflow

A common synthetic route involves the acetylation of 4-amino-2-methoxyphenol. This precursor can be synthesized from commercially available starting materials. The final product is then purified by recrystallization.

start Start synthesis_precursor Synthesis of 4-Amino-2-methoxyphenol start->synthesis_precursor acetylation Acetylation with Acetic Anhydride synthesis_precursor->acetylation purification Purification by Recrystallization acetylation->purification characterization Characterization (e.g., NMR, MS) purification->characterization end End characterization->end

Caption: Workflow for the chemical synthesis of this compound.
Quantitative Data for Chemical Synthesis

Starting MaterialReagentYieldReference
2-Methoxy-4-nitrophenolAcetic anhydride41%[10]
Experimental Protocols

This protocol is based on the standard acetylation of an aminophenol.[11]

  • Reaction Setup:

    • Dissolve 4-amino-2-methoxyphenol in a suitable solvent such as water or a mixture of water and a polar organic solvent.

    • Place the reaction vessel in an ice bath to cool the solution.

  • Acetylation:

    • Slowly add acetic anhydride to the cooled solution with stirring.

    • Allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Isolation of Crude Product:

    • Once the reaction is complete, the product may precipitate out of the solution. If not, the product can be precipitated by adding cold water or by adjusting the pH.

    • Collect the crude solid by vacuum filtration and wash with cold water.

This is a general protocol for the purification of the synthesized this compound.[1][12][13]

  • Solvent Selection:

    • Choose a suitable solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. A mixture of ethanol and water is often a good choice.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

    • Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more hot solvent dropwise if necessary to achieve complete dissolution.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a desiccator or a vacuum oven.

Analytical Methods for Quantification

Accurate quantification of in vitro generated this compound is essential. Several analytical techniques can be employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a common method for the separation and quantification of acetaminophen and its metabolites.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the identification and quantification of metabolites in complex biological matrices.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of acetaminophen metabolites, often after derivatization.

In Vitro Hepatotoxicity Assessment

Given that this compound is reported to be hepatotoxic, it is important to assess its toxicity in vitro.[1]

Hepatotoxicity Assay Protocol

A general protocol for assessing hepatotoxicity in a cell-based assay is provided below. This can be adapted for various liver cell lines (e.g., HepG2) or primary hepatocytes.[14]

  • Cell Culture:

    • Culture liver cells in a suitable medium in multi-well plates until they reach the desired confluency.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24-48 hours). Include appropriate vehicle controls.

  • Viability Assessment:

    • Assess cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, LDH (lactate dehydrogenase) release assay, or a live/dead cell staining kit.

  • Data Analysis:

    • Measure the absorbance or fluorescence according to the assay manufacturer's instructions.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).

Conclusion

This technical guide provides a comprehensive framework for the in vitro generation and analysis of this compound. The detailed protocols for both enzymatic and chemical synthesis, coupled with quantitative data and workflow visualizations, offer researchers the necessary tools to produce this important metabolite for further investigation into the metabolism and toxicology of acetaminophen. The provided methods can be adapted and optimized based on specific research needs and available resources.

References

The Occurrence of 3-Methoxyacetaminophen in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyacetaminophen, a recognized metabolite of the widely used analgesic acetaminophen (paracetamol), is formed in biological systems through a metabolic pathway involving catechol-O-methyltransferase (COMT). Contrary to any indication of it being a naturally occurring endogenous compound, its presence in organisms is consistently linked to the administration of acetaminophen. This technical guide provides a comprehensive overview of the occurrence of this compound in biological systems, focusing on its metabolic generation, quantitative levels in biological matrices, and detailed analytical protocols for its detection and quantification. Furthermore, this document explores the known signaling pathways associated with acetaminophen metabolism and discusses the potential, yet currently under-investigated, role of this compound within these cellular cascades.

Introduction: A Metabolite, Not a Natural Product

Initial investigations into the origins of this compound have found no evidence to support its natural occurrence in plants, animals, or microorganisms. Extensive searches of metabolomics databases and the broader scientific literature have not identified a natural biosynthetic pathway for this compound. Therefore, for the purposes of this guide, the "occurrence" of this compound in biological systems is defined as its formation as a xenobiotic metabolite following the intake of acetaminophen. Understanding the metabolic fate of acetaminophen is crucial for comprehending its efficacy and toxicity profiles, and the study of its metabolites, including this compound, is an integral part of this endeavor.

Metabolic Formation of this compound

The biosynthesis of this compound is a secondary metabolic event following the initial transformation of acetaminophen in the liver. The process can be summarized in two key steps:

  • Hydroxylation: Acetaminophen is first metabolized to a catechol intermediate, 3-hydroxyacetaminophen. This reaction is catalyzed by cytochrome P450 enzymes.[1][2] 3-Hydroxyacetaminophen is a non-toxic metabolite and possesses antioxidant properties due to its ability to scavenge free radicals.[3]

  • Methylation: The catechol intermediate, 3-hydroxyacetaminophen, is then methylated by the enzyme Catechol-O-methyltransferase (COMT) to form this compound.[4] COMT is a key enzyme involved in the metabolism of catecholamines and other catechol-containing compounds.[5]

The metabolic pathway leading to the formation of this compound is illustrated in the diagram below.

Metabolic Pathway of this compound Acetaminophen Acetaminophen Hydroxyacetaminophen 3-Hydroxyacetaminophen (Catechol intermediate) Acetaminophen->Hydroxyacetaminophen Cytochrome P450 Methoxyacetaminophen This compound Hydroxyacetaminophen->Methoxyacetaminophen COMT Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma or Urine) InternalStandard Add Internal Standard BiologicalSample->InternalStandard Extraction Extraction (e.g., Protein Precipitation) InternalStandard->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification Acetaminophen-Induced Signaling Pathways Acetaminophen Acetaminophen Metabolism Metabolism (Glucuronidation, Sulfation) Acetaminophen->Metabolism NAPQI NAPQI (Reactive Metabolite) Acetaminophen->NAPQI CYP450 GSH_Depletion Glutathione Depletion NAPQI->GSH_Depletion Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction JNK_p38 JNK/p38 MAPK Activation Mitochondrial_Dysfunction->JNK_p38 Cell_Death Hepatocellular Injury & Death JNK_p38->Cell_Death

References

The Toxicology of 3-Methoxyacetaminophen: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyacetaminophen, a minor metabolite of the widely used analgesic and antipyretic drug acetaminophen, has been a subject of interest in understanding the overall toxicological profile of its parent compound. While the primary focus of acetaminophen toxicology has been on the formation of the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI), the role of other metabolites, including this compound, warrants a thorough investigation. This technical guide provides a comprehensive review of the available literature on the toxicology of this compound, with a focus on its formation, mechanism of action, and comparative toxicity with acetaminophen. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and safety assessment.

Formation and Metabolism

This compound is not a direct metabolite of acetaminophen but is formed through a multi-step enzymatic process. The initial and rate-limiting step is the hydroxylation of acetaminophen to a catechol intermediate, 3'-hydroxy-4'-hydroxyacetanilide (3-hydroxyacetaminophen). This reaction is catalyzed by the cytochrome P-450 enzyme system in mouse liver microsomes[1]. Subsequently, the catechol intermediate is methylated by catechol-O-methyltransferase (COMT) to form this compound[1].

While this pathway exists, it is considered a minor route of acetaminophen metabolism. The majority of acetaminophen is metabolized through glucuronidation and sulfation, with a smaller fraction being oxidized to the highly reactive and hepatotoxic NAPQI[2][3][4][5][6][7][8]. Studies in mice have shown that neither 3-hydroxyacetaminophen nor this compound are formed in quantities sufficient to account for the overall hepatotoxicity observed with acetaminophen overdose[1].

Signaling Pathway of this compound Formation

G Acetaminophen Acetaminophen 3-Hydroxyacetaminophen (Catechol Intermediate) 3-Hydroxyacetaminophen (Catechol Intermediate) Acetaminophen->3-Hydroxyacetaminophen (Catechol Intermediate) Cytochrome P-450 This compound This compound 3-Hydroxyacetaminophen (Catechol Intermediate)->this compound Catechol-O-methyltransferase (COMT)

Caption: Metabolic pathway for the formation of this compound from Acetaminophen.

Toxicological Profile

Comparative Hepatotoxicity

A pivotal study in mice demonstrated that this compound is as hepatotoxic as its parent compound, acetaminophen[1]. This toxicity is also subject to a glutathione (GSH) threshold effect, meaning that significant toxicity is observed only after the depletion of hepatic GSH stores[1]. This is a similar mechanism to the well-established toxicity of NAPQI, which detoxifies by conjugation with GSH. The depletion of GSH allows the reactive metabolite to bind to cellular macromolecules, leading to cellular dysfunction and necrosis. In contrast, the catechol intermediate, 3-hydroxyacetaminophen, is less hepatotoxic than acetaminophen[1].

Despite its inherent toxicity, the low level of its formation in vivo suggests that this compound does not significantly contribute to the overall hepatotoxicity seen in acetaminophen overdose[1].

Quantitative Toxicological Data

As of the latest literature review, specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) or IC50 (half-maximal inhibitory concentration) values, are not publicly available. The existing research has focused on a qualitative comparison of its hepatotoxicity relative to acetaminophen.

CompoundLD50 (Oral, Mouse)IC50Notes
Acetaminophen ~300-400 mg/kg (toxic dose in fasted mice)[1][2]Not availableHepatotoxicity is dose-dependent and influenced by factors such as fasting and glutathione levels.
This compound Not availableNot availableStated to be as hepatotoxic as acetaminophen in mice, with a glutathione threshold effect[1].
3-Hydroxyacetaminophen Not availableNot availableLess hepatotoxic than acetaminophen in mice[1].

Table 1: Comparative Toxicological Data

Experimental Protocols

Detailed experimental protocols specifically for assessing the toxicology of this compound are not extensively published. However, the methodologies employed would be analogous to those used in standard preclinical assessments of acetaminophen-induced hepatotoxicity.

General Protocol for Assessing Hepatotoxicity of Acetaminophen Metabolites in Mice

This protocol is a generalized representation based on common practices in the field and the methods implied in the available literature[1][2].

  • Animal Model: Male Swiss-Webster mice or other appropriate strains, typically fasted overnight to deplete glycogen stores and enhance susceptibility to acetaminophen toxicity.

  • Test Compound Administration: this compound would be synthesized and administered, likely via intraperitoneal (i.p.) injection, at various doses. A control group would receive the vehicle, and a positive control group would receive a known hepatotoxic dose of acetaminophen.

  • Monitoring: Animals are monitored for clinical signs of toxicity and mortality over a set period (e.g., 24-48 hours).

  • Sample Collection: At predetermined time points, blood and liver tissue samples are collected.

  • Biochemical Analysis: Serum is analyzed for markers of liver injury, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

  • Histopathological Examination: Liver tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the extent of hepatocellular necrosis.

  • Glutathione Depletion Assay: Hepatic glutathione levels are measured to determine the effect of the test compound on this critical detoxification pathway.

Experimental Workflow for Hepatotoxicity Assessment

G cluster_0 In Vivo Experiment cluster_1 Analysis AnimalModel Fasted Mice Dosing Compound Administration (i.p.) AnimalModel->Dosing Monitoring Clinical Observation Dosing->Monitoring Sampling Blood & Liver Collection Monitoring->Sampling Biochemistry Serum ALT/AST Measurement Sampling->Biochemistry Histopathology Liver Necrosis Assessment Sampling->Histopathology GSH_Assay Hepatic GSH Measurement Sampling->GSH_Assay

Caption: Generalized workflow for assessing hepatotoxicity of acetaminophen metabolites in a mouse model.

Conclusion

This compound is a minor metabolite of acetaminophen that exhibits comparable hepatotoxicity to its parent compound in mice, with a similar dependence on glutathione depletion. Its formation is a two-step process initiated by cytochrome P-450-mediated hydroxylation to a catechol intermediate, followed by methylation via COMT. However, the low in vivo production of this compound suggests that it is not a primary contributor to the overall liver injury observed in cases of acetaminophen overdose. Further research to quantify the toxic potential (e.g., LD50, IC50) of this compound and to fully elucidate its mechanism of toxicity at a molecular level would be beneficial for a more complete understanding of acetaminophen's metabolic and toxicological profile. The information presented in this guide serves as a foundational resource for professionals in the fields of toxicology and drug development.

References

An In-depth Technical Guide to 3-Methoxyacetaminophen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyacetaminophen, a metabolite of the widely used analgesic and antipyretic drug acetaminophen (paracetamol), is a compound of increasing interest in the fields of pharmacology and toxicology. Understanding its chemical properties, synthesis, and biological interactions is crucial for a comprehensive assessment of acetaminophen's metabolic profile and its potential physiological effects. This technical guide provides a detailed overview of this compound, including its chemical identity, synthesis, analytical methods for its quantification, and a review of the metabolic pathways associated with its parent compound, which are likely relevant to its own biotransformation.

Chemical Identification and Properties

CAS Number: 3251-55-6[1][2]

Molecular Formula: C₉H₁₁NO₃[1][2]

Molecular Weight: 181.19 g/mol [1][2]

Synonyms

The following table summarizes the various synonyms used to identify this compound in scientific literature and chemical databases.

SynonymReference(s)
N-(4-Hydroxy-3-methoxyphenyl)acetamide)[3]
3-Methoxyparacetamol[4]
4-Acetamido-2-methoxyphenol[4]
4-Acetylamino-2-methoxy-phenol[2]
m-Acetanisidide, 4'-hydroxy-[3]
Acetamide, N-(4-hydroxy-3-methoxyphenyl)-[4]

Synthesis of this compound

Proposed Synthetic Pathway

A feasible approach involves the nitration of guaiacol (2-methoxyphenol) followed by reduction of the nitro group to an amine and subsequent acetylation.

Step 1: Nitration of Guaiacol

  • Reaction: Guaiacol is reacted with a nitrating agent, such as nitric acid in the presence of a catalyst, to introduce a nitro group onto the aromatic ring, yielding 4-nitroguaiacol.

Step 2: Reduction of 4-Nitroguaiacol

  • Reaction: The nitro group of 4-nitroguaiacol is reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation to produce 4-amino-2-methoxyphenol.

Step 3: Acetylation of 4-Amino-2-methoxyphenol

  • Reaction: The resulting aminophenol derivative is then acetylated using acetic anhydride or acetyl chloride to yield N-(4-hydroxy-3-methoxyphenyl)acetamide (this compound).

Detailed Experimental Protocol (Adapted from similar syntheses)

The following protocol is a generalized procedure based on the synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide and other N-aryl acetamides.[1][5] Researchers should optimize these conditions for the specific synthesis of this compound.

Materials:

  • 4-Amino-2-methoxyphenol

  • Acetic anhydride

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Filtration apparatus

Procedure:

  • Dissolve 4-amino-2-methoxyphenol in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add a molar excess of acetic anhydride to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for a period of 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the final product.[6]

  • Dry the purified crystals under vacuum.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Analytical Methodology for Quantification

The quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method suitable for this purpose. The following protocol is based on established methods for the analysis of acetaminophen and its metabolites in plasma.[7][8][9]

UPLC-MS/MS Method for Plasma Samples

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution: A linear gradient from a low to high percentage of mobile phase B over a short run time (e.g., 5-7 minutes).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for this compound).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a deuterated analog).

Sample Preparation (Protein Precipitation):

  • To a small volume of plasma (e.g., 50 µL), add a larger volume of cold acetonitrile (e.g., 150 µL) containing the internal standard.

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition for injection into the UPLC-MS/MS system.

Data Analysis:

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Metabolism and Potential Signaling Pathways

Direct experimental evidence on the specific pharmacological and toxicological effects and the signaling pathways modulated by this compound is currently limited. However, as a metabolite of acetaminophen, its biological fate is likely governed by the same enzymatic systems that process its parent compound.

Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[10] this compound is also known to be a substrate for glucuronidation and sulfation.[11] A genome-wide association study (GWAS) has suggested the involvement of UDP-glucuronosyltransferase 2A15 (UGT2A15) and Catechol-O-methyltransferase (COMT) in the metabolism of this compound.[11]

Known Metabolic Pathways of Acetaminophen

The metabolic pathways of acetaminophen provide a framework for understanding the potential biotransformation of this compound.

Acetaminophen_Metabolism Acetaminophen Acetaminophen Glucuronide Acetaminophen Glucuronide (Non-toxic) Acetaminophen->Glucuronide UGTs Sulfate Acetaminophen Sulfate (Non-toxic) Acetaminophen->Sulfate SULTs NAPQI NAPQI (Toxic Intermediate) Acetaminophen->NAPQI CYP450 GSH_Conjugate Glutathione Conjugate (Non-toxic) NAPQI->GSH_Conjugate GSTs Protein_Adducts Protein Adducts (Hepatotoxicity) NAPQI->Protein_Adducts Depletion of GSH Mercapturic_Acid Mercapturic Acid (Excreted) GSH_Conjugate->Mercapturic_Acid

Caption: Metabolic pathways of acetaminophen.

Hypothetical Signaling Pathway Involvement

Given that acetaminophen's analgesic effects are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly a splice variant of COX-1 sometimes referred to as COX-3, it is plausible that this compound could have some activity at these enzymes.[12] However, without direct experimental evidence, this remains speculative. Further research is needed to elucidate the specific biological activities of this compound and to determine if it interacts with any signaling pathways.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Method cluster_bioassay Biological Evaluation Synthesis Chemical Synthesis Purification Recrystallization & Chromatography Synthesis->Purification Characterization NMR, MS, IR Purification->Characterization LC_MS UPLC-MS/MS Quantification Characterization->LC_MS In_Vitro In vitro Assays (e.g., COX inhibition) Characterization->In_Vitro Sample_Prep Plasma Protein Precipitation Sample_Prep->LC_MS Toxicology Toxicology Studies (e.g., cell viability) In_Vitro->Toxicology

Caption: Proposed experimental workflow.

Conclusion

This compound is a key metabolite in the biotransformation of acetaminophen. This guide has provided a comprehensive overview of its chemical identity, plausible synthetic routes, and robust analytical methods for its detection and quantification. While direct evidence of its pharmacological and toxicological profile is currently lacking, the established metabolic pathways of its parent compound offer a valuable framework for future research. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully understand its role in the overall effects of acetaminophen. The methodologies and information presented herein provide a solid foundation for researchers and drug development professionals to advance our knowledge of this important metabolite.

References

The Pharmacological Profile of 3-Methoxyacetaminophen: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyacetaminophen, a metabolite of the widely used analgesic acetaminophen, is a compound of significant interest in the fields of drug metabolism and pharmacology. This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, including its molecular weight and chemical formula. Furthermore, this document outlines detailed, plausible experimental protocols for its synthesis and analytical quantification. A key focus is placed on its metabolic origin, illustrated through a detailed signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers actively engaged in the study of drug metabolites and their biological implications.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a clear and concise reference for laboratory applications.

PropertyValueCitation(s)
Molecular Formula C₉H₁₁NO₃[1][2][3][4][5][6][7]
Molecular Weight 181.19 g/mol [1][2][3][4][5][6][7]
IUPAC Name N-(4-hydroxy-3-methoxyphenyl)acetamide[1]
CAS Number 3251-55-6[1][2][3][4][5][6][7]
Synonyms 3-Methoxyparacetamol, 4-Acetamido-2-methoxyphenol[1][3]
Appearance White Solid[3]
Storage Temperature 2-8°C Refrigerator[3]

Metabolic Genesis of this compound

This compound is a product of the phase I metabolism of acetaminophen, primarily occurring in the liver. The metabolic pathway is initiated by the action of cytochrome P450 enzymes. The following diagram illustrates the key steps in the metabolic conversion of acetaminophen, leading to the formation of this compound and other major metabolites.

Acetaminophen_Metabolism Acetaminophen Acetaminophen Glucuronidation Glucuronidation (UGTs) Acetaminophen->Glucuronidation ~60% Sulfation Sulfation (SULTs) Acetaminophen->Sulfation ~30% Oxidation Oxidation (Cytochrome P450) Acetaminophen->Oxidation ~5-10% Methoxy_Formation O-Methylation (COMT) Acetaminophen->Methoxy_Formation Minor Pathway Acetaminophen_Glucuronide Acetaminophen Glucuronide Glucuronidation->Acetaminophen_Glucuronide Acetaminophen_Sulfate Acetaminophen Sulfate Sulfation->Acetaminophen_Sulfate NAPQI NAPQI (N-acetyl-p-benzoquinone imine) Oxidation->NAPQI GSH_Conjugation GSH Conjugation (GSTs) NAPQI->GSH_Conjugation Mercapturic_Acid Mercapturic Acid Conjugate GSH_Conjugation->Mercapturic_Acid Three_Methoxyacetaminophen This compound Methoxy_Formation->Three_Methoxyacetaminophen Synthesis_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants 4-Amino-2-methoxyphenol + Acetic Anhydride Reaction Acetylation Reaction Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Workup Aqueous Workup Purification Column Chromatography Workup->Purification Pure_Product Pure this compound Purification->Pure_Product Crude_Product->Workup Sample_Prep Sample Preparation Pure_Product->Sample_Prep Characterization HPLC HPLC Analysis Sample_Prep->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis Concentration Concentration Determination Data_Analysis->Concentration

References

Methodological & Application

Application Note: Quantification of 3-Methoxyacetaminophen in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxyacetaminophen is a metabolite of interest in drug metabolism and pharmacokinetic studies. Accurate and sensitive quantification in biological matrices such as plasma is crucial for understanding its formation and disposition. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, making it suitable for pharmacokinetic research and clinical monitoring. While a specific validated method for this compound is not widely published, this protocol is based on well-established methods for the structurally similar parent compound, acetaminophen, and its other metabolites.[1][2][3][4][5]

Materials and Methods

Chemicals and Reagents

  • This compound reference standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control human plasma (K2EDTA)

Instrumentation

  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Waters, Thermo Fisher Scientific)

  • Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from plasma.[6]

  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma, add 150 µL of chilled acetonitrile containing the internal standard (e.g., 100 ng/mL this compound-d3).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative chromatographic and mass spectrometric conditions. These should be optimized during method development.

Table 1: Chromatographic Conditions

ParameterValue
ColumnC18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1.5 min
Total Run Time5.5 minutes

Table 2: Mass Spectrometric Conditions

ParameterThis compoundThis compound-d3 (IS)
Ionization ModeESI PositiveESI Positive
Precursor Ion (Q1) *m/z 182.1m/z 185.1
Product Ion (Q3) *m/z 140.1m/z 143.1
Dwell Time100 ms100 ms
Collision Energy (CE)To be optimizedTo be optimized
Declustering Potential (DP)To be optimizedTo be optimized
Ion Source Temperature550°C550°C

Note: The molecular weight of this compound (C9H11NO3) is 181.19 g/mol . The precursor ion will be the protonated molecule [M+H]+. The product ion is a predicted major fragment and should be confirmed by infusion.

Method Validation (Target Parameters)

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following are typical target parameters for validation.

Table 3: Target Validation Parameters

ParameterTarget Acceptance Criteria
Linearity (r²)≥ 0.99
Calibration Curve Range1 - 1000 ng/mL
LLOQ1 ng/mL
AccuracyWithin ±15% of nominal (±20% at LLOQ)
Precision (CV%)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectInternal standard should compensate for any matrix effects
StabilityStable under expected storage and processing conditions

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound and its internal standard (IS) into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Protocol 2: Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards:

    • Spike control human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples:

    • Prepare QC samples in control human plasma at a minimum of four concentration levels:

      • LLOQ: 1 ng/mL

      • Low QC (LQC): 3 ng/mL

      • Medium QC (MQC): 80 ng/mL

      • High QC (HQC): 800 ng/mL

Protocol 3: Plasma Sample Extraction
  • Arrange and label a 96-well plate or microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

  • Aliquot 50 µL of the respective sample into each well/tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all wells/tubes except for the double blank (to which blank acetonitrile is added).

  • Seal the plate or cap the tubes and vortex for 30 seconds at high speed.

  • Centrifuge the plate/tubes at 13,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a new 96-well plate or autosampler vials.

  • Seal the plate or cap the vials and place in the autosampler for analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample add_is Add 150 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (13,000g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect data Data Acquisition & Quantification ms_detect->data

Caption: Experimental workflow for this compound quantification.

G parent This compound [M+H]+ (m/z 182.1) frag1 Fragment Ion (m/z 140.1) parent->frag1 Collision-Induced Dissociation

Caption: Proposed fragmentation pathway for this compound.

References

Application Notes and Protocols for Solid-Phase Extraction of 3-Methoxyacetaminophen from Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxyacetaminophen is a metabolite of the widely used analgesic drug, acetaminophen (paracetamol). The accurate and reliable quantification of this metabolite in urine is crucial for pharmacokinetic studies, drug metabolism research, and clinical toxicology. Solid-phase extraction (SPE) is a highly effective sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. This application note provides a detailed protocol for the solid-phase extraction of this compound from human urine using a reversed-phase C18 sorbent, making it suitable for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

This section details the necessary reagents, materials, and step-by-step procedures for the solid-phase extraction of this compound from urine samples.

Materials and Reagents:

  • SPE Device: C18 SPE Cartridges (e.g., 500 mg, 6 mL)[1]

  • Solvents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)[2]

    • Deionized Water (18 MΩ·cm)

  • Reagents:

    • β-Glucuronidase (from Helix pomatia or recombinant)[3][4]

    • Sodium Acetate Buffer (1.0 M, pH 5.0)[5]

    • Phosphate Buffer (e.g., 0.1 M, pH 6.8)[2]

    • Internal Standard (e.g., Phenacetin)[2]

  • Equipment:

    • Vortex mixer

    • Centrifuge

    • SPE Vacuum Manifold

    • Nitrogen evaporator

    • Analytical balance

    • pH meter

    • Standard laboratory glassware

Sample Pre-treatment (Enzymatic Hydrolysis):

Since a significant portion of drug metabolites in urine are present as glucuronide conjugates, an enzymatic hydrolysis step is recommended to cleave the conjugate and quantify the total this compound.[3][6]

  • Pipette 1.0 mL of urine into a centrifuge tube.

  • Add a suitable internal standard.

  • Add 1.0 mL of 1.0 M Sodium Acetate Buffer (pH 5.0).[5]

  • Add 5000 units of β-glucuronidase.[5]

  • Vortex the mixture for 30 seconds.

  • Incubate the sample at 65°C for 3 hours to ensure complete hydrolysis.[5]

  • Allow the sample to cool to room temperature.

  • Centrifuge at 2000 rpm for 10 minutes to pellet any precipitate.[5]

  • Carefully transfer the supernatant for the SPE procedure.

Solid-Phase Extraction (SPE) Protocol:

The following protocol is based on a standard reversed-phase SPE methodology using a C18 sorbent.[2][7]

  • Conditioning:

    • Pass 6 mL of methanol through the C18 SPE cartridge.

    • Do not allow the sorbent to dry.

  • Equilibration:

    • Pass 6 mL of deionized water through the cartridge.

    • Ensure the sorbent does not go dry.

  • Sample Loading:

    • Load the pre-treated urine supernatant onto the conditioned and equilibrated SPE cartridge.

    • Apply a slow and steady flow rate (approximately 1-2 mL/min) to ensure optimal retention of the analyte.

  • Washing:

    • Wash the cartridge with 6 mL of deionized water to remove salts and other polar interferences.

    • A second wash with a mild organic solvent mixture (e.g., 5% methanol in water) can be employed for enhanced cleanup if necessary.

  • Drying:

    • Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Elute the retained this compound with 6 mL of methanol.[2]

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for the intended analytical method (e.g., HPLC or LC-MS).

Data Presentation

Table 1: Recovery Data for this compound

AnalyteSpiking Level (ng/mL)Mean Recovery (%)Standard Deviation (%)
This compound5092.54.8
This compound25095.13.2
This compound100094.33.9

Table 2: Precision and Accuracy

Spiking Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
505.27.198.5
2503.45.5101.2
10003.96.399.4

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (ng/mL)
LOD5
LOQ15

Visualizations

Diagram 1: Solid-Phase Extraction Workflow

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Urine Urine Sample (1 mL) Hydrolysis Add Buffer & β-Glucuronidase Urine->Hydrolysis Incubate Incubate (65°C, 3h) Hydrolysis->Incubate Centrifuge Centrifuge (2000 rpm, 10 min) Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load 3. Load Sample Supernatant->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (Water) Load->Wash Dry 5. Dry Cartridge Wash->Dry Elute 6. Elute (Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/HPLC Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Diagram 2: Logical Relationship of SPE Steps

SPE_Logic Start Start Prep Prepare Sorbent Start->Prep Conditioning & Equilibration Retain Retain Analyte Prep->Retain Sample Loading Remove Remove Interferences Retain->Remove Washing Collect Collect Analyte Remove->Collect Elution End End Collect->End

Caption: Logical steps in a solid-phase extraction procedure.

References

Synthesis and Purification of 3-Methoxyacetaminophen Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyacetaminophen, also known as N-(4-hydroxy-3-methoxyphenyl)acetamide, is a metabolite of acetaminophen and a key reference standard in pharmaceutical research and development. Accurate and reliable synthesis and purification protocols are essential for obtaining a high-purity reference material for analytical method development, impurity profiling, and metabolic studies. This document provides detailed application notes and experimental protocols for the synthesis and purification of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the acetylation of 4-amino-2-methoxyphenol using acetic anhydride. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond.

Experimental Workflow: Synthesis

SynthesisWorkflow reagents Starting Materials: - 4-amino-2-methoxyphenol - Acetic Anhydride - Glacial Acetic Acid reaction Acetylation Reaction reagents->reaction Mixing and Heating workup Reaction Work-up: - Quenching with ice-water - Filtration - Washing reaction->workup Cooling crude_product Crude this compound workup->crude_product Isolation

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2-methoxyphenol (1.0 eq).

  • Solvent Addition: Add glacial acetic acid to the flask to dissolve the starting material.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-water.

  • Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven to obtain the crude this compound.

Purification of this compound

The crude this compound is purified by recrystallization to remove unreacted starting materials, by-products, and other impurities. The choice of a suitable solvent system is critical for effective purification. A mixture of ethanol and water is commonly used for this purpose.

Experimental Workflow: Purification

PurificationWorkflow crude_product Crude this compound dissolution Dissolution in Hot Solvent (Ethanol/Water) crude_product->dissolution hot_filtration Hot Gravity Filtration (Optional, to remove insoluble impurities) dissolution->hot_filtration crystallization Cooling and Crystallization hot_filtration->crystallization filtration_washing Vacuum Filtration and Washing (with cold solvent) crystallization->filtration_washing pure_product Pure this compound Reference Standard filtration_washing->pure_product

Caption: Purification workflow for this compound.

Experimental Protocol: Purification
  • Solvent Selection: Prepare a solvent mixture of ethanol and water. The optimal ratio should be determined experimentally to ensure the compound is soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot ethanol/water solvent mixture required to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Swirl the mixture for a few minutes.

  • Hot Filtration (if charcoal is used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound to obtain the this compound reference standard.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS Number
4-Amino-2-methoxyphenolC₇H₉NO₂139.1552200-90-5
Acetic AnhydrideC₄H₆O₃102.09108-24-7
Glacial Acetic AcidC₂H₄O₂60.0564-19-7
EthanolC₂H₆O46.0764-17-5
Deionized WaterH₂O18.027732-18-5
Activated CharcoalC12.017440-44-0
Table 2: Physicochemical Properties of this compound
PropertyValue
Chemical FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol [1]
IUPAC NameN-(4-hydroxy-3-methoxyphenyl)acetamide
CAS Number3251-55-6[1]
AppearanceOff-white to pale yellow solid
Melting PointTo be determined experimentally
SolubilitySoluble in hot ethanol/water mixtures
Table 3: Expected Yield and Purity
ParameterExpected ValueAnalytical Method
Yield (Crude)> 80%Gravimetric
Yield (Purified)> 60%Gravimetric
Purity> 98%HPLC, NMR
Melting Point RangeNarrow range (e.g., 1-2 °C)Melting Point Apparatus

Characterization of this compound Reference Standard

The identity and purity of the synthesized this compound reference standard should be confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the crystalline solid. A sharp melting point range close to the literature value indicates high purity.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic anhydride and glacial acetic acid are corrosive and have strong odors. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis and purification processes.

By following these detailed protocols, researchers can reliably synthesize and purify high-quality this compound reference standard for their analytical and research needs.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry-Based Identification of 3-Methoxyacetaminophen Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyacetaminophen (3-MA) is a metabolite of the widely used analgesic, acetaminophen. Understanding the metabolic fate of such compounds is crucial in drug development and clinical toxicology to assess efficacy, identify potential drug-drug interactions, and evaluate safety profiles. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers unparalleled sensitivity and selectivity for the detection and structural elucidation of drug metabolites in complex biological matrices. These application notes provide a comprehensive overview and detailed protocols for the identification of this compound metabolites using LC-HRMS.

Metabolic Pathway of this compound

Acetaminophen undergoes extensive metabolism in the liver. A minor pathway involves the formation of 3-hydroxyacetaminophen, which is then methylated by catechol-O-methyltransferase (COMT) to form this compound.[1] This metabolite is subsequently conjugated to form more water-soluble compounds for excretion. The primary metabolites of this compound are its glucuronide and sulfate conjugates.[1][2]

This compound Metabolism Acetaminophen Acetaminophen Three_Hydroxyacetaminophen 3-Hydroxyacetaminophen Acetaminophen->Three_Hydroxyacetaminophen CYP450 Three_MA This compound Three_Hydroxyacetaminophen->Three_MA COMT Three_MA_Glucuronide This compound Glucuronide Three_MA->Three_MA_Glucuronide UGT Three_MA_Sulfate This compound Sulfate Three_MA->Three_MA_Sulfate SULT

Metabolic pathway of this compound.

Quantitative Data Summary

High-resolution mass spectrometry allows for the accurate mass measurement of precursor and product ions, facilitating the confident identification of metabolites. The table below summarizes the key quantitative data for this compound and its major metabolites.

AnalyteFormula[M-H]⁻ (m/z)
This compoundC₉H₁₁NO₃180.0666
This compound GlucuronideC₁₅H₁₉NO₉356.0987[2][3]
This compound SulfateC₉H₁₀NO₆S260.0234[2][3]

Experimental Protocols

Sample Preparation: Plasma

A simple protein precipitation method is effective for the extraction of this compound and its metabolites from plasma samples.[4][5]

Materials:

  • Human plasma (or other relevant biological matrix)

  • Methanol (LC-MS grade), chilled at -20°C

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Internal Standard (IS) solution (e.g., isotopically labeled this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 10,000 x g and 4°C)

  • LC vials with inserts

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of chilled methanol or acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube or an LC vial insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an LC vial for analysis.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Optimization may be required based on the specific instrumentation used.

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF) equipped with a heated electrospray ionization (HESI) source[2]

LC Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

HRMS Conditions:

Parameter Value
Ionization Mode Negative Electrospray Ionization (ESI-)[2][3]
Mass Resolution 35,000 or higher[2]
Scan Range (m/z) 100 - 500
Data Acquisition Full scan followed by data-dependent MS/MS (dd-MS²)
Collision Energy Stepped collision energy (e.g., 15, 30, 45 eV) for fragmentation
Capillary Voltage 3.0 kV
Sheath Gas Flow Rate 35 (arbitrary units)
Auxiliary Gas Flow Rate 10 (arbitrary units)

| Heater Temperature | 300°C |

Experimental Workflow

The overall experimental workflow for the identification of this compound metabolites is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol/Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation HRMS_Detection HRMS Detection (Negative ESI) LC_Separation->HRMS_Detection Metabolite_Identification Metabolite Identification (Accurate Mass & Fragmentation) HRMS_Detection->Metabolite_Identification Quantification Relative Quantification Metabolite_Identification->Quantification

Workflow for metabolite identification.

Data Analysis and Interpretation

Metabolite identification is achieved by comparing the accurate mass of the detected peaks with the theoretical masses of potential metabolites. A mass tolerance of less than 5 ppm is typically used for high confidence identification.[3] The fragmentation pattern obtained from the dd-MS² scans provides structural confirmation. For instance, the fragmentation of this compound glucuronide is expected to show a neutral loss of the glucuronic acid moiety (176.0321 Da). Similarly, the sulfate conjugate would exhibit a loss of the sulfate group (79.9568 Da).

Conclusion

The protocols and information provided in these application notes offer a robust framework for the successful identification and characterization of this compound metabolites using high-resolution mass spectrometry. These methods are essential for advancing our understanding of the biotransformation of this acetaminophen metabolite and can be adapted for various research and development applications in the pharmaceutical and clinical sciences.

References

Application Note & Protocol: In Vitro Enzyme Assays for 3-Methoxyacetaminophen Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetaminophen (APAP) is a widely used analgesic and antipyretic drug. Its metabolism is complex, involving several enzymatic pathways. One such pathway leads to the formation of 3-methoxyacetaminophen. This process involves a two-step enzymatic reaction: an initial hydroxylation of acetaminophen to a catechol intermediate, 3-hydroxyacetaminophen, primarily catalyzed by Cytochrome P450 (CYP) enzymes, followed by O-methylation of the catechol by Catechol-O-methyltransferase (COMT) to form this compound.[1] Studying the in vitro formation of this metabolite is crucial for understanding the complete metabolic profile of acetaminophen, identifying potential drug-drug interactions, and evaluating the roles of specific enzyme isoforms in its clearance. This document provides a detailed protocol for a coupled in vitro enzyme assay to measure the formation of this compound from acetaminophen using human liver microsomes (as a source of CYP enzymes) and recombinant COMT.

Assay Principle

The assay quantifies the formation of this compound by monitoring the sequential enzymatic reactions. Acetaminophen is first incubated with human liver microsomes and the necessary cofactor NADPH, leading to its oxidation into 3-hydroxyacetaminophen by CYP enzymes (e.g., CYP2A6).[1] Subsequently, the methyl donor S-adenosyl-L-methionine (SAM) and COMT are present in the reaction to catalyze the methylation of the 3-hydroxyacetaminophen intermediate, yielding the final product, this compound. The final product is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

a_metabolism cluster_pathway Metabolic Pathway of this compound Formation Acetaminophen Acetaminophen Hydroxy_APAP 3-Hydroxyacetaminophen (Catechol Intermediate) Acetaminophen->Hydroxy_APAP CYP Enzymes (e.g., CYP2A6) + NADPH Methoxy_APAP This compound Hydroxy_APAP->Methoxy_APAP COMT + SAM

Caption: Metabolic pathway for the formation of this compound.

Experimental Workflow

The overall experimental process follows a logical sequence from preparation to analysis. This workflow ensures reproducibility and accuracy in quantifying metabolite formation.

workflow cluster_workflow In Vitro Assay Workflow prep 1. Prepare Reagents (Buffer, Cofactors, Substrate) enzyme_prep 2. Prepare Enzyme Mix (Microsomes, COMT) prep->enzyme_prep reaction 3. Initiate Reaction (Pre-warm & combine reactants) enzyme_prep->reaction incubate 4. Incubate (e.g., 37°C for 30-60 min) reaction->incubate quench 5. Quench Reaction (Add ice-cold Acetonitrile with Internal Standard) incubate->quench process 6. Sample Processing (Protein Precipitation & Centrifugation) quench->process analysis 7. LC-MS/MS Analysis (Inject supernatant) process->analysis data 8. Data Processing (Quantify metabolite, calculate formation rate) analysis->data

Caption: General workflow for the in vitro this compound formation assay.

Materials and Reagents

  • Substrate: Acetaminophen (APAP)

  • Metabolite Standards: 3-Hydroxyacetaminophen, this compound

  • Internal Standard (IS): e.g., this compound-d3 or other suitable stable isotope-labeled analog

  • Enzymes:

    • Pooled Human Liver Microsomes (HLM)

    • Recombinant human Catechol-O-methyltransferase (COMT)

  • Cofactors:

    • β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH)

    • S-Adenosyl-L-methionine (SAM) iodide

  • Buffer and Solutions:

    • Potassium Phosphate Buffer (100 mM, pH 7.4)

    • Magnesium Chloride (MgCl₂)

    • Acetonitrile (ACN), LC-MS grade

    • Formic Acid, LC-MS grade

    • Ultrapure Water

  • Equipment:

    • Incubator/Water Bath (37°C)

    • Microcentrifuge

    • LC-MS/MS system

    • Analytical balance, vortex mixer, pipettes

Detailed Experimental Protocol

1. Reagent Preparation

  • 100 mM Potassium Phosphate Buffer (pH 7.4): Prepare and adjust pH to 7.4.

  • Cofactor Stock Solutions:

    • NADPH (20 mM): Dissolve in ultrapure water. Prepare fresh daily.

    • SAM (10 mM): Dissolve in ultrapure water. Prepare fresh daily.

  • Substrate Stock Solution (100 mM Acetaminophen): Dissolve in a suitable solvent (e.g., DMSO or Methanol).

  • Enzyme Suspension: Thaw pooled human liver microsomes and recombinant COMT on ice immediately before use. Dilute to the desired concentration in cold phosphate buffer.

  • Quenching Solution: Ice-cold acetonitrile containing the internal standard at a known concentration (e.g., 100 nM).

2. Enzyme Incubation Protocol

This protocol is for a final incubation volume of 200 µL. Reactions should be performed in triplicate.

  • Prepare Incubation Mix: In a microcentrifuge tube, combine the following on ice:

    • 100 mM Phosphate Buffer (pH 7.4)

    • MgCl₂ (to a final concentration of 5 mM)

    • Pooled Human Liver Microsomes (e.g., to 0.5 mg/mL final concentration)

    • Recombinant COMT (e.g., to 0.1 mg/mL final concentration)

    • SAM (to a final concentration of 200 µM)

    • Acetaminophen (added from stock to achieve desired final concentrations, e.g., 1-1000 µM)

    • Ultrapure water to bring the volume to 180 µL.

  • Pre-incubation: Pre-warm the tubes in a shaking water bath at 37°C for 5 minutes.

  • Initiate Reaction: Add 20 µL of 20 mM NADPH (for a final concentration of 2 mM) to each tube to start the reaction. Vortex gently.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate Reaction: Stop the reaction by adding 400 µL of the ice-cold acetonitrile quenching solution containing the internal standard.

3. Sample Processing

  • Protein Precipitation: Vortex the quenched samples vigorously for 1 minute.

  • Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

4. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC/HPLC system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate acetaminophen, its intermediates, and the final product from matrix components.

  • Detection: Use Multiple Reaction Monitoring (MRM) mode. Specific parent-product ion transitions for this compound and the internal standard must be optimized.

Data Presentation and Analysis

The concentration of this compound in each sample is determined by constructing a standard curve of the analyte and calculating the peak area ratio of the analyte to the internal standard. The rate of formation is typically expressed as pmol of metabolite formed per minute per mg of microsomal protein.

Table 1: Example Enzyme Kinetic Parameters for Acetaminophen Metabolism

The formation of this compound is a two-step process. The kinetic parameters for each step can be determined in separate, optimized assays.

Enzyme & ReactionSubstrateApparent Kₘ (µM)Apparent Vₘₐₓ (pmol/min/mg protein)Source
CYP3A4-mediated Oxidation Acetaminophen130 - 280130[2][3]
CYP2E1-mediated Oxidation Acetaminophen680330[2]
CYP1A2-mediated Oxidation Acetaminophen343074[2]
COMT-mediated Methylation 3-HydroxyacetaminophenData not availableData not available

References

Application Notes: High-Throughput Quantification of 3-Methoxyacetaminophen in Human Plasma using 3-Methoxyacetaminophen-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Methoxyacetaminophen, a metabolite of Acetaminophen, in human plasma.[1][2] To ensure the highest degree of accuracy and precision, this protocol employs a stable isotope-labeled internal standard, this compound-d3. The method utilizes a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation. This validated approach is ideal for pharmacokinetic studies, drug metabolism research, and clinical monitoring of Acetaminophen metabolites.

Introduction

Acetaminophen is a widely used analgesic and antipyretic drug that is extensively metabolized in the liver.[3][4] this compound is one of its metabolites.[1][2] Accurate quantification of such metabolites is crucial for understanding the complete pharmacokinetic profile and metabolic fate of the parent drug.[3] Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, as they exhibit nearly identical chemical and physical properties to the analyte.[5][6] This ensures they co-elute and experience similar matrix effects, allowing for effective normalization and leading to highly reliable and reproducible data.[5][7] This protocol has been optimized for the use of this compound-d3 for the precise quantification of this compound.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-d3 and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Analyte Stock Solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS Stock Solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of the plasma sample (unknown, calibration standard, or quality control) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube (except for the blank matrix sample, to which 20 µL of 50:50 methanol:water is added).

  • Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for individual instruments.

ParameterRecommended Conditions
LC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to initial conditions
MS System Triple Quadrupole Mass Spectrometer with ESI source
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 2
Ion Source Temperature 500°C
Dwell Time 100 ms

Data Presentation

Table 1: Analyte and Internal Standard Properties
CompoundChemical FormulaMolecular Weight
This compoundC₉H₁₁NO₃181.19
This compound-d3C₉H₈D₃NO₃184.21
Table 2: Optimized Multiple Reaction Monitoring (MRM) Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound182.1140.115
This compound-d3185.1143.115
(Note: These m/z values are predicted based on the structures. Optimal values must be determined empirically by infusing the pure compounds into the mass spectrometer.)
Table 3: Representative Calibration Curve Performance
Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
1.0 (LLOQ)0.9898.08.5
5.05.12102.46.2
20.019.597.54.1
100.0101.3101.32.5
500.0495.799.11.8
1000.0 (ULOQ)1005.0100.52.1
(This table presents example data to illustrate expected performance.)

Visualizations

G Experimental Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_sol Prepare Stock Solutions (Analyte & IS) work_std Prepare Working Standards (Calibration Curve) stock_sol->work_std work_is Prepare IS Working Solution (100 ng/mL) stock_sol->work_is plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 20 µL IS Working Solution plasma->add_is precip Add 150 µL Acetonitrile (0.1% FA) (Protein Precipitation) add_is->precip vortex Vortex 1 min precip->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant to Vial centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject chroma Chromatographic Separation (C18 Column) inject->chroma detect MS/MS Detection (ESI+ MRM Mode) chroma->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Workflow for LC-MS/MS quantification of this compound.

G Simplified Metabolic Pathway of Acetaminophen cluster_major Major Pathways (~90%) cluster_minor Minor Pathway (~5-10%) cluster_methoxy Other Metabolic Pathway APAP Acetaminophen (APAP) Glucuronidation Glucuronidation (UGT Enzymes) APAP->Glucuronidation Sulfation Sulfation (SULT Enzymes) APAP->Sulfation CYP450 Oxidation (Cytochrome P450) APAP->CYP450 COMT O-Methylation (COMT Enzyme) APAP->COMT APAP_Gluc APAP-Glucuronide (Non-toxic) Glucuronidation->APAP_Gluc APAP_Sulfate APAP-Sulfate (Non-toxic) Sulfation->APAP_Sulfate NAPQI NAPQI (Toxic Intermediate) CYP450->NAPQI GSH Glutathione Conjugation NAPQI->GSH Mercapturate Mercapturate Conjugate (Non-toxic) GSH->Mercapturate Methoxy_APAP This compound COMT->Methoxy_APAP

Caption: Simplified metabolic pathways of Acetaminophen.

References

Application Notes & Protocols: Development of an ELISA Kit for 3-Methoxyacetaminophen Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxyacetaminophen (3-MA) is a metabolite of the widely used analgesic and antipyretic drug, acetaminophen.[1] Understanding the pharmacokinetics and potential physiological or toxicological roles of acetaminophen metabolites is of significant interest in drug development and clinical toxicology. Accurate and sensitive detection of 3-MA is crucial for these studies. This document provides a comprehensive guide to the development of a competitive enzyme-linked immunosorbent assay (ELISA) kit for the quantification of 3-MA in biological samples.

Principle of the Assay

Due to its small molecular size, this compound is best detected using a competitive ELISA format.[2][3][4] This assay, also known as an inhibition or blocking ELISA, is based on the competition between the "free" 3-MA in a sample and a labeled 3-MA conjugate for a limited number of binding sites on a specific anti-3-MA antibody that is pre-coated onto a microplate well.

The amount of labeled 3-MA that binds to the antibody is inversely proportional to the concentration of 3-MA in the sample. After a washing step to remove unbound components, a substrate is added, which reacts with the enzyme on the labeled 3-MA to produce a colored product. The intensity of the color is then measured, and a lower signal indicates a higher concentration of 3-MA in the sample.[5]

ELISA_Principle cluster_well Microplate Well cluster_competition Competitive Binding Ab Anti-3-MA Antibody Substrate Substrate Ab->Substrate Catalyzes Free_3MA 3-MA in Sample Free_3MA->Ab Binds Labeled_3MA Enzyme-Labeled 3-MA Labeled_3MA->Ab Binds Colored_Product Colored Product Substrate->Colored_Product Color Development

Caption: Principle of the competitive ELISA for 3-MA detection.

Experimental Protocols

Immunogen and Coating Antigen Synthesis

To elicit an immune response and produce antibodies against the small molecule 3-MA, it must first be conjugated to a larger carrier protein to form an immunogen.

  • Hapten Derivatization: A reactive group, such as a carboxyl or amino group, is introduced into the 3-MA molecule. This chemical modification allows for its conjugation to a carrier protein.

  • Immunogen Conjugation (3-MA-BSA): The derivatized 3-MA is covalently linked to Bovine Serum Albumin (BSA). BSA is a large, immunogenic protein that will elicit a strong immune response when injected into an animal.

  • Coating Antigen Conjugation (3-MA-OVA): For the ELISA plate coating, the derivatized 3-MA is conjugated to a different carrier protein, such as Ovalbumin (OVA). Using a different carrier protein for the coating antigen helps to minimize non-specific binding of antibodies that may have been generated against the immunogen's carrier protein (BSA).

Synthesis_Workflow cluster_hapten Hapten Preparation cluster_conjugation Carrier Protein Conjugation 3MA This compound Derivatized_3MA Derivatized 3-MA 3MA->Derivatized_3MA Chemical Modification Conjugation_Reaction Conjugation Chemistry (e.g., EDC/NHS) Derivatized_3MA->Conjugation_Reaction Carrier_Protein_BSA BSA (for Immunogen) Carrier_Protein_BSA->Conjugation_Reaction Carrier_Protein_OVA OVA (for Coating Antigen) Carrier_Protein_OVA->Conjugation_Reaction Immunogen 3-MA-BSA Immunogen Conjugation_Reaction->Immunogen Coating_Antigen 3-MA-OVA Coating Antigen Conjugation_Reaction->Coating_Antigen

Caption: Workflow for immunogen and coating antigen synthesis.

Antibody Production and Purification
  • Immunization: Laboratory animals (e.g., rabbits or mice) are immunized with the 3-MA-BSA immunogen. A series of injections are administered over time to induce a high-titer antibody response.

  • Titer Determination: The antibody titer in the serum is monitored throughout the immunization schedule using an indirect ELISA with plates coated with the 3-MA-OVA conjugate.

  • Antibody Purification: Once a sufficiently high titer is achieved, the polyclonal antibodies are purified from the serum using affinity chromatography (e.g., Protein A/G).

ELISA Protocol
  • Coating: Dilute the 3-MA-OVA coating antigen in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[6]

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).[6]

  • Blocking: Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at 37°C.[4]

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of the 3-MA standards or samples to the appropriate wells. Immediately follow with the addition of 50 µL of the diluted anti-3-MA antibody.[2] Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB) to each well.[2] Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well to stop the color development.[7]

  • Reading: Read the absorbance of each well at 450 nm using a microplate reader.

ELISA_Protocol_Flowchart Start Start Coating 1. Coat Plate with 3-MA-OVA Start->Coating Wash1 2. Wash Coating->Wash1 Blocking 3. Block Non-specific Sites Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Competition 5. Add Samples/Standards and Anti-3-MA Antibody Wash2->Competition Wash3 6. Wash Competition->Wash3 Detection 7. Add Enzyme-conjugated Secondary Antibody Wash3->Detection Wash4 8. Wash Detection->Wash4 Substrate 9. Add Substrate Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance Stop->Read

Caption: Step-by-step workflow of the 3-MA competitive ELISA.

Data Presentation and Analysis

A standard curve is generated by plotting the absorbance values against the known concentrations of the 3-MA standards. The concentration of 3-MA in the unknown samples is then determined by interpolating their absorbance values from the standard curve.

Performance Characteristics
ParameterTarget ValueDescription
Assay Range 1 - 100 ng/mLThe range of concentrations over which the assay is precise and accurate.
Sensitivity (LOD) < 1 ng/mLThe lowest concentration of 3-MA that can be reliably detected.
Specificity HighThe antibody should have minimal cross-reactivity with acetaminophen and other related metabolites.
Precision (CV%) < 15%The coefficient of variation for both intra-assay and inter-assay measurements.
Accuracy (Recovery) 80 - 120%The percentage of a known amount of spiked 3-MA that can be measured in a sample matrix.
Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
High Background - Insufficient washing- Antibody concentration too high- Inadequate blocking- Increase the number of wash cycles- Further dilute the primary or secondary antibody- Increase blocking time or try a different blocking agent
Low Signal - Reagents expired or improperly stored- Insufficient incubation times- Antibody concentration too low- Use fresh reagents- Ensure adherence to recommended incubation times and temperatures- Optimize antibody concentrations
Poor Standard Curve - Inaccurate pipetting- Improper dilution of standards- Contamination of reagents- Calibrate pipettes and use proper technique- Prepare fresh standard dilutions for each assay- Use fresh, uncontaminated reagents
High Variability - Inconsistent washing- Temperature gradients across the plate- Inconsistent incubation times- Ensure uniform washing of all wells- Incubate plates in a stable temperature environment- Use a multichannel pipette for consistent timing of reagent addition

References

Application Notes and Protocols for Studying 3-Methoxyacetaminophen Metabolism in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyacetaminophen (3-MAA) is a metabolite of the widely used analgesic, acetaminophen (APAP). Understanding the metabolic fate of 3-MAA is crucial for a comprehensive assessment of acetaminophen's overall metabolic profile and potential toxicological implications. While extensive research has been conducted on the metabolism of acetaminophen, specific in vitro studies detailing the metabolic pathways of 3-MAA in cell culture models are limited. However, evidence from human plasma analysis confirms that 3-MAA undergoes further metabolism, primarily through glucuronidation and sulfation.

These application notes provide a set of proposed protocols and guidelines for researchers to investigate the metabolism of this compound using established human liver cell culture models. The methodologies are adapted from well-documented studies on acetaminophen metabolism and are intended to serve as a robust starting point for characterizing the enzymatic pathways, kinetics, and potential cytotoxicity associated with 3-MAA.

Recommended Cell Culture Models

The choice of cell model is critical for obtaining physiologically relevant data. Based on the extensive literature on acetaminophen metabolism, the following cell lines are recommended for studying 3-MAA metabolism:

  • HepaRG™ Cells: This human bipotent progenitor cell line can differentiate into hepatocyte-like and biliary-like cells, forming a co-culture that closely mimics the liver environment. Differentiated HepaRG cells express a wide range of drug-metabolizing enzymes, including cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs), making them a gold standard for in vitro drug metabolism studies.

  • HepG2 Cells: A human hepatoma cell line that is widely used in toxicology and early-stage drug metabolism screening. While generally exhibiting lower metabolic activity compared to HepaRG cells or primary hepatocytes, they are a robust and easy-to-culture cell line. For studies focusing on specific metabolic pathways, HepG2 cells can be engineered to overexpress particular enzymes.

Proposed Metabolic Pathway of this compound

Based on existing literature, the metabolism of this compound is proposed to proceed via Phase II conjugation reactions. The initial formation of 3-MAA from a hydroxylated precursor of acetaminophen is likely mediated by catechol-O-methyltransferase (COMT). Subsequently, 3-MAA is expected to be metabolized by UGTs and SULTs to form its corresponding glucuronide and sulfate conjugates.

G cluster_phase1 Precursor Metabolism cluster_methylation Phase II (Methylation) cluster_phase2_conjugation Phase II (Conjugation) 3-Hydroxyacetaminophen 3-Hydroxyacetaminophen This compound This compound 3-Hydroxyacetaminophen->this compound COMT 3-MAA-Glucuronide 3-MAA-Glucuronide This compound->3-MAA-Glucuronide UGTs 3-MAA-Sulfate 3-MAA-Sulfate This compound->3-MAA-Sulfate SULTs

Proposed metabolic pathway of this compound.

Experimental Protocols

The following protocols provide a framework for investigating 3-MAA metabolism in HepaRG and HepG2 cells.

Protocol 1: Culture and Maintenance of HepaRG™ Cells for Metabolism Studies

Materials:

  • Cryopreserved HepaRG™ cells

  • HepaRG™ Thaw, Plate, & General Purpose Medium

  • HepaRG™ Maintenance/Metabolism Medium

  • Williams' Medium E

  • GlutaMAX™ Supplement

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagen-coated cell culture plates (e.g., 24- or 96-well)

Procedure:

  • Thawing and Seeding:

    • Rapidly thaw the vial of HepaRG™ cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile conical tube containing pre-warmed HepaRG™ Thaw, Plate, & General Purpose Medium.

    • Centrifuge at 100 x g for 4 minutes.

    • Resuspend the cell pellet in fresh Thaw, Plate, & General Purpose Medium and perform a viable cell count.

    • Seed the cells onto collagen-coated plates at a density of approximately 0.6 x 10^6 viable cells per well for a 24-well plate.

  • Cell Differentiation:

    • Culture the cells for at least two weeks to allow for differentiation into hepatocyte-like and biliary-like cells.

    • Change the medium every 2-3 days with HepaRG™ Maintenance/Metabolism Medium.

    • After two weeks, supplement the Maintenance/Metabolism Medium with 2% DMSO to enhance the expression of metabolic enzymes. Continue this for another two weeks, changing the medium every 2-3 days.

  • Preparation for Experiments:

    • Once fully differentiated (typically after 4 weeks of culture), the cells are ready for metabolism studies.

    • On the day of the experiment, replace the culture medium with fresh, pre-warmed serum-free medium and allow the cells to equilibrate for at least 1 hour before adding 3-MAA.

Protocol 2: Culture and Maintenance of HepG2 Cells

Materials:

  • HepG2 cells (e.g., from ATCC)

  • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Cell culture plates (e.g., 24- or 96-well)

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.

  • Seeding for Experiments:

    • Seed HepG2 cells into 24- or 96-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 1 x 10^5 cells/cm²).

    • Allow the cells to attach and grow for 24-48 hours before the experiment.

  • Preparation for Experiments:

    • On the day of the experiment, replace the culture medium with fresh, pre-warmed serum-free medium and allow the cells to equilibrate for at least 1 hour before adding 3-MAA.

Protocol 3: this compound Treatment and Sample Collection

Materials:

  • This compound (3-MAA) stock solution (e.g., in DMSO or culture medium)

  • Differentiated HepaRG™ cells or confluent HepG2 cells in culture plates

  • Serum-free culture medium

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold methanol or acetonitrile for cell lysis and protein precipitation

Procedure:

  • Preparation of 3-MAA Working Solutions:

    • Prepare a series of working solutions of 3-MAA in serum-free culture medium from the stock solution. A typical concentration range to test could be 1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest 3-MAA concentration, typically ≤ 0.1%).

  • Cell Treatment:

    • Aspirate the equilibration medium from the cells and replace it with the medium containing the various concentrations of 3-MAA or the vehicle control.

  • Time-Course Experiment:

    • Incubate the cells for different time points (e.g., 0, 2, 4, 8, and 24 hours) to monitor the disappearance of the parent compound and the formation of metabolites.

  • Sample Collection:

    • At each time point, collect the culture supernatant (for analysis of extracellular metabolites) and place it on ice or immediately freeze at -80°C.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add a suitable volume of ice-cold lysis buffer (e.g., 80% methanol) to each well to lyse the cells and precipitate proteins.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant (containing intracellular metabolites) and store at -80°C until analysis.

Protocol 4: Analysis of 3-MAA and its Metabolites by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

General Procedure:

  • Sample Preparation:

    • Thaw the collected supernatant and cell lysate samples.

    • If necessary, further dilute the samples with the initial mobile phase.

    • Spike with an appropriate internal standard if available.

  • Chromatographic Separation:

    • Inject the samples onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometric Detection:

    • Use electrospray ionization (ESI) in both positive and negative ion modes to determine the optimal ionization for 3-MAA and its metabolites.

    • Perform Multiple Reaction Monitoring (MRM) for quantitative analysis. The MRM transitions will need to be optimized for 3-MAA, 3-MAA-glucuronide, and 3-MAA-sulfate using authentic standards.

  • Data Analysis:

    • Quantify the concentrations of 3-MAA and its metabolites by constructing calibration curves using the respective standards.

    • Calculate the rate of metabolite formation and the rate of disappearance of the parent compound.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Kinetic Parameters for 3-MAA Metabolism in Differentiated HepaRG Cells

Parameter3-MAA-Glucuronide3-MAA-Sulfate
Apparent Km (µM) To be determinedTo be determined
Vmax (pmol/min/mg protein) To be determinedTo be determined
Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) To be determinedTo be determined

Table 2: Example of Time-Dependent Metabolite Formation in HepG2 Cells (at 50 µM 3-MAA)

Time (hours)3-MAA Remaining (%)3-MAA-Glucuronide (µM)3-MAA-Sulfate (µM)
0 10000
2 To be determinedTo be determinedTo be determined
4 To be determinedTo be determinedTo be determined
8 To be determinedTo be determinedTo be determined
24 To be determinedTo be determinedTo be determined

Experimental Workflow Visualization

G cluster_culture Cell Culture cluster_treatment Treatment cluster_sampling Sample Collection cluster_analysis Analysis Seed_Cells Seed HepaRG or HepG2 Cells Differentiate Differentiate HepaRG Cells (4 weeks) or Grow HepG2 to Confluency Seed_Cells->Differentiate Equilibrate Equilibrate in Serum-Free Medium Differentiate->Equilibrate Treat_3MAA Treat with 3-MAA Concentrations (Time-Course: 0-24h) Equilibrate->Treat_3MAA Collect_Supernatant Collect Culture Supernatant (Extracellular Metabolites) Treat_3MAA->Collect_Supernatant Wash_Lyse Wash and Lyse Cells (Intracellular Metabolites) Collect_Supernatant->Wash_Lyse Analyze_LCMS Analyze by LC-MS/MS Wash_Lyse->Analyze_LCMS Quantify Quantify 3-MAA and Metabolites Analyze_LCMS->Quantify

Experimental workflow for 3-MAA metabolism studies.

Conclusion

The provided application notes and protocols offer a comprehensive guide for initiating in vitro studies on the metabolism of this compound. By adapting established methodologies for acetaminophen research, scientists can effectively characterize the metabolic pathways, kinetics, and potential bioactivation of 3-MAA in relevant human liver cell models. This will contribute to a more complete understanding of acetaminophen's metabolic fate and provide valuable data for drug safety and development.

Application Notes and Protocols for Pharmacokinetic Studies of 3-Methoxyacetaminophen in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyacetaminophen is a minor metabolite of acetaminophen (paracetamol), a widely used analgesic and antipyretic drug. Understanding the pharmacokinetic profile of drug metabolites is crucial for a comprehensive assessment of a drug's safety and efficacy. Species differences in drug metabolism can significantly impact the pharmacokinetic profile of both the parent drug and its metabolites. This document provides an overview of considerations for selecting animal models and outlines a general protocol for the pharmacokinetic study of this compound, based on established methods for its parent compound, acetaminophen.

Species-Specific Metabolism of Acetaminophen: A Critical Consideration

The selection of an appropriate animal model for studying this compound pharmacokinetics is critically dependent on the metabolic profile of the parent drug, acetaminophen, in that species. Significant variations in the major metabolic pathways of acetaminophen have been observed across different animal species, which will directly influence the formation and subsequent pharmacokinetic profile of its minor metabolites, including this compound.

For instance, while glucuronidation is a major metabolic pathway for acetaminophen in humans, some species, like cats, exhibit a deficiency in this pathway.[1] Conversely, sulfation is the predominant pathway in rats.[2][3] The pig model shows low sulfation capacity.[2] These differences in primary metabolism will alter the substrate pool available for the enzymes responsible for forming this compound. Therefore, a thorough understanding of the comparative metabolism of acetaminophen is essential before initiating any pharmacokinetic studies on its metabolites.

Table 1: Species-Specific Differences in Acetaminophen Metabolism

SpeciesPredominant Metabolic PathwayKey Considerations for this compound Studies
Human GlucuronidationConsidered the reference for clinical translation.
Rat Sulfation[2][3]May have a different metabolite profile compared to humans.[4]
Mouse Glucuronidation (similar to humans in some aspects)Often used in toxicity studies, but strain differences can exist.
Dog GlucuronidationGenerally considered a good model for predicting human pharmacokinetics.[5]
Pig Low sulfation capacity[2]May offer insights into specific metabolic pathways.
Cat Deficient in glucuronidation[1]Not a suitable model for studying pathways dependent on UGT enzymes.[1]
Hamster Extensive metabolism to reactive intermediatesUseful for studying the formation of minor, reactive metabolites.[6]

Experimental Protocols

The following protocols are generalized from established methods for acetaminophen pharmacokinetic studies and can be adapted for this compound.

Animal Model Selection and Acclimatization
  • Species and Strain: Select a species with a metabolic profile of acetaminophen that is relevant to the research question. Common choices include Sprague-Dawley or Wistar rats, and C57BL/6 mice.

  • Acclimatization: House the animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to allow for acclimatization. Provide free access to standard laboratory chow and water.

Dosing and Administration
  • Dose Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., saline, polyethylene glycol). The formulation should be sterile for parenteral administration.

  • Dose Administration: Administer the dose via the desired route (e.g., oral gavage, intravenous injection). The volume of administration should be appropriate for the size of the animal.

Sample Collection
  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Common sampling sites include the tail vein (rats and mice) or jugular vein (with cannulation). Use an appropriate anticoagulant (e.g., EDTA, heparin).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Urine and Feces Collection: House animals in metabolic cages for the collection of urine and feces over specified intervals to assess the excretion profile of this compound and its potential metabolites.

Bioanalytical Method
  • Sample Preparation: Develop and validate a method for the extraction of this compound from plasma and other biological matrices. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Analytical Technique: Use a sensitive and specific analytical method for the quantification of this compound. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[7][8][9]

  • Method Validation: Validate the analytical method according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis
  • Data Analysis: Use non-compartmental or compartmental analysis to determine the pharmacokinetic parameters from the plasma concentration-time data.

  • Key Parameters: Calculate key pharmacokinetic parameters including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach maximum plasma concentration.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in clear and well-structured tables to facilitate comparison between different animal models, dose levels, or experimental conditions.

Table 2: Example Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

ParameterUnitIntravenous (10 mg/kg)Oral (50 mg/kg)
Cmaxng/mL1500 ± 250850 ± 150
Tmaxh0.081.5 ± 0.5
AUC(0-t)ngh/mL3200 ± 4504500 ± 600
AUC(0-inf)ngh/mL3350 ± 4804700 ± 650
t1/2h2.5 ± 0.43.1 ± 0.6
CLL/h/kg0.30 ± 0.05-
VdL/kg1.1 ± 0.2-
Bioavailability (F)%-56

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Visualization of Pathways and Workflows

Acetaminophen Metabolism Pathway

The following diagram illustrates the major metabolic pathways of acetaminophen, including the formation of this compound.

Acetaminophen_Metabolism cluster_major Major Pathways cluster_minor Minor Pathways Acetaminophen Acetaminophen Glucuronide Acetaminophen Glucuronide Acetaminophen->Glucuronide UGTs Sulfate Acetaminophen Sulfate Acetaminophen->Sulfate SULTs NAPQI NAPQI (Reactive Intermediate) Acetaminophen->NAPQI CYP450 Methoxyacetaminophen This compound Acetaminophen->Methoxyacetaminophen COMT GSH_conjugate Glutathione Conjugate (Detoxification) NAPQI->GSH_conjugate GSH

Caption: Metabolic pathways of acetaminophen.

Experimental Workflow for Pharmacokinetic Study

This diagram outlines the key steps in conducting a pharmacokinetic study of a drug metabolite in an animal model.

PK_Workflow start Start animal_prep Animal Model Selection & Acclimatization start->animal_prep dosing Dose Formulation & Administration animal_prep->dosing sampling Serial Blood & Urine/Feces Sample Collection dosing->sampling analysis Bioanalytical Sample Preparation & Analysis (e.g., HPLC-MS/MS) sampling->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis reporting Data Tabulation & Reporting pk_analysis->reporting end End reporting->end

Caption: Experimental workflow for a pharmacokinetic study.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 3-Methoxyacetaminophen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of 3-Methoxyacetaminophen using mass spectrometry. The included protocols detail the necessary steps for sample preparation, instrument setup, and data analysis, catering to both qualitative and quantitative workflows.

Introduction

This compound is a metabolite of acetaminophen, a widely used analgesic and antipyretic drug. The formation of this metabolite occurs through a minor metabolic pathway involving cytochrome P450-mediated hydroxylation to a catechol intermediate, followed by methylation. Understanding the profile of acetaminophen metabolites, including this compound and its conjugates, is crucial in drug metabolism studies and for assessing potential bioactivation pathways. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the detection and quantification of these metabolites in biological matrices.

Software for Data Analysis

A variety of software solutions are available for processing and analyzing this compound mass spectrometry data. The choice of software will often depend on the instrument manufacturer and the specific requirements of the analysis (qualitative vs. quantitative).

Vendor-Specific Software:

  • MassHunter (Agilent): A comprehensive software suite for instrument control, data acquisition, and both qualitative and quantitative analysis.[1]

  • MetabolitePilot™ Software (SCIEX): Designed for streamlined metabolite identification and structural elucidation from accurate mass data.[2]

  • MassMetaSite™ (Waters): Automates the process of metabolite identification from LC-MS data.[3]

  • MetaboScape® (Bruker): An all-in-one software solution for discovery metabolomics, lipidomics, and phenomics.[4]

  • Compound Discoverer™ (Thermo Fisher Scientific): A comprehensive package for the qualitative and quantitative analysis of small molecule data sets.[5]

Open-Source and Freeware Options:

  • MaxQuant: A quantitative proteomics software package that can be adapted for metabolomics, particularly for high-resolution MS data.[6]

  • OpenMS: An open-source C++ library with Python bindings for LC-MS data management, analysis, and visualization.[7]

  • MS-DIAL: A versatile software for untargeted metabolomics, supporting a wide range of mass spectrometers.[5]

Quantitative Data Summary

The following tables summarize the key mass spectrometry parameters for the quantitative analysis of this compound and its primary phase II metabolites, the glucuronide and sulfate conjugates. These values are essential for setting up targeted analyses, such as Multiple Reaction Monitoring (MRM) experiments.

AnalytePrecursor Ion (m/z)Ionization Mode
This compound182.081Positive
This compound Glucuronide356.0987Negative
This compound Sulfate260.0234Negative

Table 1: Precursor Ion Information for this compound and its Metabolites.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound182.081140.07115-25
125.04720-30
This compound Glucuronide356.0987179.05520-30
115.05030-40
This compound Sulfate260.0234179.05520-30
79.95740-50

Table 2: Suggested MRM Transitions for Quantitative Analysis. Note: Collision energies are starting points and should be optimized for the specific instrument used.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol outlines a standard protein precipitation method for the extraction of this compound and its metabolites from plasma samples.

Materials:

  • Plasma samples

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of reaching >10,000 x g

Procedure:

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 300 µL of chilled acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of a 50:50 methanol/water solution containing 0.1% formic acid.

  • Vortex for 15 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general method for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative switching, or separate injections for positive and negative modes.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions from Table 2.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the metabolic pathway leading to the formation of this compound from its parent compound, acetaminophen.

Metabolic Pathway of this compound Acetaminophen Acetaminophen Catechol 3-Hydroxyacetaminophen (Catechol Intermediate) Acetaminophen->Catechol CYP450 Methoxy This compound Catechol->Methoxy COMT Glucuronide This compound Glucuronide Methoxy->Glucuronide UGT Sulfate This compound Sulfate Methoxy->Sulfate SULT

Caption: Metabolic formation of this compound.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the general workflow for the analysis of this compound from biological samples.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Tandem Mass Spectrometry LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS analysis workflow.

Proposed Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound in positive ion mode mass spectrometry.

Fragmentation Pathway of this compound Parent This compound [M+H]⁺ m/z 182.081 Fragment1 Loss of Ketene (CH₂=C=O) m/z 140.071 Parent:f1->Fragment1 - 42 Da Fragment3 Loss of Water (H₂O) m/z 164.070 Parent:f1->Fragment3 - 18 Da Fragment2 Loss of Methyl Radical (•CH₃) m/z 125.047 Fragment1:f0->Fragment2 - 15 Da

Caption: Proposed fragmentation of this compound.

References

Application Notes and Protocols for 3-Methoxyacetaminophen Analysis in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with detailed methodologies for the sample preparation and analysis of 3-Methoxyacetaminophen (3-MAPAP), a metabolite of acetaminophen, in tissue samples. The following protocols are designed to ensure reliable and reproducible quantification of 3-MAPAP for pharmacokinetic, toxicokinetic, and drug metabolism studies.

Introduction

This compound (3-MAPAP), also known as N-(4-hydroxy-3-methoxyphenyl)acetamide, is a metabolite of the widely used analgesic and antipyretic drug, acetaminophen (paracetamol). The analysis of drug metabolites in various tissues is crucial for understanding the distribution, metabolism, and potential toxicity of a parent compound. Accurate quantification of 3-MAPAP in tissue samples requires robust and validated sample preparation techniques to remove interfering matrix components and efficiently extract the analyte of interest prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document outlines several common and effective sample preparation techniques, including homogenization, protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Detailed experimental protocols and expected performance data are provided to guide the user in selecting and implementing the most appropriate method for their specific research needs.

Metabolic Pathway of Acetaminophen

The formation of this compound is a part of the broader metabolic pathway of acetaminophen, which primarily occurs in the liver. Understanding this pathway is essential for interpreting analytical results.

cluster_main_pathways Major Metabolic Pathways cluster_minor_pathway Minor Pathway Acetaminophen Acetaminophen Sulfation Sulfation Acetaminophen->Sulfation SULT Glucuronidation Glucuronidation Acetaminophen->Glucuronidation UGT NAPQI NAPQI (Toxic Metabolite) Acetaminophen->NAPQI CYP2E1, CYP3A4 Catechol_Metabolite Catechol Metabolite Acetaminophen->Catechol_Metabolite CYP450 PAPS PAPS PAPS->Sulfation UDPGA UDPGA UDPGA->Glucuronidation GSH GSH Mercapturic_Acid Mercapturic Acid Adducts GSH->Mercapturic_Acid CYP450 CYP450 COMT COMT This compound This compound (3-MAPAP) COMT->this compound NAPQI->Mercapturic_Acid GSH Conjugation Catechol_Metabolite->this compound COMT

Metabolic pathway of Acetaminophen leading to this compound.

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of tissue samples for 3-MAPAP analysis. It is recommended to use an internal standard (IS), such as a stable isotope-labeled version of 3-MAPAP (e.g., this compound-d3), to correct for variability during sample preparation and analysis.

Tissue Homogenization

This is the initial and critical step for all subsequent extraction procedures.

Materials:

  • Tissue sample (e.g., liver, kidney, brain)

  • Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer, or Potter-Elvehjem homogenizer)

  • Calibrated balance

  • Centrifuge tubes

Protocol:

  • Accurately weigh a portion of the frozen tissue sample (e.g., 100-500 mg).

  • Thaw the tissue on ice.

  • Add a pre-determined volume of ice-cold homogenization buffer to the tissue. A common ratio is 1:3 to 1:5 (w/v), for example, 100 mg of tissue in 300-500 µL of buffer.[1]

  • Homogenize the tissue sample until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize enzymatic degradation.[1][2]

  • The resulting tissue homogenate can be used for subsequent extraction procedures.

Protein Precipitation (PPT)

PPT is a simple and rapid method for removing the bulk of proteins from the tissue homogenate.

Materials:

  • Tissue homogenate

  • Precipitating solvent (e.g., ice-cold acetonitrile (ACN) or methanol (MeOH))

  • Vortex mixer

  • Refrigerated centrifuge

  • Micropipettes and tips

Protocol:

  • Pipette a known volume of tissue homogenate (e.g., 100 µL) into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add a 3-fold volume of ice-cold precipitating solvent (e.g., 300 µL of ACN).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.[1]

  • Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a clean tube for analysis or further processing.

Liquid-Liquid Extraction (LLE)

LLE is a sample cleanup technique that separates analytes from interfering components based on their differential solubility in two immiscible liquid phases.

Materials:

  • Tissue homogenate

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE))

  • Aqueous buffer (if pH adjustment is needed)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase or a compatible solvent)

Protocol:

  • To a known volume of tissue homogenate, add the internal standard.

  • Add an appropriate volume of extraction solvent (e.g., 3-5 times the volume of the homogenate).

  • Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at a moderate speed (e.g., 3,000-5,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).

  • Reconstitute the dried extract in a small, known volume of reconstitution solvent before injection into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide cleaner extracts compared to PPT and LLE. A protocol adapted from the analysis of a related compound, AM404 in brain homogenate, is presented below.[3]

Materials:

  • Tissue homogenate

  • SPE cartridges (e.g., mixed-mode cation exchange, such as Oasis MAX)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., a mixture of water and organic solvent)

  • Elution solvent (e.g., an acidic organic solvent)

  • Vortex mixer

  • Centrifuge

  • Evaporation system

  • Reconstitution solvent

Protocol:

  • To 300 µL of tissue homogenate, add the internal standard solution.

  • Add 1 mL of water and vortex.

  • Centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Condition an Oasis MAX SPE cartridge (e.g., 60 mg, 3 cc) with 3 mL of methanol, followed by 3 mL of water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate wash solvent to remove interferences.

  • Elute the analyte of interest with a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute in reconstitution solvent for LC-MS/MS analysis.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound in tissue samples.

cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Tissue_Collection Tissue Collection (e.g., Liver, Kidney) Homogenization Tissue Homogenization (e.g., 1:4 w/v in PBS) Tissue_Collection->Homogenization Extraction Extraction Method Homogenization->Extraction PPT Protein Precipitation (e.g., Acetonitrile) Extraction->PPT LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Extraction->LLE SPE Solid-Phase Extraction (e.g., Mixed-Mode) Extraction->SPE LC_MSMS LC-MS/MS Analysis PPT->LC_MSMS Evaporation_Reconstitution Evaporation & Reconstitution LLE->Evaporation_Reconstitution SPE->Evaporation_Reconstitution Evaporation_Reconstitution->LC_MSMS Data_Quantification Data Quantification LC_MSMS->Data_Quantification Results Results Data_Quantification->Results

General workflow for 3-MAPAP analysis in tissue.

Data Presentation

The following tables summarize typical validation parameters for the analysis of small molecules in tissue, based on regulatory guidelines and data from related compounds. These values should be established and validated for 3-MAPAP in the specific tissue matrix of interest.

Table 1: Typical Performance of Sample Preparation Techniques

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 85-115%> 80%> 90%
Matrix Effect Moderate to HighLow to ModerateLow
Selectivity LowModerateHigh
Throughput HighModerateLow to Moderate
Cost per Sample LowLowHigh

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)[4]
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)[4]
Lower Limit of Quantification (LLOQ) Analyte signal at least 5 times the blank signal[4]
Recovery Consistent, precise, and reproducible
Matrix Effect Should be assessed to ensure accuracy and precision are not compromised
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of initial concentration

Data presented are typical values and should be experimentally verified for the specific application.

Conclusion

The choice of sample preparation technique for the analysis of this compound in tissue depends on the specific requirements of the study, including the desired sensitivity, selectivity, sample throughput, and available instrumentation. For rapid screening, protein precipitation may be suitable. For more rigorous quantitative studies requiring lower detection limits and higher accuracy, liquid-liquid extraction or solid-phase extraction are recommended. It is imperative to perform a thorough method validation to ensure the reliability and accuracy of the analytical data. The protocols and information provided herein serve as a comprehensive guide for developing and implementing robust methods for 3-MAPAP quantification in tissue samples.

References

Application Note: Chromatographic Separation of 3-Methoxyacetaminophen from Other Acetaminophen Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chromatographic separation of 3-methoxyacetaminophen from other major acetaminophen metabolites using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method is suitable for the quantitative analysis of these compounds in biological matrices.

Introduction

Acetaminophen (APAP) is a widely used analgesic and antipyretic drug. Its metabolism is complex, involving several pathways that lead to the formation of various metabolites. While the major metabolites are acetaminophen glucuronide and acetaminophen sulfate, other minor metabolites, such as this compound, are also formed. Understanding the complete metabolic profile of acetaminophen is crucial for toxicology studies and in the development of new drug candidates that may interact with its metabolic pathways. This application note details a robust UPLC-MS/MS method for the simultaneous separation and quantification of this compound and other key acetaminophen metabolites.

Experimental Protocol

This protocol is a composite method based on established and validated procedures for the analysis of acetaminophen and its metabolites.[1][2][3]

Materials and Reagents
  • Acetaminophen (APAP)

  • This compound

  • Acetaminophen glucuronide

  • Acetaminophen sulfate

  • Acetaminophen-cysteine

  • N-acetyl-p-benzoquinone imine (NAPQI) - Note: NAPQI is highly reactive and unstable. Handle with extreme caution and prepare fresh.

  • Acetaminophen-d4 (internal standard)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (or other relevant biological matrix)

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (Acetaminophen-d4).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

UPLC-MS/MS Instrumentation and Conditions
  • UPLC System: A system capable of binary gradient elution at high pressures.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column is commonly used. A Waters ACQUITY UPLC HSS T3 C18 column (2.1 x 100 mm, 1.8 µm) provides excellent resolution for these analytes.

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

  • Injection Volume: 5 µL

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Elution Program:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
2.00.47030
3.00.43070
3.50.4595
4.50.4595
4.60.4955
6.00.4955

Mass Spectrometry Parameters (ESI Positive Mode):

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Acetaminophen Glucuronide328.1152.12515
Acetaminophen Sulfate232.0152.12012
This compound182.1140.12214
Acetaminophen152.1110.12010
Acetaminophen-cysteine271.1140.02515
NAPQI150.0108.03018
Acetaminophen-d4 (IS)156.1114.12010

Note: MS parameters should be optimized for the specific instrument being used.

Data Presentation

The following table summarizes the expected retention times for the separation of acetaminophen and its metabolites under the specified chromatographic conditions. The retention time for this compound is estimated based on its chemical structure (increased hydrophobicity compared to the highly polar glucuronide and sulfate conjugates, but more polar than acetaminophen itself) and available chromatograms from related studies.[4]

AnalyteExpected Retention Time (min)
Acetaminophen Glucuronide~ 1.5
Acetaminophen Sulfate~ 1.8
This compound **~ 2.5***
Acetaminophen-cysteine~ 2.8
Acetaminophen~ 3.2
NAPQI~ 3.5
Acetaminophen-d4 (IS)~ 3.2

Note: The retention time for this compound is an approximation and should be confirmed experimentally.

Visualization of Experimental Workflow and Metabolic Pathway

The following diagrams illustrate the logical flow of the experimental protocol and the metabolic pathway of acetaminophen.

experimental_workflow sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile + IS) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation (N2 Stream) supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis UPLC-MS/MS Analysis reconstitution->analysis acetaminophen_metabolism cluster_major Major Pathways (>90%) cluster_minor Minor Pathways (<10%) acetaminophen Acetaminophen (APAP) glucuronidation Acetaminophen Glucuronide acetaminophen->glucuronidation UGT sulfation Acetaminophen Sulfate acetaminophen->sulfation SULT napqi NAPQI (Reactive Metabolite) acetaminophen->napqi CYP450 methoxy This compound acetaminophen->methoxy COMT cysteine Acetaminophen-Cysteine napqi->cysteine GSH Conjugation

References

Troubleshooting & Optimization

Improving peak shape of 3-Methoxyacetaminophen in reverse-phase HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of 3-Methoxyacetaminophen in reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide: Improving Peak Shape

Poor peak shape, such as tailing or fronting, can compromise the accuracy and resolution of your analysis. For a phenolic compound like this compound, these issues often stem from secondary interactions with the stationary phase or suboptimal mobile phase conditions.

dot

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Column & Hardware Evaluation cluster_4 Resolution start Poor Peak Shape Observed (Tailing or Fronting) check_system Review System Suitability (e.g., pressure, baseline) start->check_system check_sample Examine Sample Preparation (solvent, concentration) start->check_sample adjust_ph Adjust Mobile Phase pH (lower pH for acidic analytes) check_system->adjust_ph check_sample->adjust_ph optimize_organic Optimize Organic Modifier (Acetonitrile vs. Methanol) adjust_ph->optimize_organic additives Consider Mobile Phase Additives (e.g., buffers) optimize_organic->additives eval_column Evaluate Column Chemistry (e.g., C18, Phenyl-Hexyl) additives->eval_column check_hardware Inspect Hardware (tubing, connections) eval_column->check_hardware end Improved Peak Shape check_hardware->end

Caption: A step-by-step workflow for troubleshooting poor peak shape in HPLC.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing. What is the most likely cause?

Peak tailing for phenolic compounds like this compound in RP-HPLC is often caused by interactions between the analyte's acidic phenolic hydroxyl group and residual silanol groups on the silica-based stationary phase.[1][2] These secondary interactions can be minimized by optimizing the mobile phase pH and choosing an appropriate column.

Q2: How does mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds. For a phenolic compound, which is weakly acidic, lowering the mobile phase pH suppresses the ionization of the hydroxyl group. This reduces its interaction with residual silanols on the stationary phase, leading to a more symmetrical peak. Ideally, the mobile phase pH should be at least 2 pH units below the analyte's pKa.[3]

Illustrative Data: Effect of Mobile Phase pH on Peak Tailing for a Phenolic Compound

Mobile Phase pHTailing Factor (As)Peak Shape Observation
7.0> 2.0Severe Tailing
5.01.5 - 2.0Moderate Tailing
3.01.2 - 1.5Minor Tailing
< 3.01.0 - 1.2Symmetrical Peak
This data is illustrative and represents the typical behavior of phenolic compounds in RP-HPLC.

Q3: Which organic modifier, acetonitrile or methanol, is better for analyzing this compound?

Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in RP-HPLC, and the choice can impact peak shape and selectivity.[4][5]

  • Acetonitrile often provides higher efficiency and lower backpressure.

  • Methanol is a protic solvent and can sometimes improve the peak shape of phenolic compounds by competing for interactions with residual silanols.[4]

The optimal choice depends on the specific column and other method parameters. It is recommended to screen both solvents during method development.

Illustrative Data: Organic Modifier Effect on Peak Asymmetry for a Phenolic Compound

Organic Modifier (40% in Water with 0.1% Formic Acid)Peak Asymmetry (As)
Acetonitrile1.4
Methanol1.2
This data is illustrative and shows a common trend for phenolic compounds.

Q4: Can my sample preparation be causing poor peak shape?

Yes, sample preparation can significantly impact peak shape. Here are a few considerations:

  • Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase. Injecting a sample in a stronger solvent can cause peak distortion.[6] For this compound in a typical RP-HPLC method, dissolving the sample in the initial mobile phase is recommended.

  • Sample Concentration: Overloading the column with too much sample can lead to peak fronting.[6] If you observe this, try diluting your sample.

Q5: What type of HPLC column is recommended for analyzing this compound?

A standard C18 column is a good starting point for the analysis of this compound. However, to minimize peak tailing, consider the following:

  • End-capped Columns: Use a column that is well end-capped to reduce the number of accessible residual silanol groups.

  • Alternative Stationary Phases: For challenging separations, a Phenyl-Hexyl stationary phase may offer different selectivity for aromatic compounds and potentially improve peak shape.

dot

Logical_Relationship cluster_0 Analyte & Stationary Phase cluster_1 Interaction & Problem cluster_2 Solutions analyte This compound (Phenolic Hydroxyl Group) interaction Secondary Interaction analyte->interaction stationary_phase Silica-Based C18 Column (Residual Silanols) stationary_phase->interaction peak_tailing Peak Tailing interaction->peak_tailing lower_ph Lower Mobile Phase pH peak_tailing->lower_ph end_capping Use End-Capped Column peak_tailing->end_capping alt_phase Alternative Stationary Phase peak_tailing->alt_phase

Caption: The relationship between analyte, stationary phase, and solutions for peak tailing.

Experimental Protocols

The following is a suggested starting method for the analysis of this compound, designed to produce good peak shape.

Recommended Starting HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 70% B in 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation Protocol

  • Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard: Dilute the stock solution with the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to a final concentration of 10 µg/mL.

  • Filtration: Filter the working standard solution through a 0.45 µm syringe filter before injection.

References

Technical Support Center: Stability of 3-Methoxyacetaminophen in Frozen Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 3-Methoxyacetaminophen in frozen plasma samples. The following information is based on established principles of drug stability testing and data available for the parent compound, acetaminophen.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in frozen plasma?

A1: The stability of this compound can be influenced by several factors, including storage temperature, duration of storage, the presence of enzymes in the plasma, and the number of freeze-thaw cycles.[1][2] It is crucial to maintain a consistent and appropriate storage temperature to minimize degradation.

Q2: At what temperatures should I store my plasma samples to ensure the stability of this compound?

A2: For long-term storage, it is recommended to keep plasma samples at -70°C or lower.[1] While storage at -20°C is common, ultra-low temperatures provide better preservation of many analytes.[3][4] For short-term storage, such as 24 hours, 4°C can be acceptable, but freezing is necessary for longer durations.[5]

Q3: How many times can I freeze and thaw my plasma samples without affecting the concentration of this compound?

A3: It is best to minimize freeze-thaw cycles.[6] For acetaminophen, samples have been shown to be stable for up to three freeze-thaw cycles.[5] It is recommended to aliquot samples into smaller volumes after collection to avoid repeated thawing of the entire sample.

Q4: What is the expected stability of a similar compound, acetaminophen, in frozen plasma?

A4: Studies on acetaminophen have shown no significant instability when stored at -20°C for one week.[5] For longer-term storage, -80°C is preferable.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Decreased concentration of this compound over time Inadequate storage temperature.Ensure samples are consistently stored at -70°C or below.[1] Use a calibrated and monitored freezer.
Repeated freeze-thaw cycles.Aliquot samples into single-use vials after initial processing to avoid thawing the entire sample multiple times.[6]
Enzymatic degradation prior to freezing.Process and freeze plasma samples as quickly as possible after collection. Keep samples on an ice bath during handling.[1]
High variability in results between aliquots of the same sample Incomplete mixing before aliquoting.Gently vortex the plasma sample before aliquoting to ensure homogeneity.
Inconsistent thawing procedure.Thaw all samples in a consistent manner, for example, in a water bath at a controlled temperature.
Presence of unexpected peaks in the chromatogram Degradation of this compound.Review the degradation pathways of similar compounds like acetaminophen, which can include hydroxylation and cleavage of the aromatic ring.[7][8] This may help in identifying potential degradants.
Contamination.Use high-purity solvents and reagents. Ensure all labware is clean.

Experimental Protocols

Long-Term Stability Assessment in Frozen Plasma

This protocol is designed to determine the stability of this compound in plasma over an extended period.

1. Preparation of Spiked Plasma Samples:

  • Thaw a pool of blank human plasma (with anticoagulant, e.g., EDTA) at room temperature.

  • Spike the plasma with a known concentration of this compound. It is recommended to prepare at least two concentration levels (low and high quality control concentrations).

  • Gently mix the spiked plasma to ensure homogeneity.

2. Aliquoting and Storage:

  • Aliquot the spiked plasma into multiple small, clearly labeled polypropylene tubes.

  • Designate a set of tubes as the "time zero" (T0) samples.

  • Store the remaining aliquots at the desired frozen temperatures (e.g., -20°C and -80°C).

3. Sample Analysis:

  • Immediately after preparation, process and analyze the T0 samples to establish the baseline concentration.

  • At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples from each storage temperature.

  • Thaw the samples consistently (e.g., in a water bath at room temperature).

  • Prepare the samples for analysis using a validated bioanalytical method, such as LC-MS/MS.[5][9][10][11] This typically involves protein precipitation followed by chromatographic separation.

  • Analyze the samples and compare the measured concentrations to the T0 concentrations.

4. Data Analysis:

  • Calculate the percentage of the initial concentration remaining at each time point.

  • The analyte is generally considered stable if the mean concentration is within ±15% of the nominal (T0) concentration.[5]

Data Presentation

The following tables summarize hypothetical stability data for this compound in frozen plasma based on typical stability study outcomes for similar compounds.

Table 1: Stability of this compound in Frozen Plasma at -20°C

Storage DurationMean Concentration (% of Initial)Standard Deviation
1 Month98.5%2.1%
3 Months95.2%3.5%
6 Months91.8%4.2%
12 Months87.3%5.1%

Table 2: Stability of this compound in Frozen Plasma at -80°C

Storage DurationMean Concentration (% of Initial)Standard Deviation
1 Month99.8%1.5%
3 Months99.1%1.8%
6 Months98.6%2.0%
12 Months97.9%2.3%

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Time Point Analysis cluster_data Data Evaluation A Pool Blank Plasma B Spike with this compound A->B C Aliquot Samples B->C D Time 0 Analysis C->D Baseline E Store at -20°C C->E F Store at -80°C C->F G Thaw Samples E->G Monthly Intervals F->G Monthly Intervals H Sample Preparation (Protein Precipitation) G->H I LC-MS/MS Analysis H->I J Calculate % Recovery vs. Time 0 I->J K Assess Stability (±15% of Nominal) J->K

Caption: Workflow for assessing the stability of this compound in frozen plasma.

References

Common interferences in the analysis of 3-Methoxyacetaminophen.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 3-Methoxyacetaminophen.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound in biological matrices?

A1: The most common analytical technique for the quantification of this compound, a metabolite of acetaminophen, in biological matrices such as plasma and urine is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from a complex matrix. High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, particularly for samples with higher concentrations of the analyte.

Q2: What are the known interferences in the analysis of this compound?

A2: Common interferences in the analysis of this compound can be categorized as follows:

  • Endogenous Matrix Components: Biological samples like plasma contain numerous endogenous compounds that can co-elute with this compound and its metabolites, leading to ion suppression or enhancement in the mass spectrometer. This is a primary source of interference.

  • Structurally Related Compounds: Impurities from the synthesis of acetaminophen or other related compounds can potentially interfere. These may include isomers or other methoxylated acetaminophen derivatives.

  • Metabolites: While this compound is itself a metabolite of acetaminophen, other acetaminophen metabolites could potentially interfere with its analysis if not properly separated chromatographically.

  • Degradation Products: Acetaminophen can degrade under certain conditions to form products like p-aminophenol, which could potentially interfere with the analysis of its metabolites.

Q3: What is a "matrix effect" and how does it impact the analysis of this compound?

A3: A matrix effect is the alteration of the ionization efficiency of an analyte by the co-eluting components of the sample matrix. In the context of this compound analysis in biological fluids, components of plasma (e.g., phospholipids, salts, proteins) can suppress or enhance the signal of the analyte in the mass spectrometer. This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity. It is essential to evaluate and mitigate matrix effects during method development and validation.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions

Cause Solution
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Column Contamination Wash the column with a strong solvent or replace the guard column. If the problem persists, replace the analytical column.
Co-elution with an Interfering Compound Optimize the chromatographic gradient to improve separation. Consider using a column with a different stationary phase chemistry.
Issue 2: Inconsistent or Non-Reproducible Results

Possible Causes & Solutions

Cause Solution
Variable Matrix Effects Implement a robust sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components. Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects.
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol, including accurate pipetting and timing of each step.
Instrument Instability Check the stability of the LC pump flow rate and the MS detector response. Perform system suitability tests before each analytical run.
Analyte Instability in Matrix or Autosampler Investigate the stability of this compound under the storage and analytical conditions. If necessary, adjust the sample handling procedures (e.g., temperature, light exposure).
Issue 3: High Signal Suppression or Enhancement (Matrix Effect)

Possible Causes & Solutions

Cause Solution
Co-elution of Phospholipids from Plasma Optimize the chromatographic method to separate the analyte from the phospholipid elution zone. Use a phospholipid removal plate or cartridge during sample preparation.
High Salt Concentration in the Sample Use a sample preparation technique that includes a desalting step, such as SPE.
Ionization Competition in the MS Source Dilute the sample to reduce the concentration of co-eluting matrix components. Optimize the MS source parameters (e.g., spray voltage, gas flows) to minimize ionization competition.

Quantitative Data on Matrix Effects

The following table summarizes representative quantitative data on matrix effects observed during the UPLC-MS/MS analysis of acetaminophen and its metabolites, including compounds structurally related to this compound, in human plasma. The matrix factor is a measure of the matrix effect, where a value less than 1 indicates ion suppression and a value greater than 1 indicates ion enhancement. An ideal matrix factor is close to 1.

AnalyteMean Matrix FactorStandard Deviation% Coefficient of Variation (CV)
Acetaminophen0.980.055.1
Acetaminophen Glucuronide0.950.077.4
Acetaminophen Sulfate0.930.066.5

Data adapted from a UPLC-MS/MS method for acetaminophen and its metabolites.

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of this compound in Plasma

This protocol is based on a validated method for the analysis of acetaminophen and its metabolites.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., this compound-d3).
  • Vortex the mixture for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 x g for 5 minutes.
  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

2. UPLC Conditions

  • Column: Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient:
  • 0-1 min: 2% B
  • 1-5 min: 2-98% B
  • 5-6 min: 98% B
  • 6-6.1 min: 98-2% B
  • 6.1-7 min: 2% B
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Column Temperature: 40 °C

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Multiple Reaction Monitoring (MRM) Transitions:
  • This compound: m/z 182.1 → 140.1
  • This compound-d3 (IS): m/z 185.1 → 143.1
  • Source Parameters: Optimized for the specific mass spectrometer being used (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound-d3) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC supernatant->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem Mass Spectrometry (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: UPLC-MS/MS workflow for the analysis of this compound.

Troubleshooting_Guide Troubleshooting Logic for Common Interferences cluster_investigation Initial Investigation cluster_matrix_effects Matrix Effect Troubleshooting cluster_instrumental Instrumental Issues start Analytical Issue (e.g., Poor Peak Shape, Inconsistent Results) check_system Check System Suitability (Pressure, Baseline Noise) start->check_system review_chromatography Review Chromatogram (Peak Shape, Retention Time) check_system->review_chromatography unresolved Issue Persists review_chromatography->unresolved optimize_prep Optimize Sample Preparation (e.g., SPE, LLE) use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_prep->use_sil_is modify_chromatography Modify Chromatography (Gradient, Column) use_sil_is->modify_chromatography resolved Issue Resolved modify_chromatography->resolved clean_source Clean MS Source check_lc Check LC System (Pump, Injector, Column) clean_source->check_lc check_lc->resolved unresolved->optimize_prep Suspect Matrix Effects unresolved->clean_source Suspect Instrumental Drift

Caption: A logical workflow for troubleshooting common interferences.

Troubleshooting low recovery of 3-Methoxyacetaminophen during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for low recovery of 3-Methoxyacetaminophen during extraction procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing low recovery of this compound during liquid-liquid extraction. What are the potential causes?

Low recovery during liquid-liquid extraction (LLE) can stem from several factors related to the physicochemical properties of this compound and the extraction conditions. The most common issues include improper pH of the aqueous phase, selection of an inappropriate organic solvent, and procedural errors such as insufficient mixing or emulsion formation.

Q2: How does the pH of the aqueous phase affect the extraction efficiency?

The pH of the aqueous phase is a critical factor in the extraction of ionizable compounds like this compound. This compound has a phenolic hydroxyl group, making it weakly acidic. To ensure it remains in its neutral, more organosoluble form, the pH of the aqueous solution should be maintained at least 2 pH units below its pKa.

  • Problem: If the pH of the aqueous phase is near or above the pKa of the phenolic hydroxyl group, a significant portion of the this compound will be deprotonated, forming a phenolate anion. This negatively charged species is much more soluble in the aqueous phase and will not partition effectively into the organic solvent, leading to low recovery.

  • Solution: Adjust the pH of your aqueous sample to be acidic, ideally below pH 7.5. This will ensure the phenolic hydroxyl group remains protonated, maximizing its hydrophobicity and partitioning into the organic phase.

Q3: Which organic solvent should I use for the extraction?

The choice of organic solvent is crucial and depends on the polarity of this compound. A good extraction solvent should be immiscible with water, have a high affinity for the target compound, and a low boiling point for easy removal.

  • Problem: Using a solvent that is too nonpolar (e.g., hexane, toluene) may result in poor solubilization of the moderately polar this compound. Conversely, a solvent that is too polar and has some miscibility with water (e.g., short-chain alcohols) will lead to poor phase separation and low extraction efficiency.

  • Solution: Based on the structure of the parent compound, acetaminophen, solvents like ethyl acetate, dichloromethane, and chloroform are good starting points. Ethyl acetate is often a preferred choice due to its lower toxicity. Refer to the solvent properties table below to select an appropriate solvent.

Q4: I've optimized the pH and solvent, but my recovery is still low. What else could be wrong?

If pH and solvent choice have been addressed, consider the following procedural aspects:

  • Insufficient Mixing: The transfer of the analyte from the aqueous to the organic phase occurs at the interface of the two liquids. Inadequate mixing results in a limited surface area for this transfer, leading to incomplete extraction. Increase the vigor and/or duration of mixing to ensure equilibrium is reached.[1]

  • Emulsion Formation: Vigorous shaking, especially in the presence of proteins or other macromolecules, can lead to the formation of an emulsion, a stable mixture of the two immiscible phases. This prevents clean separation and results in loss of product. To remedy this, you can try gentle swirling instead of vigorous shaking, adding brine to the aqueous phase to "salt out" the organic component, or centrifugation to break the emulsion.[2]

  • Incorrect Phase Volume Ratio: The ratio of the organic solvent volume to the aqueous sample volume can impact extraction efficiency. A higher volume of organic solvent can lead to better recovery, but may also require more time for solvent evaporation later. A ratio of 1:1 is a common starting point, but optimization may be necessary.[3]

  • Analyte Degradation: Although this compound is relatively stable, prolonged exposure to harsh pH conditions or high temperatures could potentially lead to degradation. Ensure the extraction is performed promptly and without excessive heating.

Physicochemical Properties of Acetaminophen (as a proxy for this compound)

Since experimental data for this compound is limited, the properties of its parent compound, acetaminophen, are provided as a close approximation. The presence of the methoxy group is expected to slightly increase the pKa and logP.

PropertyValue (Acetaminophen)Expected Effect of Methoxy Group on this compoundReference
pKa (phenolic OH)~9.5Slightly increase (less acidic)[4][5][6]
logP (octanol-water)~0.46Slightly increase (more lipophilic)[4][7]

Solvent Properties for Liquid-Liquid Extraction

SolventPolarity IndexBoiling Point (°C)Water SolubilityNotes
Ethyl Acetate 4.477.18.3 g/100 mLGood choice, moderately polar, easy to remove.
Dichloromethane 3.139.61.3 g/100 mLGood for many extractions, but has a low boiling point and is a suspected carcinogen.
Chloroform 4.161.20.8 g/100 mLEffective but toxic.
Methyl tert-Butyl Ether (MTBE) 2.555.24.8 g/100 mLGood alternative to diethyl ether, less prone to peroxide formation.
Toluene 2.4110.60.05 g/100 mLMay be too nonpolar for efficient extraction.
Hexane 0.168.5InsolubleLikely too nonpolar.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) of this compound
  • Sample Preparation: Ensure your aqueous sample containing this compound is at room temperature.

  • pH Adjustment: Measure the pH of the aqueous sample. Adjust the pH to approximately 6.0-7.0 using a dilute acid (e.g., 0.1 M HCl). This ensures the phenolic hydroxyl group is protonated.

  • Solvent Addition: Transfer the pH-adjusted aqueous sample to a separatory funnel. Add an equal volume of the chosen organic solvent (e.g., ethyl acetate).

  • Extraction: Stopper the separatory funnel and invert it, making sure to vent frequently to release any pressure buildup. Shake the funnel for 2-3 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.

  • Collection: Carefully drain the lower (denser) layer. If using a solvent less dense than water (like ethyl acetate), the organic layer will be the upper phase. Collect the organic layer containing the extracted this compound.

  • Repeat Extraction: For optimal recovery, perform a second extraction of the aqueous layer with a fresh portion of the organic solvent. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter to remove the drying agent and then evaporate the solvent under reduced pressure to obtain the extracted this compound.

Protocol 2: Solid-Phase Extraction (SPE) of this compound

For more polar compounds or for sample cleanup, Solid-Phase Extraction (SPE) can be an effective alternative.

  • Sorbent Selection: Choose a normal-phase SPE cartridge (e.g., silica or diol) for extracting a polar analyte from a potentially less polar matrix.

  • Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., hexane) through it, followed by a solvent of intermediate polarity in which the sample is dissolved (e.g., a mixture of hexane and ethyl acetate). Do not let the sorbent bed go dry.

  • Sample Loading: Dissolve your sample containing this compound in a non-polar solvent or a solvent mixture of low polarity. Load the sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak, non-polar solvent to elute any weakly retained impurities while the more polar this compound remains adsorbed to the stationary phase.

  • Elution: Elute the this compound from the cartridge using a more polar solvent (e.g., ethyl acetate or a mixture of ethyl acetate and methanol). Collect the eluate.

  • Concentration: Evaporate the solvent from the eluate to obtain the purified this compound.

Diagrams

Troubleshooting_Low_Recovery start Start: Low Recovery of this compound check_ph Is the aqueous phase pH < 7.5? start->check_ph adjust_ph Action: Adjust pH to 6.0-7.0 with dilute acid. check_ph->adjust_ph No check_solvent Is the extraction solvent appropriate (e.g., Ethyl Acetate)? check_ph->check_solvent Yes adjust_ph->check_ph change_solvent Action: Select a more suitable solvent based on polarity. check_solvent->change_solvent No check_mixing Is mixing sufficient (time and vigor)? check_solvent->check_mixing Yes change_solvent->check_solvent increase_mixing Action: Increase mixing time and/or intensity. check_mixing->increase_mixing No check_emulsion Is an emulsion present? check_mixing->check_emulsion Yes increase_mixing->check_mixing break_emulsion Action: Add brine, centrifuge, or use gentle swirling. check_emulsion->break_emulsion Yes successful_extraction Successful Extraction check_emulsion->successful_extraction No break_emulsion->successful_extraction

Caption: Troubleshooting workflow for low recovery of this compound.

LLE_Workflow start Start: Aqueous Sample with this compound adjust_ph Adjust pH to 6.0-7.0 start->adjust_ph add_solvent Add equal volume of Ethyl Acetate adjust_ph->add_solvent mix Shake in Separatory Funnel (2-3 min) add_solvent->mix separate Allow Phases to Separate mix->separate collect_organic Collect Organic Layer separate->collect_organic repeat_extraction Repeat Extraction of Aqueous Layer collect_organic->repeat_extraction dry_concentrate Dry and Concentrate Organic Layers repeat_extraction->dry_concentrate end Isolated this compound dry_concentrate->end

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

References

Preventing in-source fragmentation of 3-Methoxyacetaminophen.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Methoxyacetaminophen. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent in-source fragmentation during LC-MS analysis of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, with a focus on mitigating in-source fragmentation.

ProblemPotential Cause(s)Recommended Solution(s)
High in-source fragmentation of this compound High cone/fragmentor voltageGradually decrease the cone voltage (or equivalent parameter such as fragmentor or declustering potential) in increments of 5-10 V and monitor the intensity of the precursor ion [M+H]⁺ and its fragments.[1][2]
High ion source temperatureReduce the source temperature in 25 °C increments. Excessively high temperatures can lead to thermal degradation and increased fragmentation.[1]
Aggressive mobile phase additivesIf using trifluoroacetic acid (TFA), consider switching to a weaker acid like formic acid (0.1%), which is less likely to promote fragmentation and ion suppression.[2]
Low intensity of the precursor ion [M+H]⁺ Suboptimal ionization conditionsOptimize capillary voltage (typically 2500-4000 V for positive mode) and nebulizer gas pressure (e.g., 30-50 psi) to ensure efficient and stable spray.[3]
Inefficient desolvationAdjust the drying gas flow (e.g., 8-12 L/min) and temperature (e.g., 250-350 °C) to facilitate the removal of solvent from the droplets, enhancing ion signal.
Inconsistent fragmentation patterns Fluctuations in source conditionsEnsure the LC flow rate is stable and the ESI spray is consistent. An unstable spray can lead to variable ionization and fragmentation.
Matrix effectsEmploy robust sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components that can affect ionization and fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

A1: In-source fragmentation (ISF) is the breakdown of an analyte, such as this compound, within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This is problematic because it reduces the intensity of the intended precursor ion, making accurate quantification difficult. It can also lead to the misidentification of fragments as other compounds in the sample.[4]

Q2: What are the primary instrument parameters that influence in-source fragmentation?

A2: The main parameters are the cone voltage (also known as fragmentor voltage or declustering potential) and the ion source temperature.[1] Higher values for these parameters increase the energy transferred to the ions, leading to a higher degree of fragmentation.[1][2]

Q3: How can I systematically optimize the cone voltage to minimize fragmentation of this compound?

A3: A good starting point is to use a low cone voltage (e.g., 20 V) and gradually increase it while monitoring the ion intensities. The optimal cone voltage will be the one that provides the highest intensity for the precursor ion of this compound ([M+H]⁺, m/z 182.08) without significant appearance of fragment ions.

Q4: Can the mobile phase composition affect in-source fragmentation?

A4: Yes, the mobile phase can play a role. While acidic modifiers like formic acid are often necessary for good ionization in positive mode, highly acidic conditions or the use of certain ion-pairing agents can sometimes promote fragmentation.[2] It is recommended to use the lowest concentration of acid that provides adequate ionization.

Q5: Are there any general recommendations for starting ESI source parameters for this compound analysis?

A5: While optimal parameters are instrument-dependent, you can use the following as a starting point for method development, based on methods for the related compound acetaminophen:

ParameterTypical Starting Range
Capillary Voltage2500 - 4000 V (Positive Mode)
Nebulizer Gas Pressure30 - 50 psi
Drying Gas Flow8 - 12 L/min
Drying Gas Temperature250 - 350 °C
Cone/Fragmentor Voltage20 - 60 V

Experimental Protocols

Protocol for Optimizing ESI Source Parameters to Minimize In-Source Fragmentation

This protocol describes a systematic approach to optimizing key ESI source parameters using Flow Injection Analysis (FIA) to quickly determine settings that minimize in-source fragmentation of this compound.

1. Materials and Reagents:

  • This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid)

  • LC-MS grade acetonitrile, water, and formic acid

2. Instrumentation:

  • A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

3. Procedure:

  • System Setup:

    • Divert the LC flow directly to the mass spectrometer (FIA setup) without a column.

    • Set the flow rate to a typical analytical flow rate (e.g., 0.3-0.5 mL/min).

    • The mobile phase should be representative of the analytical conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Initial MS Settings:

    • Set the mass spectrometer to acquire data in positive ion mode.

    • Monitor the m/z of the protonated this compound molecule ([M+H]⁺ = 182.08) and potential fragment ions. A common fragment for acetaminophen is at m/z 110.1, which may also be relevant for its methoxy derivative.

    • Begin with the instrument manufacturer's recommended default ESI source settings or the starting parameters listed in the table above.

  • Cone Voltage Optimization:

    • Infuse the this compound standard solution.

    • Start with a low cone voltage (e.g., 20 V).

    • Gradually increase the cone voltage in 5-10 V increments while observing the intensities of the precursor and fragment ions.

    • Record the cone voltage that maximizes the signal of the precursor ion while keeping the fragment ion signals at a minimum.

  • Source Temperature Optimization:

    • Set the cone voltage to the optimized value from the previous step.

    • Start with a moderate source temperature (e.g., 300 °C).

    • Vary the temperature in 25 °C increments, allowing the system to stabilize at each setting.

    • Record the temperature that provides the best signal intensity for the precursor ion without evidence of thermal degradation.

  • Gas Flow Optimization:

    • With the optimized cone voltage and temperature, adjust the nebulizer and drying gas flow rates incrementally.

    • Record the gas flow settings that yield the most stable and intense signal for the precursor ion.

  • Final Verification:

    • Run the analysis with the final combined optimized parameters to confirm stable and maximal signal for the this compound precursor ion with minimal in-source fragmentation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis A Prepare this compound Standard Solution B Set up Flow Injection Analysis (FIA) A->B C Optimize Cone Voltage B->C D Optimize Source Temperature C->D E Optimize Gas Flows (Nebulizer & Drying) D->E F Final Parameter Verification E->F G LC-MS Analysis with Optimized Method F->G

Caption: Experimental workflow for minimizing in-source fragmentation.

Logical_Relationships ISF In-Source Fragmentation Signal Precursor Ion Signal ISF->Signal Decreases CV Cone Voltage CV->ISF Increases Temp Source Temperature Temp->ISF Increases Gas Gas Flows Gas->ISF Can Decrease MP Mobile Phase MP->ISF Can Influence

Caption: Key factors influencing in-source fragmentation.

References

Calibration curve issues for 3-Methoxyacetaminophen quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of 3-Methoxyacetaminophen, with a focus on calibration curve performance in chromatographic methods such as HPLC and LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for this compound non-linear, with a coefficient of determination (R²) below the acceptable limit (typically >0.995)?

A poor correlation coefficient is a common issue that can stem from several sources, ranging from standard preparation to detector limitations.[1] A systematic evaluation of potential causes is crucial for accurate quantification.

Table 1: Troubleshooting Non-Linearity (R² < 0.995)

Possible Cause Description Recommended Solution
Errors in Standard Preparation Inaccurate serial dilutions, calculation errors, or incomplete dissolution of the stock standard can introduce significant variability.[1] Prepare each calibration standard independently from a single, validated stock solution. Use calibrated pipettes and Class A volumetric flasks. Ensure the analyte is fully dissolved in a solvent compatible with the mobile phase.[1][2]
Detector Saturation At high concentrations, the analyte signal may exceed the linear dynamic range of the detector, causing the curve to flatten at the top.[1][3] Reduce the concentration of the upper-level calibration standards or decrease the injection volume. If necessary, dilute the more concentrated samples to fall within the linear range.[1]
Analyte Degradation This compound may be unstable in certain solvents or under specific pH and temperature conditions, leading to a lower-than-expected response over time.[4] Prepare standards and quality control (QC) samples fresh before each analytical run. Investigate analyte stability in the chosen solvent and store stock solutions appropriately (e.g., at 4°C or -18°C, protected from light).[4]
Inappropriate Calibration Model A standard linear regression (1/x weighting) may not be suitable if the data exhibits heteroscedasticity (non-constant variance) across the concentration range.[5] Evaluate alternative regression models, such as a weighted linear regression (e.g., 1/x² weighting) or a quadratic fit. The choice of a non-linear model should be justified and validated.[1][5]

| Co-elution with Impurities | An interfering peak that co-elutes with this compound can artificially inflate the peak area, particularly at lower concentrations, skewing the curve.[1] | Optimize the chromatographic method to improve resolution. This may involve adjusting the mobile phase composition, gradient profile, or using a column with a different stationary phase or higher efficiency.[1][6] |

Q2: I'm observing low sensitivity or a poor signal-to-noise ratio (S/N) for my low concentration standards. What are the potential causes?

Low sensitivity prevents the accurate measurement of analytes at the lower limit of quantification (LLOQ). This is often caused by factors that either suppress the analyte signal or increase the background noise.[7]

Table 2: Troubleshooting Low Sensitivity & Poor S/N Ratio

Possible Cause Description Recommended Solution
Ion Suppression (LC-MS) Co-eluting matrix components from the sample or impurities from the mobile phase can reduce the ionization efficiency of the target analyte in the mass spectrometer source.[8][9] Improve sample preparation to remove interferences (see Table 3). Optimize chromatography to separate the analyte from the suppression zone. Ensure the use of high-purity, LC-MS grade solvents and additives.[10][11]
Contaminated Mobile Phase/System Impurities in solvents, additives, or tubing can contribute to high background noise. Ghost peaks can also appear in gradient elution from contaminants accumulating on the column.[11][12] Use fresh, high-purity (LC-MS grade) solvents and additives.[11] Degas the mobile phase properly.[12] Flush the system and column thoroughly. Install an in-line filter to trap particulates.[13]
Suboptimal MS Parameters Incorrect settings for ion source parameters (e.g., capillary voltage, gas flow, temperature) or collision energy can lead to a weak signal.[8][10] Perform tuning and optimization of all relevant MS parameters using a solution of this compound. Ensure parameters are suitable for the specific flow rate and mobile phase composition.[10]
Analyte Adsorption Active sites on surfaces within the LC system (e.g., stainless steel tubing, frits) can cause analyte loss, especially at low concentrations.[9] Use bio-inert or PEEK tubing and fittings where possible. Consider columns with hybrid surface technologies designed to minimize analyte-surface interactions.[8]

| Incorrect Detector Settings (HPLC-UV) | Setting the detector time constant too high can smooth out noise but may also clip the peak apex, reducing its height and the overall signal.[14][15] | A good starting point is to set the detector time constant to approximately one-tenth of the baseline peak width of the narrowest peak of interest.[14] |

Q3: How can I identify and mitigate matrix effects when quantifying this compound in biological samples (e.g., plasma)?

Matrix effects are the alteration of analyte ionization (suppression or enhancement) due to co-eluting components from the sample matrix.[16][17] They are a primary cause of inaccuracy and imprecision in bioanalysis.

A common method to assess matrix effects is through a post-column infusion experiment.[16] A solution of the analyte is continuously infused into the MS source while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement.

Table 3: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Technique Description Advantages Disadvantages
Protein Precipitation (PPT) A simple method where a solvent like acetonitrile or methanol is added to precipitate proteins.[18] Fast, inexpensive, and requires minimal method development. Non-selective, often resulting in significant residual matrix components and a higher likelihood of ion suppression.[16][19]
Liquid-Liquid Extraction (LLE) Separates the analyte from the matrix by partitioning it into an immiscible organic solvent. Can provide a cleaner extract than PPT. Can be labor-intensive, requires larger volumes of organic solvents, and may have lower recovery.

| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while matrix components are washed away.[20] | Provides the cleanest extracts, significantly reducing matrix effects and improving sensitivity.[19] | More expensive, requires more extensive method development, and is more time-consuming than PPT. |

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (e.g., this compound-d3). The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.

Troubleshooting Guides

Guide 1: Systematic Workflow for Diagnosing Non-Linearity

When encountering a non-linear calibration curve, a structured approach is essential to quickly identify the root cause. The following workflow provides a step-by-step diagnostic process.

G cluster_0 Start: Poor Linearity Observed (R² < 0.995) cluster_1 Step 1: Verify Standard Preparation cluster_2 Step 2: Investigate Concentration & Detector Effects cluster_3 Step 3: Examine Chromatography cluster_4 Resolution start Observe Poor R² prep_check Prepare fresh standards from a new stock solution. Use independent dilutions. start->prep_check re_run Re-inject new standards. Is curve linear? prep_check->re_run conc_check Reduce concentration of highest standard by 50% OR decrease injection volume. re_run->conc_check No pass Problem Solved. Document findings. re_run->pass Yes re_run2 Re-inject modified set. Is curve linear? conc_check->re_run2 peak_check Manually inspect peak shape and integration for all points. Check for co-eluting peaks. re_run2->peak_check No re_run2->pass Yes re_run3 Adjust integration or optimize chromatography. Re-inject. Is curve linear? peak_check->re_run3 re_run3->pass Yes fail Consider alternative calibration model (e.g., 1/x²) or further method development. re_run3->fail No

Caption: Workflow for troubleshooting a non-linear calibration curve.

Guide 2: Logical Pathway for Enhancing Low Signal Intensity

Improving a weak signal requires a focus on both the analyte's response and the system's background noise. This diagram illustrates the decision-making process for boosting the signal-to-noise ratio.

G cluster_ms LC-MS Specific Checks cluster_general General System Checks cluster_sample Sample Preparation Review start Low Sensitivity or Poor S/N Observed ms_params Optimize MS Source (Voltage, Gas, Temp) start->ms_params ms_check Is signal improved? ms_params->ms_check mobile_phase Prepare Fresh Mobile Phase (LC-MS Grade Solvents) ms_check->mobile_phase No pass Problem Solved ms_check->pass Yes system_flush Flush Pump & Injector mobile_phase->system_flush column_check Check Column Performance (Backpressure, Peak Shape) system_flush->column_check general_check Is S/N improved? column_check->general_check sample_prep Evaluate Sample Cleanup (Consider SPE over PPT) general_check->sample_prep No general_check->pass Yes sample_check Is signal improved? sample_prep->sample_check sample_check->pass Yes fail Requires Advanced Method Development sample_check->fail No

Caption: Decision tree for improving low signal-to-noise ratio.

Experimental Protocols

This section provides a representative LC-MS/MS protocol for the quantification of this compound in human plasma. Parameters should be optimized for the specific instrumentation used.

Sample Preparation (Protein Precipitation)

A simple and rapid method suitable for initial assessments.[18]

  • To 50 µL of plasma sample in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., this compound-d3 in 50% methanol).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a clean vial for injection into the LC-MS/MS system.[18]

LC-MS/MS Conditions

Table 4: Example LC-MS/MS Parameters for this compound Quantification

Parameter Condition
LC System UPLC or HPLC system capable of binary gradient
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water[21]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[21]
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1.5 min
Injection Volume 5 µL
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) Hypothetical: Precursor Ion (m/z) → Product Ion (m/z)
MRM Transition (IS) Hypothetical: Precursor Ion+d3 (m/z) → Product Ion+d3 (m/z)
Capillary Voltage 3.5 kV
Source Temperature 150°C[21]
Desolvation Temp. 400°C[21]
Cone Gas Flow 50 L/hr

| Desolvation Gas Flow | 800 L/hr[21] |

Note: Specific MRM transitions must be determined experimentally by infusing a standard solution of this compound.

Signaling Pathway of Matrix Effects

This diagram illustrates how matrix components can interfere with the analytical signal during LC-MS analysis, leading to compromised data quality.

G cluster_lc LC Column cluster_ms MS Ion Source cluster_outcome Analytical Outcome lc Analyte and Matrix Components Co-elute esi Electrospray Droplet (Analyte + Matrix) lc->esi competition Competition for Charge and Surface Area esi->competition suppression Ion Suppression (Reduced Signal) competition->suppression enhancement Ion Enhancement (Increased Signal) competition->enhancement result Inaccurate & Imprecise Quantification suppression->result enhancement->result

Caption: Logical flow of how matrix effects impact LC-MS quantification.

References

Technical Support Center: Minimizing 3-Methoxyacetaminophen Carryover in Autosamplers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing and minimizing autosampler carryover of 3-Methoxyacetaminophen in your analytical workflows. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a concern for this compound analysis?

A1: Autosampler carryover is the unintentional transfer of an analyte from a preceding high-concentration sample to subsequent injections, including blanks and low-concentration samples.[1][2] This phenomenon can lead to inaccurate quantification, false-positive results, and poor reproducibility. For a polar compound like this compound, carryover can be particularly problematic due to its potential to adhere to surfaces within the autosampler's flow path.

Q2: What are the primary causes of this compound carryover in an autosampler?

A2: The most common sources of carryover are related to the autosampler itself.[3] Key causes include:

  • Insufficient Needle Washing: Residual this compound solution adhering to the inner and outer surfaces of the sample needle.[2]

  • Inadequate Wash Solvent: The solvent used to rinse the needle and injection port may not effectively solubilize and remove all traces of this compound.[2]

  • Adsorption to Surfaces: The analyte can adsorb to various components of the autosampler, such as the injection valve rotor, stator, sample loop, and tubing.[4]

  • Contaminated Syringe or Tubing: Residues can accumulate in the syringe and the tubing that connects the various autosampler components.

Q3: What is a typical acceptable level of carryover in a chromatographic analysis?

A3: While the acceptable level of carryover is method-dependent, a general guideline is that the peak area of the analyte in a blank injection immediately following a high-concentration standard should be less than 0.1% of the peak area of the standard.[2] For highly sensitive assays, a more stringent limit may be required.

Q4: How can I determine if the carryover I'm observing is from the autosampler or another part of the LC system?

A4: To isolate the source of carryover, you can perform a simple diagnostic test. After injecting a high-concentration standard, replace the autosampler with a manual injector (if available) and inject a blank. If the carryover peak disappears, the autosampler is the likely source.[1] Alternatively, you can remove the analytical column and connect the injector directly to the detector. Injecting a blank after a standard will help determine if the carryover originates from the autosampler components (needle, valve, loop) or the column.

Troubleshooting Guides

Issue 1: Persistent peaks of this compound in blank injections.

This is the most direct evidence of carryover. The following troubleshooting workflow can help identify and resolve the issue.

Carryover_Troubleshooting cluster_info Troubleshooting Workflow start Start: Carryover Detected check_blank Step 1: Verify Blank Integrity Inject a fresh, known clean blank. start->check_blank troubleshoot_wash Step 2: Optimize Wash Protocol - Increase wash volume - Increase wash time - Use stronger wash solvent check_blank->troubleshoot_wash Blank is clean evaluate_solvent Step 3: Evaluate Wash Solvent Composition Test different solvent mixtures (see Table 1). troubleshoot_wash->evaluate_solvent Carryover persists hardware_check Step 4: Inspect Hardware - Check/replace needle seal - Inspect injection valve rotor seal - Check for leaks evaluate_solvent->hardware_check Carryover persists injection_mode Step 5: Modify Injection Mode Switch from partial to full loop injection. hardware_check->injection_mode Carryover persists end End: Carryover Minimized injection_mode->end Carryover resolved info Follow these steps sequentially to diagnose and resolve carryover issues.

Caption: Troubleshooting workflow for this compound carryover.

Issue 2: Inconsistent quantification at low concentrations of this compound.

Carryover from a high concentration sample can artificially inflate the measured concentration of a subsequent low concentration sample.

Logical Relationship of Carryover Causes and Solutions

Carryover_Causes_Solutions cluster_causes Potential Causes of Carryover cluster_solutions Mitigation Strategies cause1 Inadequate Needle Wash solution1 Optimize Wash Method cause1->solution1 addresses cause2 Poor Wash Solvent Choice solution2 Select Appropriate Wash Solvent cause2->solution2 addresses cause3 Analyte Adsorption cause3->solution2 addresses solution3 Modify Injection Parameters cause3->solution3 addresses cause4 Hardware Contamination solution4 System Maintenance cause4->solution4 addresses

Caption: Causes of carryover and their corresponding solutions.

Experimental Protocols

Protocol 1: Evaluating and Optimizing Autosampler Wash Solvents

Objective: To determine the most effective wash solvent composition for minimizing this compound carryover.

Methodology:

  • Prepare a High-Concentration Standard: Prepare a solution of this compound at the highest concentration expected in your sample set.

  • Prepare Blank Samples: Use the same matrix as your samples but without the analyte.

  • Initial Carryover Assessment:

    • Inject the high-concentration standard.

    • Immediately inject a blank sample using your current wash method.

    • Analyze the chromatogram of the blank for any carryover peak corresponding to this compound.

    • Calculate the percent carryover: (% Carryover) = (Peak Area in Blank / Peak Area in Standard) * 100.[5]

  • Test Different Wash Solvents:

    • Flush the autosampler's wash system thoroughly with the first test solvent.

    • Repeat the injection sequence: high-concentration standard followed by a blank.

    • Calculate the percent carryover for the test solvent.

    • Repeat for each wash solvent composition you want to evaluate (refer to Table 1 for suggestions).

  • Data Analysis: Compare the percent carryover for each wash solvent to identify the most effective one.

Data Presentation

Table 1: Recommended Wash Solvents for this compound Carryover Reduction

Wash Solvent CompositionRationaleExpected Effectiveness
Mobile Phase A good starting point as it is known to solubilize the analyte.Moderate
Acetonitrile/Water (e.g., 50:50 v/v) A common and effective solvent mixture for many reversed-phase applications.[3]Good
Methanol/Water (e.g., 50:50 v/v) An alternative to acetonitrile, sometimes more effective for polar compounds.Good
Isopropanol/Water (e.g., 25:75 v/v) Isopropanol is a stronger solvent and can be effective for more "sticky" compounds.Very Good
Acidified or Basified Solvents For ionizable compounds, adjusting the pH can increase solubility. For this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) may be beneficial.Potentially High

Table 2: Effect of Wash Volume and Time on Carryover Reduction (Hypothetical Data)

Wash ProtocolWash Volume (µL)Wash Time (seconds)Resulting Carryover (%)
Standard 20050.5%
Increased Volume 50050.1%
Increased Time 200150.2%
Optimized 50015<0.05%

Note: The optimal wash volume and time are instrument-dependent and should be determined experimentally. Increasing the wash volume is often more effective than increasing the wash time.

Advanced Troubleshooting and Best Practices

  • Injection Mode: If carryover persists, consider switching from a "partial loop" to a "full loop" injection mode. Full loop injections ensure that the entire sample loop is flushed with the mobile phase, which can be more effective at cleaning the loop.[6]

  • Needle and Seal Material: For particularly challenging compounds, consider using autosampler needles and seals made of different materials (e.g., PEEK instead of stainless steel) to minimize adsorptive effects.

  • Sample Diluent: Ensure that this compound is fully dissolved in the sample diluent. A diluent that is too weak can lead to precipitation in the autosampler.

  • System Maintenance: Regularly perform preventative maintenance on your autosampler, including replacing the needle seal, rotor seal, and any worn tubing.[7]

  • Injection Sequence: When possible, arrange your sample sequence from low to high concentrations to minimize the impact of any residual carryover. If a low concentration sample must follow a high one, consider programming a blank injection in between.[8]

References

Selecting the optimal LC column for 3-Methoxyacetaminophen analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting the optimal Liquid Chromatography (LC) column for the analysis of 3-Methoxyacetaminophen. It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs): Column Selection

Q1: What is the recommended starting column for this compound analysis?

For initial method development, a standard C18 (Octadecyl silane) column is the most common and recommended starting point.[1] C18 columns provide good hydrophobic retention for a wide range of molecules. Given that this compound is a moderately polar compound, a C18 phase offers a robust starting platform for achieving retention and separation from non-polar impurities.

Q2: How does the polarity of this compound affect column choice?

This compound, a derivative of acetaminophen, is a polar compound.[2] Its polarity means that on highly hydrophobic stationary phases like C18, it may exhibit limited retention, especially with mobile phases containing a high percentage of organic solvent. If poor retention is observed, a column designed for enhanced polar compound retention may be necessary.[3]

Q3: When should I consider a column other than a standard C18?

You should consider an alternative to a standard C18 column under the following circumstances:

  • Poor Retention: If this compound elutes too early (at or near the void volume), even with a highly aqueous mobile phase.

  • Co-elution with Polar Impurities: If the analyte co-elutes with other polar compounds or impurities, a different column selectivity is needed to improve resolution.[4][5]

  • Poor Peak Shape: If significant peak tailing occurs due to secondary interactions between the analyte and the stationary phase, an alternative column with different surface chemistry might provide a more symmetrical peak.

Q4: What are the key column parameters I should consider for my analysis?

The selection of an LC column involves several critical parameters that influence the efficiency, resolution, and speed of the analysis.

Table 1: Key LC Column Parameters and Their Impact

ParameterImpact on ChromatographyCommon Choices for this compound
Stationary Phase Chemistry Determines the primary retention mechanism and selectivity. This is the most critical factor for achieving separation.C18, Phenyl-Hexyl, Polar-Embedded, CSH C18
Particle Size (µm) Smaller particles provide higher efficiency and resolution but generate higher backpressure.[6]5 µm, 3.5 µm (HPLC); < 2 µm (UHPLC)
Column Length (mm) Longer columns offer higher resolution but result in longer analysis times and higher backpressure.[6]50 mm, 100 mm, 150 mm
Internal Diameter (ID) (mm) Smaller ID columns increase sensitivity and reduce solvent consumption but have lower loading capacity.[6]4.6 mm (Standard HPLC); 2.1 mm, 3.0 mm (LC-MS)
Pore Size (Å) For small molecules (<3000 Da) like this compound, a smaller pore size is optimal.[6]80 - 120 Å

Q5: How do I choose between different reversed-phase column chemistries?

Switching column chemistry is a powerful tool to alter selectivity and resolve separation issues. The choice depends on the specific separation challenge.

Table 2: Comparison of Common Reversed-Phase Column Chemistries

Stationary PhaseCharacteristics & Interaction MechanismsRecommended Use for this compound Analysis
C18 (ODS) Highly hydrophobic. Primary retention via van der Waals forces. The most common starting point.[1]General purpose analysis, initial method development.
Phenyl / Phenyl-Hexyl Provides alternative selectivity through π-π interactions with aromatic analytes. Less hydrophobic than C18.[7]Good for resolving compounds with aromatic rings, can improve peak shape and selectivity for aromatic analytes.
Polar-Embedded Incorporates a polar group (e.g., amide, carbamate) into the alkyl chain. Offers enhanced retention of polar compounds and is stable in 100% aqueous mobile phases.[3]Ideal for increasing retention of this compound if it is poorly retained on a C18 phase.
Charged Surface Hybrid (CSH) Features a low-level positive surface charge that improves peak shape for basic compounds under low-pH mobile phase conditions by reducing silanol interactions.[5]Useful if peak tailing is observed for this compound, particularly when analyzing it with other basic compounds.

// Nodes start [label="Start: Define Analytical Goal\n(e.g., Purity, Quantification)", fillcolor="#F1F3F4"]; analyte_prop [label="Analyte Properties:\nthis compound (Polar, Aromatic)", fillcolor="#F1F3F4"]; initial_col [label="Initial Column Choice:\nStandard C18", fillcolor="#4285F4", fontcolor="#FFFFFF"]; run_exp [label="Run Initial Experiment\n(e.g., 50:50 ACN:Water)", fillcolor="#FBBC05"]; eval [label="Evaluate Results:\nRetention, Resolution, Peak Shape", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Outcome Nodes good_sep [label="Good Separation:\nProceed to Validation", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; poor_ret [label="Poor Retention\n(Elutes too early)", fillcolor="#F1F3F4"]; poor_res [label="Poor Resolution\n(Co-elution)", fillcolor="#F1F3F4"]; poor_shape [label="Poor Peak Shape\n(Tailing)", fillcolor="#F1F3F4"];

// Solution Nodes sol_ret [label="Solution:\n- Increase aqueous %\n- Use Polar-Embedded Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_res [label="Solution:\n- Adjust Mobile Phase pH\n- Change Organic Solvent (MeOH)\n- Switch to Phenyl Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_shape [label="Solution:\n- Adjust Mobile Phase pH\n- Use CSH or End-capped Column", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> analyte_prop; analyte_prop -> initial_col; initial_col -> run_exp; run_exp -> eval;

eval -> good_sep [label="Optimal"]; eval -> poor_ret [label="Issue"]; eval -> poor_res [label="Issue"]; eval -> poor_shape [label="Issue"];

poor_ret -> sol_ret; poor_res -> sol_res; poor_shape -> sol_shape;

sol_ret -> run_exp [style=dashed]; sol_res -> run_exp [style=dashed]; sol_shape -> run_exp [style=dashed]; }

Caption: Troubleshooting workflow for poor peak shape (tailing).

Q2: I am seeing poor retention of this compound. How can I increase it?

Poor retention of a polar analyte on a reversed-phase column is a common issue.

Solutions:

  • Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. This increases the polarity of the mobile phase, leading to stronger interaction between the analyte and the stationary phase.

  • Use a Polar-Embedded Column: These columns are specifically designed to retain polar compounds more effectively than traditional C18 columns. [3]3. Switch to a Different Organic Modifier: If using acetonitrile, try switching to methanol. Methanol has different solvent properties and can alter selectivity and retention. [7]4. Ensure Proper pH: Control of the mobile phase pH is crucial to ensure the analyte is in its most retentive (neutral) form.

Q3: My retention times are shifting between injections. Why is this happening?

Retention time instability can compromise data quality. Common causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence, especially after a gradient run.

  • Mobile Phase Preparation: Inconsistent mobile phase composition (e.g., inaccurate mixing, evaporation of the organic component) can cause shifts. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Use a column thermostat to maintain a constant temperature, as temperature affects viscosity and retention.

  • Column Degradation: Over time, columns can lose stationary phase or become contaminated, leading to retention shifts. It may be time to replace the column.

Q4: this compound is co-eluting with an impurity. How can I improve the resolution?

Improving resolution requires changing the selectivity of the chromatographic system.

Strategies:

  • Change Mobile Phase Selectivity:

    • Modify pH: Altering the pH can change the ionization state of the analyte or impurity, significantly impacting their retention times.

    • Switch Organic Solvent: Change from acetonitrile to methanol or vice-versa. This is one of the most effective ways to alter selectivity. [7]2. Change Stationary Phase Selectivity: If mobile phase optimization is insufficient, switch to a column with a different chemistry. A Phenyl column is an excellent second choice after C18, as its π-π interaction mechanism offers a distinct selectivity for aromatic compounds like this compound. [5]3. Optimize Gradient: If using a gradient method, make the gradient shallower (i.e., increase the gradient time over the same organic range) to improve the separation between closely eluting peaks.

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

Table 3: Example HPLC Method Parameters

ParameterRecommended ConditionNotes
LC Column C18, 4.6 x 150 mm, 5 µmA good starting point. Consider other chemistries if needed.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to control ionization. [7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency. [7]
Gradient 10% B to 90% B over 10 minutesA generic screening gradient. Adjust as needed for optimal separation.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temperature 30 °CUse a column oven for stable retention times.
Detection (UV) 254 nmAdjust wavelength based on the UV absorbance maximum of this compound.
Injection Volume 10 µLAdjust based on sample concentration and column loading capacity.
Sample Diluent Mobile Phase (at initial conditions)The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to prevent peak distortion.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a standard of this compound in the sample diluent to a known concentration (e.g., 0.1 mg/mL).

  • System Preparation:

    • Prepare the mobile phases as described in Table 3. Ensure all solvents are HPLC-grade and degassed.

    • Install the LC column and purge the system with the mobile phase.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 10% B) for at least 15-20 column volumes or until a stable baseline is achieved.

  • Analysis: Inject the prepared standard solution and acquire the chromatogram using the parameters outlined above.

  • Evaluation: Assess the retention time, peak shape, and purity of the this compound peak.

  • Optimization: Based on the initial results, adjust the mobile phase composition, gradient, or switch to a different column chemistry as needed to meet the analytical objectives, following the guidance in the FAQ and Troubleshooting sections.

References

Addressing ion suppression in 3-Methoxyacetaminophen quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the quantification of 3-Methoxyacetaminophen by LC-MS/MS.

Troubleshooting Guide

Q1: I am observing a weak or inconsistent signal for this compound. What are the likely causes and how can I troubleshoot this?

A weak or inconsistent signal is a common indicator of ion suppression, where other components in the sample interfere with the ionization of your target analyte.[1] Here’s a step-by-step guide to troubleshoot this issue:

  • Evaluate Sample Preparation: The complexity of the sample matrix is a primary source of ion suppression.[2]

    • Protein Precipitation (PPT): If you are using a simple protein precipitation method, consider that it may leave a significant amount of matrix components in your sample, leading to ion suppression.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques provide a more thorough cleanup and can significantly reduce matrix effects. Consider switching to LLE or SPE to improve signal intensity.

  • Optimize Chromatography: Co-elution of matrix components with this compound is a major cause of ion suppression.

    • Gradient Modification: Adjust your chromatographic gradient to better separate this compound from interfering compounds.

    • Column Chemistry: Experiment with a different column chemistry (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation.

  • Check for Matrix Effects: To confirm if ion suppression is the issue, you can perform a post-column infusion experiment. This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank, extracted sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for ion suppression. Since it co-elutes and experiences the same matrix effects as the analyte, it allows for accurate quantification based on the analyte-to-IS ratio.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a lower signal intensity and can negatively impact the accuracy and sensitivity of your quantification.

Q2: What are the common sources of ion suppression in biological samples?

Common sources of ion suppression in biological matrices like plasma or urine include:

  • Phospholipids: Abundant in plasma and known to cause significant ion suppression.

  • Salts: From buffers or endogenous sources can interfere with the ionization process.

  • Endogenous Metabolites: Other small molecules naturally present in the sample.

  • Proteins: Incomplete removal of proteins can lead to signal suppression.

  • Exogenous compounds: Other drugs or their metabolites present in the sample.

Q3: How can I quantitatively assess the extent of ion suppression?

The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the peak area of the analyte in a neat solution at the same concentration. The following formula can be used:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: Is ion suppression more prevalent in ESI or APCI?

Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI). This is because ESI is more sensitive to changes in the droplet surface tension and charge competition caused by matrix components.

Q5: Can diluting my sample help reduce ion suppression?

Yes, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[2] However, this also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for low-concentration samples.

Data Presentation: Impact of Sample Preparation on Ion Suppression

The choice of sample preparation method is critical in mitigating ion suppression. Below is a table summarizing the expected impact of different techniques on the signal intensity of this compound. The values presented are illustrative and can vary depending on the specific matrix and experimental conditions.

Sample Preparation MethodExpected Analyte Recovery (%)Expected Matrix Effect (%)Relative Signal IntensityKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10040 - 70 (Significant Suppression)Low to MediumSimple, fast, and inexpensive.High level of residual matrix components, leading to significant ion suppression.
Liquid-Liquid Extraction (LLE) 70 - 9570 - 90 (Moderate Suppression)Medium to HighGood removal of phospholipids and salts.Can be labor-intensive and may have lower recovery for highly polar analytes.
Solid-Phase Extraction (SPE) 80 - 10085 - 100 (Minimal Suppression)HighHighly selective, provides the cleanest extracts, and can concentrate the analyte.More complex method development and can be more expensive.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This protocol is a rapid method for sample cleanup but is most susceptible to ion suppression.

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of cold acetonitrile containing the internal standard (e.g., this compound-d3).

  • Precipitation:

    • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Analysis:

    • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol offers a better cleanup than PPT, particularly for removing salts.

  • Sample Preparation:

    • Pipette 500 µL of urine into a glass culture tube.

    • Add 50 µL of internal standard solution.

    • Add 250 µL of 1 M sodium hydroxide to adjust the pH.

  • Extraction:

    • Add 3 mL of ethyl acetate.

    • Cap the tube and vortex for 2 minutes.

    • Centrifuge at 3,000 rpm for 5 minutes to separate the layers.

  • Organic Layer Transfer:

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Analysis:

    • Vortex briefly and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides the most effective cleanup, minimizing ion suppression.

  • Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 200 µL of plasma by adding 600 µL of 4% phosphoric acid in water.

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Analysis:

    • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Parameters (Example)
  • LC System: UPLC system

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical for this compound):

    • Quantifier: 182.1 > 140.1

    • Qualifier: 182.1 > 112.1

  • Internal Standard (this compound-d3): 185.1 > 143.1

Visualizations

experimental_workflow_ppt cluster_prep Sample Preparation cluster_extraction Extraction & Analysis plasma Plasma Sample add_is_solvent Add Acetonitrile + Internal Standard plasma->add_is_solvent vortex_centrifuge Vortex & Centrifuge add_is_solvent->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 1. Protein Precipitation Workflow.

experimental_workflow_lle cluster_prep Sample Preparation cluster_extraction Extraction & Analysis urine Urine Sample add_is_ph Add Internal Standard & Adjust pH urine->add_is_ph add_solvent Add Ethyl Acetate add_is_ph->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge organic_layer Transfer Organic Layer vortex_centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 2. Liquid-Liquid Extraction Workflow.

experimental_workflow_spe cluster_prep SPE Cartridge Steps cluster_analysis Analysis condition Condition load Load Sample condition->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 3. Solid-Phase Extraction Workflow.

troubleshooting_ion_suppression start Low/Inconsistent Signal for this compound check_sample_prep Is Sample Preparation Sufficiently Clean? start->check_sample_prep optimize_chromatography Are there Co-eluting Interferences? check_sample_prep->optimize_chromatography Yes improve_sample_prep Implement LLE or SPE check_sample_prep->improve_sample_prep No use_sil_is Are You Using a Stable Isotope-Labeled IS? optimize_chromatography->use_sil_is Yes adjust_gradient Modify LC Gradient or Change Column optimize_chromatography->adjust_gradient No implement_sil_is Incorporate a SIL-IS for this compound use_sil_is->implement_sil_is No solution Signal Improved use_sil_is->solution Yes improve_sample_prep->solution adjust_gradient->solution implement_sil_is->solution

Figure 4. Troubleshooting Ion Suppression.

References

Validation & Comparative

Cross-Validation of Analytical Methods for 3-Methoxyacetaminophen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug metabolites is critical for pharmacokinetic, toxicokinetic, and bioequivalence studies. 3-Methoxyacetaminophen, a metabolite of acetaminophen, is an important analyte in understanding the metabolism and potential toxicity of its parent compound. This guide provides a comparative overview of two common analytical platforms for the quantification of acetaminophen and its metabolites: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to a lack of publicly available, detailed cross-validation studies specifically for this compound, this guide presents a comparison of these two techniques for the analysis of acetaminophen and its major metabolites. The principles, methodologies, and validation parameters discussed are directly applicable to the development and cross-validation of analytical methods for this compound.

Data Presentation: Comparative Analysis of Analytical Methods

The following table summarizes the typical quantitative performance data for UPLC-MS/MS and GC-MS methods for the analysis of acetaminophen and its metabolites in biological matrices. These values can serve as a benchmark when developing and validating a method for this compound.

Performance ParameterUPLC-MS/MS Method (for Acetaminophen & Metabolites)GC-MS Method (for Acetaminophen)
Linearity Range 0.64 - 500 ng/mL (Analyte Dependent)0 - 130 µM
Correlation Coefficient (r²) > 0.99> 0.999
Intra-day Precision (%RSD) < 15%Not Explicitly Stated
Inter-day Precision (%RSD) < 15%< 19%
Intra-day Accuracy (%Bias) Within ±15% of nominal value89 - 119% (% Recovery)
Inter-day Accuracy (%Bias) Within ±15% of nominal value89 - 119% (% Recovery)
Lower Limit of Quantification (LLOQ) 0.64 - 16 ng/mL (Analyte Dependent)Not Explicitly Stated
Recovery Not Explicitly Stated89 - 119%

Disclaimer: The data presented in this table are derived from studies on acetaminophen and its major metabolites and should be considered as representative examples. The performance of an analytical method for this compound must be independently validated.

Experimental Protocols

UPLC-MS/MS Method for Acetaminophen and its Metabolites

This method is suitable for the simultaneous quantification of acetaminophen and several of its metabolites in plasma.

1. Sample Preparation: Protein Precipitation

  • To 5 µL of plasma, add 85 µL of methanol and 10 µL of an internal standard solution (e.g., acetaminophen-d4).

  • Vortex the mixture and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes.

  • Transfer 20 µL of the supernatant and dilute with 980 µL of water.

2. Chromatographic Conditions

  • System: Waters ACQUITY UPLC System

  • Column: ACQUITY UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient: A time-programmed gradient is used to separate the analytes.

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

GC-MS Method for Acetaminophen

This method is suitable for the quantification of acetaminophen in plasma or urine and requires derivatization to increase the volatility of the analyte.

1. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • To 100 µL of plasma or urine, add a known amount of internal standard (e.g., acetaminophen-d4).

  • Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent.

  • Add a derivatizing agent (e.g., pentafluorobenzyl bromide) and incubate to form a volatile derivative.

  • Evaporate the solvent and excess reagents and reconstitute the final residue in a solvent suitable for GC injection (e.g., toluene).

2. Chromatographic Conditions

  • System: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC/MS)

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Injection Mode: Splitless

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • SIM Ions: Specific ions for the derivatized analyte and internal standard are monitored for quantification.

Mandatory Visualization

CrossValidationWorkflow cluster_method1 Analytical Method 1 (e.g., UPLC-MS/MS) cluster_method2 Analytical Method 2 (e.g., GC-MS) M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val M1_Data Sample Analysis Data Set 1 M1_Val->M1_Data CrossVal Cross-Validation Study M1_Data->CrossVal M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_Data Sample Analysis Data Set 2 M2_Val->M2_Data M2_Data->CrossVal QC_Samples Prepare QC Samples (Low, Mid, High) CrossVal->QC_Samples Analysis1 Analyze QCs with Method 1 QC_Samples->Analysis1 Analysis2 Analyze QCs with Method 2 QC_Samples->Analysis2 Comparison Compare Results (Statistical Analysis) Analysis1->Comparison Analysis2->Comparison Report Acceptance Criteria Met? Comparison->Report Pass Methods are Interchangeable Report->Pass Yes Fail Investigate Discrepancies Report->Fail No

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a framework for comparing and cross-validating analytical methods for this compound. Researchers should perform a full validation of their chosen method for this specific analyte in the biological matrix of interest to ensure data accuracy and reliability.

Comparative Analysis of 3-Methoxyacetaminophen Levels in Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of 3-Methoxyacetaminophen levels across various patient populations. While direct quantitative comparative data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information on the metabolic pathways of its parent compound, acetaminophen, to infer potential variations in its formation and clearance. The information is intended to guide research and development efforts in understanding the clinical pharmacology of this minor but potentially informative metabolite.

Introduction to this compound

Acetaminophen (APAP) is a widely used analgesic and antipyretic that is primarily metabolized in the liver through glucuronidation and sulfation. A minor but significant portion is oxidized by cytochrome P450 enzymes to form the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is subsequently detoxified by glutathione. An alternative minor pathway involves the formation of catechol metabolites, which are then subject to methylation. This compound is a product of this pathway, formed from its precursor, 3-hydroxyacetaminophen, by the enzyme Catechol-O-Methyltransferase (COMT). The levels of this compound can, therefore, be influenced by factors affecting acetaminophen metabolism, particularly the activity of COMT, which is known to vary due to genetic polymorphisms and potentially other factors such as age and liver function.

Inferred Comparison of this compound Levels

The following table summarizes the inferred or expected differences in this compound levels across various patient populations. These are not based on direct quantitative comparisons from single studies but are extrapolations from the known effects of age, liver disease, and genetics on acetaminophen and catecholamine metabolism.

Patient PopulationInferred this compound LevelsRationale
Healthy Young Adults BaselineConsidered the reference group with normal liver function and drug metabolism capacity.
Elderly Potentially Altered (Increased or Decreased)Acetaminophen clearance is generally reduced in the elderly.[1] While some studies suggest COMT activity may decrease with age, others show complex interactions.[2][3] Reduced clearance of the parent drug could lead to either increased or decreased formation of minor metabolites depending on the saturation of primary pathways.
Patients with Liver Disease Potentially DecreasedLiver disease, particularly cirrhosis, significantly impairs the primary metabolic pathways of acetaminophen (glucuronidation and sulfation).[4] This could lead to a greater proportion of the drug being shunted to alternative pathways. However, severe liver disease can also reduce the activity of enzymes like COMT, potentially leading to lower overall formation of this compound.[4]
Individuals with Low-Activity COMT Genotypes (e.g., Met/Met for Val158Met) Potentially DecreasedThe Val158Met polymorphism in the COMT gene leads to a thermolabile enzyme with 3- to 4-fold lower activity in individuals homozygous for the Met allele.[5][6] This would be expected to result in a decreased rate of formation of this compound from 3-hydroxyacetaminophen.
Individuals with High-Activity COMT Genotypes (e.g., Val/Val for Val158Met) Potentially IncreasedIndividuals homozygous for the Val allele have higher COMT activity, which would be expected to lead to a higher rate of formation of this compound from its precursor.[5][6]

Metabolic Pathway of Acetaminophen to this compound

The following diagram illustrates the metabolic conversion of acetaminophen to this compound.

Acetaminophen_Metabolism Acetaminophen Acetaminophen (APAP) Glucuronide APAP-Glucuronide (Major Metabolite) Acetaminophen->Glucuronide UGTs Sulfate APAP-Sulfate (Major Metabolite) Acetaminophen->Sulfate SULTs NAPQI NAPQI (Toxic Metabolite) Acetaminophen->NAPQI CYP450s Hydroxy_APAP 3-Hydroxyacetaminophen Acetaminophen->Hydroxy_APAP CYP450s Methoxy_APAP This compound Hydroxy_APAP->Methoxy_APAP COMT research_workflow cluster_0 Patient Recruitment cluster_1 Sample & Data Collection cluster_2 Analysis cluster_3 Outcome Healthy Healthy Volunteers (Young & Elderly) Blood_Sample Collect Plasma Samples Healthy->Blood_Sample Genotyping COMT Genotyping Healthy->Genotyping Clinical_Data Collect Clinical Data (Age, Liver Function Tests) Healthy->Clinical_Data Liver_Disease Patients with Liver Disease Liver_Disease->Blood_Sample Liver_Disease->Genotyping Liver_Disease->Clinical_Data LCMS Quantify this compound (LC-MS/MS) Blood_Sample->LCMS Stats Statistical Analysis Genotyping->Stats Clinical_Data->Stats LCMS->Stats Comparison Compare this compound Levels Across Patient Groups Stats->Comparison

References

The Formation of 3-Methoxyacetaminophen: A Multi-Enzyme Pathway Initiated by Cytochrome P450 Isozymes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the enzymatic processes leading to the formation of 3-methoxyacetaminophen reveals a two-step metabolic pathway, initiated by the hydroxylation of acetaminophen by various Cytochrome P450 (CYP450) isozymes, followed by methylation by catechol-O-methyltransferase (COMT). This guide provides a comprehensive overview of the CYP450-mediated step, offering a comparison of the involved isozymes, supporting experimental data, and detailed methodologies for researchers, scientists, and drug development professionals.

The metabolism of the widely used analgesic, acetaminophen, is a complex process involving multiple enzymatic pathways. While the primary routes of metabolism lead to the formation of glucuronide and sulfate conjugates, a minor but significant portion undergoes oxidation. This oxidative metabolism is predominantly associated with the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is linked to acetaminophen-induced hepatotoxicity. However, this oxidative pathway also gives rise to other metabolites, including 3-hydroxyacetaminophen, the direct precursor to this compound.

The formation of this compound is not directly catalyzed by CYP450 enzymes. Instead, it is a sequential process where CYP450 isozymes first introduce a hydroxyl group to the acetaminophen molecule to form 3-hydroxyacetaminophen. Subsequently, the enzyme catechol-O-methyltransferase (COMT) catalyzes the methylation of the newly formed hydroxyl group, yielding this compound. Therefore, the role of CYP450 isozymes is critical as the initiating step in this specific metabolic route.

Comparison of CYP450 Isozymes in 3-Hydroxyacetaminophen Formation

Several CYP450 isozymes have been implicated in the initial oxidation of acetaminophen. While much of the research has focused on the formation of the toxic metabolite NAPQI, some studies have shed light on the isozymes responsible for the formation of 3-hydroxyacetaminophen. The primary human CYP450 enzymes involved in acetaminophen oxidation include CYP2E1, CYP1A2, CYP3A4, and CYP2A6.

While specific kinetic data for the formation of 3-hydroxyacetaminophen by each human CYP450 isozyme is not extensively available in the literature, studies in animal models and in vitro experiments with human liver microsomes provide valuable insights. For instance, research using mouse liver microsomes has demonstrated the P450-mediated formation of 3-hydroxyacetaminophen. One study indicated that CYP2A6 might preferentially metabolize acetaminophen to the non-toxic 3-hydroxyacetaminophen over the toxic NAPQI. However, detailed kinetic parameters for this specific reaction in humans remain an area for further investigation.

Table 1: Overview of CYP450 Isozymes in Acetaminophen Oxidation

CYP450 IsozymeKnown Role in Acetaminophen OxidationNotes on 3-Hydroxyacetaminophen Formation
CYP2E1 Major contributor to the formation of the toxic metabolite NAPQI, particularly at higher acetaminophen concentrations.While a primary player in overall acetaminophen oxidation, its specific contribution to 3-hydroxyacetaminophen formation versus NAPQI is not well-defined.
CYP1A2 Contributes to acetaminophen oxidation, with its role becoming more significant at very high, toxic doses.Its specific role in the formation of 3-hydroxyacetaminophen is not clearly delineated in available literature.
CYP3A4 Involved in the metabolism of a wide range of drugs and contributes to acetaminophen oxidation.Studies suggest a role in overall acetaminophen metabolism, but specific kinetic data for 3-hydroxyacetaminophen formation is limited.
CYP2A6 Suggested to preferentially catalyze the formation of the non-toxic metabolite 3-hydroxyacetaminophen over NAPQI.This isoform presents a potential pathway for detoxification, though comprehensive kinetic data in humans is needed.

Experimental Protocols

To aid researchers in further investigating the formation of 3-hydroxyacetaminophen by different CYP450 isozymes, the following general experimental protocols are provided. These methodologies are based on standard in vitro drug metabolism studies.

Experiment 1: Determination of 3-Hydroxyacetaminophen Formation using Human Liver Microsomes

Objective: To quantify the formation of 3-hydroxyacetaminophen from acetaminophen in a mixed-enzyme system representative of the human liver.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Acetaminophen solution

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare incubation mixtures containing phosphate buffer, pooled HLMs, and the NADPH regenerating system.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding the acetaminophen solution to achieve a range of final concentrations.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reactions by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the presence and quantity of 3-hydroxyacetaminophen using a validated LC-MS/MS method.

  • Calculate the rate of formation of 3-hydroxyacetaminophen (e.g., in pmol/min/mg protein).

Experiment 2: Identification of Specific CYP450 Isozymes Involved in 3-Hydroxyacetaminophen Formation using Recombinant Human CYP450 Enzymes

Objective: To determine the specific contribution of individual CYP450 isozymes to the formation of 3-hydroxyacetaminophen.

Materials:

  • Recombinant human CYP450 isozymes (e.g., CYP1A2, CYP2A6, CYP2E1, CYP3A4) co-expressed with cytochrome P450 reductase

  • Acetaminophen solution

  • NADPH

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare individual incubation mixtures for each recombinant CYP450 isozyme, containing the enzyme, phosphate buffer, and acetaminophen at various concentrations.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reactions by adding NADPH.

  • Incubate at 37°C for a specified time.

  • Terminate the reactions with ice-cold acetonitrile containing an internal standard.

  • Process the samples as described in Experiment 1.

  • Analyze the formation of 3-hydroxyacetaminophen for each CYP isozyme.

  • Determine the kinetic parameters (Km and Vmax) for each active isozyme by fitting the data to the Michaelis-Menten equation.

Visualizing the Metabolic Pathway and Experimental Workflow

To provide a clear visual representation of the metabolic pathway and the experimental process, the following diagrams have been generated using the DOT language.

Acetaminophen_Metabolism Acetaminophen Acetaminophen CYP450 CYP450 Isozymes (e.g., CYP2A6, CYP2E1, CYP1A2, CYP3A4) Acetaminophen->CYP450 Hydroxyacetaminophen 3-Hydroxyacetaminophen CYP450->Hydroxyacetaminophen Hydroxylation COMT Catechol-O-methyltransferase (COMT) Hydroxyacetaminophen->COMT Methoxyacetaminophen This compound COMT->Methoxyacetaminophen O-methylation

Caption: Metabolic pathway of this compound formation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Incubation Incubation of Acetaminophen with CYP450 Source (HLMs or recombinant enzymes) and NADPH Termination Reaction Termination (Acetonitrile) Incubation->Termination Centrifugation Protein Precipitation (Centrifugation) Termination->Centrifugation LCMS LC-MS/MS Analysis of 3-Hydroxyacetaminophen Centrifugation->LCMS Quantification Quantification and Kinetic Analysis (Km, Vmax) LCMS->Quantification

Caption: Experimental workflow for CYP450 activity assay.

A Comparative Guide to the Metabolism of Acetaminophen and its Methoxy Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of the widely used analgesic, acetaminophen (APAP), and its methoxy-substituted analogs, primarily phenacetin and 3-methoxyacetaminophen. The information presented herein is supported by experimental data to facilitate an objective understanding of their biotransformation, which is critical for drug development, toxicology, and pharmacokinetic studies.

Overview of Metabolic Pathways

Acetaminophen undergoes extensive metabolism in the liver through three primary pathways:

  • Glucuronidation: This is the main metabolic route at therapeutic doses, involving the conjugation of acetaminophen with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[1]

  • Sulfation: Another major pathway where a sulfo group is added to acetaminophen by sulfotransferases (SULTs).[1] This pathway is high-affinity but low-capacity, meaning it can become saturated at higher doses.[2]

  • Oxidation: A minor but crucial pathway mediated by cytochrome P450 (CYP) enzymes. This leads to the formation of a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][4] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, in cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation.[1] Depletion of hepatic GSH stores results in NAPQI binding to cellular proteins, leading to hepatocellular injury.[4]

The methoxy derivative, phenacetin , is a prodrug that is primarily metabolized to acetaminophen.[5] Its main metabolic pathway is O-deethylation, a phase I oxidative reaction catalyzed predominantly by CYP1A2.[6] Once converted to acetaminophen, it follows the same subsequent metabolic pathways.[5] Phenacetin can also undergo other metabolic transformations, including deacetylation.[7][8]

This compound is also a known metabolite of acetaminophen and undergoes further metabolism, primarily through glucuronidation and sulfation.[9][10]

Comparative Metabolic Data

The following tables summarize the key enzymes and available kinetic parameters for the metabolism of acetaminophen and its methoxy analog, phenacetin.

Table 1: Key Enzymes in the Metabolism of Acetaminophen and Phenacetin

Metabolic PathwayAcetaminophenPhenacetin
Glucuronidation UGT1A1, UGT1A6, UGT1A9, UGT2B15[11][12](As Acetaminophen)
Sulfation SULT1A1, SULT1A3, SULT1C4[13][14](As Acetaminophen)
Oxidation (to NAPQI) CYP2E1, CYP1A2, CYP3A4, CYP2D6[1][15][16](As Acetaminophen)
O-Deethylation N/ACYP1A2 (major), CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1[6]
Deacetylation Minor pathway by N-deacetylase[1]Arylacetamide deacetylase (AADAC)[8]

Table 2: Comparative Enzyme Kinetics (Km values in µM)

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

CompoundMetabolic ReactionEnzyme/SystemApparent Km (µM)
Acetaminophen Oxidation (NAPQI formation) CYP3A4130[16]
CYP2E1 (+ b5)680[15]
CYP1A23430[15]
Human Liver Microsomes~10, 474, 13,000 (multiple components)[15]
Glucuronidation UGT1A62,200[12]
UGT1A19,400[12]
UGT1A921,000[12]
Human Liver Microsomes7,370 - 13,620[17][18]
Sulfation SULT1C4172.5[13]
SULT1A1407.9[13]
SULT1A3634.6[13]
Phenacetin O-Deethylation CYP1A2 (high affinity)31[6]
Human Liver Microsomes (high affinity)17.7 - 68[19][20]
Deacetylation Human Liver Microsomes4,700[7]

Metabolic Pathway Diagrams

The following diagrams illustrate the primary metabolic pathways for acetaminophen and its methoxy derivatives.

sub sub met met tox tox path path enzyme enzyme phenacetin Phenacetin (Methoxy Analog) apap Acetaminophen (APAP) phenacetin->apap O-Deethylation (CYP1A2) methoxy_apap This compound apap->methoxy_apap Hydroxylation & Methylation apap_gluc APAP-Glucuronide (Non-toxic) apap->apap_gluc Glucuronidation (UGTs) apap_sulf APAP-Sulfate (Non-toxic) apap->apap_sulf Sulfation (SULTs) napqi NAPQI (Toxic Metabolite) apap->napqi Oxidation (CYPs) methoxy_apap_gluc 3-Methoxy-APAP Glucuronide methoxy_apap->methoxy_apap_gluc Glucuronidation methoxy_apap_sulf 3-Methoxy-APAP Sulfate methoxy_apap->methoxy_apap_sulf Sulfation gsh_conj GSH Conjugate (Non-toxic) napqi->gsh_conj GSH Conjugation protein_adducts Protein Adducts (Hepatotoxicity) napqi->protein_adducts GSH Depletion cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis step step input input output output process process A Prepare Master Mix (Buffer, NADPH System) B Add Liver Microsomes A->B C Pre-warm at 37°C B->C D Add Test Compound C->D E Incubate at 37°C (Time Course) D->E F Terminate Reaction (Ice-cold Acetonitrile) E->F G Centrifuge F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I

References

A Guide to Inter-laboratory Comparison of 3-Methoxyacetaminophen Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview for establishing an inter-laboratory comparison of 3-Methoxyacetaminophen quantification. It outlines established analytical methodologies, their performance characteristics, and a proposed framework for a comparative study. This document is intended to assist laboratories in achieving comparable and reliable measurements of this significant acetaminophen metabolite.

Introduction

This compound is a metabolite of acetaminophen formed through O-methylation, a reaction catalyzed by catechol-O-methyltransferase (COMT).[1] While not as extensively studied as the glucuronide and sulfate conjugates, accurate quantification of this compound is crucial for a comprehensive understanding of acetaminophen metabolism and its potential role in both therapeutic and toxicological pathways. Inter-laboratory comparison studies are essential for ensuring the consistency and accuracy of analytical data across different research and clinical sites.[2][3][4] This guide proposes a framework for such a study, focusing on modern, high-sensitivity analytical techniques.

Comparison of Analytical Methods

The primary methods for the quantification of acetaminophen and its metabolites in biological matrices are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5][6] These techniques offer high selectivity and sensitivity, allowing for the accurate measurement of low-concentration metabolites like this compound.

Below is a summary of typical performance characteristics for these methods, based on published data for acetaminophen and its major metabolites. These values can serve as a benchmark for what to expect in the analysis of this compound.

Table 1: Performance Characteristics of LC-MS/MS and UPLC-MS/MS for Acetaminophen Metabolite Analysis

ParameterLC-MS/MSUPLC-MS/MSReferences
Linearity Range 1 - 10,000 ng/mL0.1 - 5,000 ng/mL[7][8]
Correlation Coefficient (r²) > 0.99> 0.99[9]
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL0.1 - 1 ng/mL[7][8]
Intra-day Precision (%RSD) < 15%< 10%[8][10]
Inter-day Precision (%RSD) < 15%< 15%[8][10]
Accuracy (% Bias) ± 15%± 15%[8][10]

Experimental Protocols

A standardized experimental protocol is critical for a successful inter-laboratory comparison. The following sections detail a recommended UPLC-MS/MS method for the quantification of this compound in human plasma.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., this compound-d3).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

UPLC-MS/MS Instrumentation and Conditions
  • UPLC System: A high-performance UPLC system capable of generating pressures up to 15,000 psi.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (to be determined empirically)

    • This compound-d3 (IS): Precursor ion > Product ion (to be determined empirically)

Mandatory Visualizations

Acetaminophen Metabolic Pathway

The following diagram illustrates the major metabolic pathways of acetaminophen, including the formation of this compound.

Acetaminophen Metabolic Pathway Acetaminophen Acetaminophen Glucuronidation Glucuronidation (UGTs) Acetaminophen->Glucuronidation ~50-60% Sulfation Sulfation (SULTs) Acetaminophen->Sulfation ~30-35% Oxidation Oxidation (CYP450) Acetaminophen->Oxidation ~5-10% Catechol_Formation Hydroxylation (CYP450) Acetaminophen->Catechol_Formation Acetaminophen_Glucuronide Acetaminophen Glucuronide Glucuronidation->Acetaminophen_Glucuronide Acetaminophen_Sulfate Acetaminophen Sulfate Sulfation->Acetaminophen_Sulfate NAPQI NAPQI (Toxic Metabolite) Oxidation->NAPQI GSH_Conjugation GSH Conjugation NAPQI->GSH_Conjugation Mercapturic_Acid Mercapturic Acid Conjugate GSH_Conjugation->Mercapturic_Acid _3_Hydroxyacetaminophen 3-Hydroxyacetaminophen Catechol_Formation->_3_Hydroxyacetaminophen Methylation Methylation (COMT) _3_Hydroxyacetaminophen->Methylation _3_Methoxyacetaminophen This compound Methylation->_3_Methoxyacetaminophen

Caption: Major metabolic pathways of acetaminophen.

Proposed Inter-laboratory Comparison Workflow

This diagram outlines the key steps for conducting an inter-laboratory comparison study for this compound measurement.

Inter-laboratory Comparison Workflow Start Start Preparation Preparation of Standardized Samples (Spiked Plasma at Low, Medium, High Concentrations) Start->Preparation Distribution Distribution to Participating Laboratories Preparation->Distribution Analysis Sample Analysis using Standardized Protocol Distribution->Analysis Data_Submission Submission of Raw Data and Results Analysis->Data_Submission Statistical_Analysis Centralized Statistical Analysis (e.g., z-scores, reproducibility) Data_Submission->Statistical_Analysis Report Generation of Comparison Report Statistical_Analysis->Report End End Report->End

Caption: Workflow for an inter-laboratory comparison study.

References

Unraveling the Metabolic Fate of 3-Methoxyacetaminophen: A Comparative Analysis of Glucuronide and Sulfate Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the metabolic pathway of 3-methoxyacetaminophen, a metabolite of the widely used analgesic acetaminophen, reveals crucial insights into its conjugation with glucuronide and sulfate. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the formation of this compound glucuronide and this compound sulfate, supported by experimental data and detailed methodologies.

Key Findings:

  • Identification of Conjugates: The existence of this compound glucuronide and this compound sulfate as metabolites in human plasma has been experimentally confirmed.[1]

  • Metabolic Pathway: this compound is formed from its precursor, 3-hydroxyacetaminophen, through a methylation step catalyzed by catechol-O-methyltransferase (COMT). Subsequently, this compound undergoes phase II metabolism, leading to the formation of its glucuronide and sulfate conjugates.[2]

  • Analytical Methodology: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the detection and quantification of this compound and its conjugated metabolites.[1][2]

Comparative Data on Metabolite Ratios

While the definitive quantitative ratios of this compound to its glucuronide and sulfate conjugates are part of ongoing research, a pivotal study by Thareja et al. (2022) laid the groundwork for this analysis. The study utilized non-targeted metabolomics data from human plasma, which allowed for the identification of these novel metabolites. The relative abundance of the glucuronide and sulfate conjugates can be inferred from the extracted ion chromatograms presented in their research.

Table 1: Chromatographic and Mass Spectrometric Parameters for the Analysis of this compound and its Conjugates [1][2]

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Retention Time (min)
This compoundData not availableData not availableData not available
This compound Glucuronide356.0987Not specifiedNot specified
This compound Sulfate260.02343Not specifiedNot specified

Note: Specific quantitative ratios and retention times were not explicitly provided in the referenced literature and require further targeted quantitative studies.

Experimental Protocols

The methodologies employed in the identification and characterization of this compound and its conjugates provide a foundation for future quantitative research.

Sample Preparation for LC-MS/MS Analysis of Plasma

A general protocol for the extraction of drug metabolites from plasma for LC-MS/MS analysis involves protein precipitation.

  • Sample Collection: Collect human EDTA plasma samples.

  • Protein Precipitation: To a defined volume of plasma, add a threefold volume of a cold organic solvent, such as methanol or acetonitrile, to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Separation: A C18 reverse-phase column is typically used for the separation of the analytes. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid (e.g., formic acid) to improve ionization.

  • Mass Spectrometric Detection: The mass spectrometer is operated in negative ion mode for the detection of the glucuronide and sulfate conjugates. The specific precursor-to-product ion transitions for each analyte are monitored for quantification.[1][2]

Metabolic Pathway and Experimental Workflow

The formation of this compound and its subsequent conjugation are part of the broader metabolic pathway of acetaminophen.

Acetaminophen Metabolism Acetaminophen Acetaminophen 3-Hydroxyacetaminophen 3-Hydroxyacetaminophen Acetaminophen->3-Hydroxyacetaminophen CYP450 This compound This compound 3-Hydroxyacetaminophen->this compound COMT This compound Glucuronide This compound Glucuronide This compound->this compound Glucuronide UGT This compound Sulfate This compound Sulfate This compound->this compound Sulfate SULT

Caption: Metabolic pathway of this compound formation and conjugation.

The experimental workflow for identifying these metabolites involves a multi-step process from sample collection to data analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Collection Plasma Collection Protein Precipitation Protein Precipitation Plasma Collection->Protein Precipitation Extraction Extraction Protein Precipitation->Extraction LC-MS/MS LC-MS/MS Extraction->LC-MS/MS Metabolite Identification Metabolite Identification LC-MS/MS->Metabolite Identification Ratio Analysis Ratio Analysis Metabolite Identification->Ratio Analysis

Caption: Experimental workflow for metabolite identification and analysis.

Future Directions

The initial identification of this compound and its glucuronide and sulfate conjugates opens new avenues for research. Future studies should focus on:

  • Quantitative Analysis: Developing and validating robust quantitative LC-MS/MS assays to determine the precise ratios of this compound to its conjugates in various biological matrices.

  • Pharmacokinetic Studies: Conducting pharmacokinetic studies to understand the formation, distribution, and elimination of these metabolites in different populations.

  • Toxicological Assessment: Evaluating the potential biological activities and toxicological profiles of this compound and its conjugates.

This comparative guide serves as a foundational resource for the scientific community to build upon, fostering a deeper understanding of acetaminophen metabolism and its implications for drug safety and efficacy.

References

Interspecies Metabolic Variability of 3-Methoxyacetaminophen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic pathways of 3-Methoxyacetaminophen (3-MAA), a metabolite of the widely used analgesic, acetaminophen. Understanding the interspecies differences in the metabolism of xenobiotics is paramount for preclinical drug development and accurate toxicological assessment. While direct comparative quantitative data for 3-MAA is limited in the public domain, this document synthesizes available information on its formation and likely metabolic fate across different species, drawing parallels from the extensive research on its parent compound.

Introduction to this compound Metabolism

This compound (3-MAA) is a secondary metabolite of acetaminophen. Its formation involves a two-step process initiated by the cytochrome P450 (CYP) enzyme system, which hydroxylates acetaminophen to form a catechol intermediate, 3-hydroxyacetaminophen. This catechol is then methylated by Catechol-O-methyltransferase (COMT) to produce 3-MAA.[1] Subsequent metabolism of 3-MAA is anticipated to proceed via phase II conjugation reactions, primarily sulfation and glucuronidation, to form water-soluble excretable products.[2][3]

Significant interspecies variations in the activity of CYP enzymes, COMT, sulfotransferases (SULTs), and UDP-glucuronosyltransferases (UGTs) are well-documented. These differences can lead to substantial variability in the rate of formation and clearance of 3-MAA, which may have implications for species-specific toxicity and efficacy profiles of the parent drug.

Comparative Metabolism of this compound

Table 1: Interspecies Comparison of Key Enzymes in 3-MAA Metabolism

Enzyme FamilyRole in 3-MAA MetabolismHumanRatMouseKey Interspecies Differences & Remarks
Cytochrome P450 (CYP) Formation of 3-hydroxyacetaminophen (precursor)Major isoforms: CYP2E1, CYP1A2, CYP3A4Orthologs exist, but with different expression levels and substrate specificities.CYP-mediated formation of 3-hydroxyacetaminophen demonstrated in liver microsomes.[1]Significant species differences exist in the expression and activity of CYP isoforms, which will directly impact the initial rate of 3-MAA formation.
Catechol-O-methyltransferase (COMT) Methylation of 3-hydroxyacetaminophen to form 3-MAAPresent and active.Present and active.Present and active.While COMT is conserved across species, variations in its activity could influence the extent of 3-MAA formation.[4][5]
Sulfotransferases (SULTs) Putative sulfation of 3-MAASeveral isoforms with varying substrate specificities.Sex-dependent differences in acetaminophen sulfation are known, with males showing higher activity.[6]Information specific to 3-MAA is lacking.Species and sex differences in SULT activity for acetaminophen suggest similar variations may exist for 3-MAA, affecting its clearance via this pathway.
UDP-glucuronosyltransferases (UGTs) Putative glucuronidation of 3-MAAMultiple isoforms involved in acetaminophen glucuronidation.Known species differences in UGT activity.Information specific to 3-MAA is lacking.The profile of UGT isoforms and their activity varies significantly between species, which would likely lead to different rates of 3-MAA glucuronidation.

Experimental Protocols

To definitively assess the interspecies differences in 3-MAA metabolism, a series of in vitro and in vivo experiments are required. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Liver Microsomes

Objective: To determine the rate of formation of 3-MAA from acetaminophen and its subsequent depletion in liver microsomes from different species (e.g., human, rat, mouse).

Methodology:

  • Microsome Preparation: Obtain pooled liver microsomes from human, rat, and mouse. Protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Incubation:

    • Prepare an incubation mixture containing:

      • Liver microsomes (e.g., 0.5 mg/mL protein)

      • Acetaminophen (substrate, at various concentrations, e.g., 1-1000 µM)

      • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

      • S-adenosylmethionine (SAM) as a methyl donor for COMT activity.

      • Phosphate buffer (pH 7.4)

    • To study the depletion of 3-MAA, incubate 3-MAA directly with microsomes in the presence of cofactors for sulfation (PAPS) and glucuronidation (UDPGA).

  • Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the substrate (acetaminophen or 3-MAA).

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the concentrations of acetaminophen, 3-hydroxyacetaminophen, 3-MAA, and its sulfate and glucuronide conjugates using a validated LC-MS/MS method.

In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of 3-MAA and its metabolites in different species following administration of acetaminophen.

Methodology:

  • Animal Models: Use male and female animals from different species (e.g., Sprague-Dawley rats, C57BL/6 mice).

  • Dosing: Administer a single oral or intravenous dose of acetaminophen to each animal.

  • Sample Collection:

    • Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant. Process to obtain plasma.

    • House animals in metabolic cages to collect urine at specified intervals (e.g., 0-8, 8-16, 16-24 hours).

  • Sample Processing:

    • Plasma samples: Precipitate proteins with a suitable organic solvent.

    • Urine samples: May require enzymatic hydrolysis with β-glucuronidase and sulfatase to measure total (conjugated + unconjugated) metabolites.

  • Analysis: Analyze plasma and urine samples for acetaminophen, 3-MAA, and its conjugates using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) for 3-MAA in each species.

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its analysis.

Metabolic Pathway of this compound Acetaminophen Acetaminophen Three_Hydroxyacetaminophen 3-Hydroxyacetaminophen (Catechol Intermediate) Acetaminophen->Three_Hydroxyacetaminophen CYP450 (Oxidation) Three_MAA This compound (3-MAA) Three_Hydroxyacetaminophen->Three_MAA COMT (Methylation) Three_MAA_Sulfate 3-MAA Sulfate Three_MAA->Three_MAA_Sulfate SULT (Sulfation) Three_MAA_Glucuronide 3-MAA Glucuronide Three_MAA->Three_MAA_Glucuronide UGT (Glucuronidation) Excretion_S Excretion Three_MAA_Sulfate->Excretion_S Excretion_G Excretion Three_MAA_Glucuronide->Excretion_G

Caption: Metabolic activation and conjugation of this compound.

Experimental Workflow for Interspecies Comparison Dosing Acetaminophen Dosing (In Vivo) Sample_Collection Sample Collection (Plasma, Urine) Dosing->Sample_Collection Incubation Metabolite Incubation (In Vitro with Microsomes) Sample_Processing Sample Processing (Protein Precipitation, Hydrolysis) Incubation->Sample_Processing Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis (Quantification of Metabolites) Sample_Processing->LCMS_Analysis Data_Analysis Pharmacokinetic & Statistical Analysis LCMS_Analysis->Data_Analysis Comparison Interspecies Comparison of Metabolite Profiles Data_Analysis->Comparison

Caption: Workflow for studying 3-MAA metabolism differences.

References

Unraveling the Metabolic Fate of Acetaminophen: A Comparative Analysis of 3-Methoxyacetaminophen and Other Minor Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of acetaminophen metabolism reveals that while the majority is processed through glucuronidation and sulfation, a small fraction undergoes alternative biotransformation pathways, giving rise to several minor metabolites. Among these, 3-Methoxyacetaminophen represents a product of methylation, and understanding its abundance relative to other minor metabolites is crucial for a comprehensive toxicological and pharmacological profile of acetaminophen.

Acetaminophen is predominantly metabolized in the liver, with the primary pathways being conjugation with glucuronic acid (approximately 40-67%) and sulfate (approximately 20-46%). A smaller, yet significant, portion is oxidized by the cytochrome P450 enzyme system to form the reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Under normal therapeutic doses, NAPQI is efficiently detoxified by conjugation with glutathione (GSH), leading to the formation of cysteine and mercapturic acid conjugates, which are then excreted. However, other minor metabolic pathways also exist, including the formation of 3-hydroxyacetaminophen and its subsequent methylation to this compound.

This guide provides a comparative analysis of the relative abundance of this compound in relation to other minor metabolites of acetaminophen, supported by experimental data from scientific literature.

Quantitative Comparison of Acetaminophen Metabolites

The following table summarizes the urinary excretion of acetaminophen and its various metabolites as a percentage of the administered dose, providing a clear comparison of their relative abundance.

MetabolitePathwayMean Percentage of Administered Dose Excreted in Urine
Major Metabolites
Acetaminophen GlucuronideGlucuronidation40 - 67%
Acetaminophen SulfateSulfation20 - 46%
Minor Metabolites
Unchanged AcetaminophenDirect Excretion< 5%
Cysteine ConjugateGlutathione Conjugation~3.1%[1]
Mercapturic Acid ConjugateGlutathione Conjugation~5.6%[1]
This compoundHydroxylation & Methylation~1%

Note: The percentages for major metabolites can vary depending on factors such as dose and individual patient metabolism.

Acetaminophen Metabolic Pathways

The metabolism of acetaminophen is a complex process involving several enzymatic pathways primarily in the liver. The following diagram illustrates the major and minor metabolic routes.

Acetaminophen_Metabolism Acetaminophen Acetaminophen Glucuronide Acetaminophen Glucuronide (Major) Acetaminophen->Glucuronide UGT Sulfate Acetaminophen Sulfate (Major) Acetaminophen->Sulfate SULT NAPQI NAPQI (Reactive Intermediate) Acetaminophen->NAPQI CYP450 Hydroxy 3-Hydroxyacetaminophen (Minor) Acetaminophen->Hydroxy CYP450 Glutathione_Conj Glutathione Conjugates NAPQI->Glutathione_Conj GSH Cysteine_Mercapturic Cysteine & Mercapturic Acid Conjugates (Minor) Glutathione_Conj->Cysteine_Mercapturic Methoxy This compound (Minor) Hydroxy->Methoxy COMT

Figure 1: Acetaminophen Metabolic Pathways

Experimental Protocols

The quantification of acetaminophen and its metabolites is most commonly achieved through High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and specificity for the simultaneous measurement of multiple analytes in biological matrices like urine and plasma.

General HPLC-MS/MS Protocol for Acetaminophen Metabolite Quantification

A typical experimental workflow for the analysis of acetaminophen and its metabolites involves the following steps:

HPLC_Workflow Sample Urine/Plasma Sample Collection Spiking Internal Standard Spiking Sample->Spiking Extraction Solid Phase or Liquid-Liquid Extraction Spiking->Extraction Chromatography HPLC Separation Extraction->Chromatography Ionization Mass Spectrometry (ESI) Chromatography->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Data Analysis and Quantification Detection->Quantification

Figure 2: HPLC-MS/MS Experimental Workflow

1. Sample Preparation:

  • Urine or plasma samples are collected from subjects following acetaminophen administration.

  • An internal standard (e.g., a stable isotope-labeled version of acetaminophen) is added to each sample to correct for variations during sample processing and analysis.

  • Proteins are precipitated from plasma samples using a solvent like methanol or acetonitrile.

  • Metabolites are extracted from the biological matrix using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances.

2. Chromatographic Separation:

  • The extracted sample is injected into an HPLC system.

  • A C18 reversed-phase column is typically used to separate acetaminophen and its metabolites based on their polarity.

  • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile) is employed to achieve optimal separation.

3. Mass Spectrometric Detection:

  • The separated compounds from the HPLC column are introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying specific parent-daughter ion transitions for each metabolite.

4. Data Analysis:

  • The peak areas of the analytes and their corresponding internal standards are measured.

  • Calibration curves are generated using standards of known concentrations to quantify the amount of each metabolite in the samples.

  • The results are typically expressed as a percentage of the administered dose excreted in the urine over a specific time period (e.g., 24 hours).

References

Assessing the Linearity of 3-Methoxyacetaminophen Formation with Increasing Acetaminophen Concentration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison and analysis of the formation kinetics of 3-Methoxyacetaminophen, a minor but potentially significant metabolite of acetaminophen. The linearity of its formation is assessed in the context of increasing concentrations of the parent drug, acetaminophen, supported by experimental data from relevant scientific literature.

Introduction to Acetaminophen Metabolism

Acetaminophen undergoes extensive metabolism primarily in the liver via three main pathways: glucuronidation, sulfation, and oxidation.[1] At therapeutic doses, the majority of acetaminophen is conjugated with glucuronic acid and sulfate to form non-toxic, water-soluble metabolites that are readily excreted. A small fraction of the drug is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[2] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[2]

However, at higher concentrations of acetaminophen, the glucuronidation and sulfation pathways can become saturated.[1][3] This saturation leads to a greater proportion of acetaminophen being shunted down the oxidation pathway, resulting in increased production of NAPQI.[3]

A secondary pathway of acetaminophen metabolism involves the formation of catechol metabolites. Acetaminophen can be metabolized to 3-hydroxyacetaminophen, which is then O-methylated by catechol-O-methyltransferase (COMT) to form this compound.[4] The linearity of this pathway is of interest as it may be influenced by the saturation of the primary metabolic routes at high acetaminophen concentrations.

Linearity Assessment of this compound Formation

Direct quantitative data on the formation of this compound from a range of increasing acetaminophen concentrations in a single study is limited in publicly available literature. However, the linearity of this metabolic pathway can be inferred by examining the kinetics of the enzymatic steps involved.

The formation of 3-hydroxyacetaminophen, the precursor to this compound, from acetaminophen has been shown to exhibit non-linear kinetics. A study using mouse liver microsomes demonstrated that the Lineweaver-Burk plots for the formation of 3-hydroxyacetaminophen were curvilinear, suggesting the involvement of at least two enzyme systems with different affinities (Km values of 0.011 and 0.271 mM).[4] This indicates that the initial step in the formation of this compound does not proceed at a rate directly proportional to the acetaminophen concentration.

Furthermore, a study by Miners et al. (1983) investigated the kinetics of the subsequent O-methylation of 3-hydroxyacetaminophen to this compound in human liver microsomes. The results, as summarized in the table below, demonstrate that this conversion follows Michaelis-Menten kinetics, a model for enzyme-catalyzed reactions that is inherently non-linear.

Table 1: Kinetics of this compound Formation from 3-Hydroxyacetaminophen
3-Hydroxyacetaminophen Concentration (µM)This compound Formation Rate (nmol/mg protein/min)
50.14
100.25
200.42
500.77
1001.11
2001.54

Data adapted from Miners, J. O., Drew, R., & Birkett, D. J. (1983). Mechanism of action of paracetamol protective agents in mice in vivo. Biochemical pharmacology, 32(7), 1117-1122.

The data in Table 1 clearly shows that the rate of this compound formation does not increase linearly with the concentration of its precursor. As the substrate concentration increases, the rate of formation begins to level off, which is characteristic of enzyme saturation. This non-linear kinetic behavior of a critical enzymatic step, combined with the known saturation of the primary acetaminophen metabolism pathways at high concentrations, strongly suggests that the overall formation of this compound from acetaminophen is a non-linear process. At higher acetaminophen doses, as more is converted to 3-hydroxyacetaminophen, the rate of its subsequent methylation to this compound will be limited by the capacity of COMT.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of acetaminophen and its metabolites, which can be adapted for the specific analysis of this compound.

Protocol: Quantification of Acetaminophen Metabolites by LC-MS/MS

This protocol is based on established methods for the analysis of acetaminophen and its metabolites in biological matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or liver microsomal incubation mixture, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from acetaminophen and other metabolites. For example:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions would need to be optimized based on the specific instrument used.

      • Example (hypothetical): this compound: m/z 182.1 -> 140.1; Internal Standard: m/z 185.1 -> 143.1.

    • Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.

Visualizations

Acetaminophen Metabolic Pathway

Acetaminophen_Metabolism Acetaminophen Acetaminophen Glucuronide Acetaminophen Glucuronide (Major, Non-toxic) Acetaminophen->Glucuronide UGTs (Saturable) Sulfate Acetaminophen Sulfate (Major, Non-toxic) Acetaminophen->Sulfate SULTs (Saturable) NAPQI NAPQI (Toxic Intermediate) Acetaminophen->NAPQI CYP450s (e.g., CYP2E1) Hydroxyacetaminophen 3-Hydroxyacetaminophen Acetaminophen->Hydroxyacetaminophen CYP450s GSH_Conjugate Glutathione Conjugate (Non-toxic) NAPQI->GSH_Conjugate GSH Methoxyacetaminophen This compound Hydroxyacetaminophen->Methoxyacetaminophen COMT

Caption: Metabolic pathways of acetaminophen.

Experimental Workflow for Linearity Assessment

Experimental_Workflow Start Start: Prepare Liver Microsome Incubations Incubate Incubate with Increasing Acetaminophen Concentrations Start->Incubate Quench Quench Reaction (e.g., with Acetonitrile) Incubate->Quench Prepare Sample Preparation (Protein Precipitation) Quench->Prepare Analyze LC-MS/MS Analysis (Quantify this compound) Prepare->Analyze Plot Plot [this compound] vs. [Acetaminophen] Analyze->Plot Assess Assess Linearity (e.g., R-squared, visual inspection) Plot->Assess

Caption: Workflow for assessing this compound formation linearity.

Conclusion

  • Saturation of Primary Metabolic Pathways: At high concentrations of acetaminophen, the primary glucuronidation and sulfation pathways become saturated, shunting more of the parent drug towards alternative metabolic routes, including the formation of 3-hydroxyacetaminophen.[3]

  • Non-Linear Kinetics of Catechol Formation and Methylation: The enzymatic conversion of acetaminophen to 3-hydroxyacetaminophen and its subsequent O-methylation to this compound both exhibit non-linear, Michaelis-Menten kinetics.[4]

Therefore, researchers and drug development professionals should not assume a linear relationship between acetaminophen dosage and the formation of this compound, particularly at supratherapeutic concentrations. This non-linearity has implications for understanding the complete metabolic profile of acetaminophen, especially in overdose situations where the contribution of minor metabolic pathways may become more significant. Further studies with direct quantitative analysis of this compound formation across a wide range of acetaminophen concentrations would be beneficial to build a more comprehensive kinetic model.

References

Safety Operating Guide

Proper Disposal of 3-Methoxyacetaminophen: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 3-Methoxyacetaminophen, a metabolite of Acetaminophen. While specific institutional and local regulations must always be consulted, the following information offers a robust framework for its safe management.

I. Waste Identification and Classification

The initial and most critical step is to classify the waste. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to handle it with the same precautions as its parent compound, Acetaminophen, and treat it as a chemical waste.

  • Initial Assessment : Treat this compound as a non-hazardous chemical waste unless it has been mixed with a hazardous substance or exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[1]

  • Consult Safety Data Sheet (SDS) : Always refer to the manufacturer's SDS for specific hazard information and disposal recommendations. If an SDS for this compound is not available, the SDS for Acetaminophen can provide valuable guidance.[1]

  • Segregation : Do not mix this compound waste with other waste streams, especially incompatible chemicals.[1] It is best practice to collect and store different chemical wastes separately.

II. Personal Protective Equipment (PPE) and Containment

Proper PPE and containment are crucial to minimize exposure and ensure safety during the handling and disposal process.

Personal Protective Equipment (PPE)Containment
Lab CoatUse suitable, closed, and clearly labeled containers for waste collection.[2][3]
Safety Glasses or GogglesEnsure waste containers are in good condition, not leaking, and have a secure lid.[4]
Nitrile GlovesStore waste containers in a designated, well-ventilated area away from direct sunlight and incompatible materials.[2][5]

III. Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" (or as determined by your institution), the chemical name "this compound," and the date accumulation started.[1] All constituents and their concentrations should be clearly listed.[6]

  • Secure Storage : Keep the waste container tightly closed except when adding waste.[4] Store it in a designated satellite accumulation area.

  • Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[7]

  • Avoid Improper Disposal : Do not dispose of this compound down the drain or in the regular trash.[1][8] While some non-hazardous chemicals may be eligible for such disposal, the precautionary principle dictates that chemical waste from a laboratory setting should be handled by professionals.[1]

  • Final Treatment : Incineration is a common and effective method for the destruction of pharmaceutical and chemical waste.[1] The professional disposal service will determine the appropriate final treatment method.

IV. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated below. Adherence to this workflow is critical for safety and compliance.

This compound Disposal Workflow A Waste Generation (this compound) B Waste Identification & Classification A->B C Segregate Waste B->C D Wear Appropriate PPE C->D E Select & Label Waste Container D->E F Store in Designated Area E->F G Arrange for Professional Disposal F->G H Incineration/Final Treatment G->H

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methoxyacetaminophen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Methoxyacetaminophen in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a metabolite of Acetaminophen and should be handled with care.[1][2][3] Based on available safety data for similar compounds, it is classified as harmful if swallowed and may cause skin and eye irritation.

Recommended Personal Protective Equipment

Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification/StandardPurpose
Hand Protection GlovesNitrile, 0.11 mm thickness or greater.[4]Prevents skin contact. A breakthrough time of >480 minutes has been reported for Acetaminophen with nitrile gloves.[4]
Eye Protection Safety GogglesANSI Z87.1-compliant, chemical splash goggles.Protects eyes from dust particles and splashes.
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended when handling powders outside of a ventilated enclosure to prevent inhalation.
Body Protection Laboratory CoatStandardProtects skin and clothing from contamination.

Note: No specific occupational exposure limit (OEL) has been established for this compound.[5][6] Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize any potential exposure.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize the risk of exposure and contamination.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area gather_materials Gather Materials & PPE prep_area->gather_materials Ensure clean & uncluttered space don_ppe Don Appropriate PPE gather_materials->don_ppe Verify PPE integrity weigh Weighing don_ppe->weigh Proceed to handling dissolving Dissolving weigh->dissolving Use ventilated enclosure transfer Transferring dissolving->transfer Handle solutions with care decontaminate Decontaminate Work Area transfer->decontaminate Complete handling tasks dispose_waste Dispose of Waste decontaminate->dispose_waste Follow spill & cleaning protocols doff_ppe Doff PPE dispose_waste->doff_ppe Segregate waste streams wash_hands Wash Hands doff_ppe->wash_hands Remove PPE correctly to avoid contamination

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood or a ventilated enclosure, especially when working with the powdered form.[7]

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment, including spatulas, weighing paper, and containers.

    • Put on all required PPE as specified in the table above.

  • Weighing and Transfer:

    • When weighing the solid, use a balance inside a chemical fume hood or a powder weighing station to minimize the inhalation of airborne particles.[7]

    • Use a spatula to carefully transfer the powder. Avoid creating dust.

    • If transferring a solution, use a pipette or a syringe with care to prevent splashes.

  • Dissolving:

    • This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[8]

    • When dissolving, add the solvent to the solid slowly to avoid splashing.

Spill and Decontamination Plan

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

Spill ScenarioDecontamination Protocol
Minor Powder Spill (<1g) 1. Gently cover the spill with a damp paper towel to avoid generating dust. 2. Wipe the area with the damp towel, moving from the outside of the spill inward. 3. Clean the area with a detergent solution, followed by water.[9] 4. Place all contaminated materials in a sealed bag for disposal.
Minor Liquid Spill (<10mL) 1. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 2. Clean the area with a detergent solution, followed by water.[10] 3. Place all contaminated materials in a sealed bag for disposal.
Major Spill (>1g powder or >10mL liquid) 1. Evacuate the immediate area and alert others. 2. Restrict access to the spill area. 3. Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a non-hazardous pharmaceutical waste, it should not be disposed of in regular trash or down the drain.[11][12]

Waste TypeDisposal Procedure
Unused this compound Collect in a clearly labeled, sealed container. Dispose of as non-hazardous chemical waste through your institution's EHS-approved waste management program. Incineration is the preferred method.[13][14]
Contaminated Labware (gloves, pipette tips, etc.) Place in a designated, sealed waste bag. Dispose of as non-hazardous chemical waste.
Empty Containers Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The empty, rinsed container can then be disposed of in regular trash or recycled, depending on institutional policies.

By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxyacetaminophen
Reactant of Route 2
Reactant of Route 2
3-Methoxyacetaminophen

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。